molecular formula C15H14O6 B081471 Luteoforol CAS No. 13392-26-2

Luteoforol

Cat. No.: B081471
CAS No.: 13392-26-2
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteoforol, also known chemically as (2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol and as 3-deoxyleucocyanidin, is a flavonoid compound belonging to the flavan-4-ol class . It has a molecular formula of C15H14O6 and a molar mass of 290.26 g/mol . This compound is of significant interest in plant pathology and agricultural research due to its potent, non-specific biocidal properties . This compound is an unstable and highly reactive precursor in the biosynthesis of phlobaphene pigments in plants like maize . Its primary research value lies in its role as an induced defense compound in plants. Treatments with the growth regulator prohexadione-calcium have been shown to induce the biosynthesis of this compound in pome fruits, such as apple and pear . Upon pathogen attack, it is proposed that this compound is released from its cellular compartment, where it inhibits disease development by directly destroying pathogen cells and potentially inducing a hypersensitive-like reaction in the host plant tissue . This mechanism is considered analogous to that of structurally related phytoalexins in sorghum . In vitro studies demonstrate that this compound is highly active against various strains of Erwinia amylovora , the causal agent of fire blight, and exhibits broad-spectrum activity against all other tested bacterial and fungal organisms . Its antimicrobial activity has been confirmed to be concentration-dependent, and it has been found to be more than ten times more active than the structurally related phytoalexins luteolinidin and apigeninidin . Research in maize genetics has further elucidated that the biosynthesis of this compound and other 3-deoxyflavonoids is regulated by the P1 transcription factor, highlighting its importance in a key plant defense pathway . This product is intended for research use only and is not for human, therapeutic, or diagnostic use. Researchers should handle this compound with appropriate care.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYDWKPCKNCRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928348
Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13392-26-2, 24897-98-1
Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luteoforol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Luteoforol Biosynthesis Pathway in Sorghum bicolor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sorghum bicolor (L.) Moench, a resilient C4 grass, is a rich source of diverse secondary metabolites, including the unique 3-deoxyanthocyanidins, which play crucial roles in plant defense and possess potential pharmacological properties. A key intermediate in the biosynthesis of these compounds is luteoforol, a flavan-4-ol. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Sorghum bicolor. We will dissect the enzymatic steps, from the general phenylpropanoid pathway to the specialized reactions leading to this compound, discuss the genetic regulation, and present validated experimental protocols for the functional characterization of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this significant metabolic route in a globally important cereal crop.

Introduction: The Significance of this compound in Sorghum bicolor

Sorghum bicolor is renowned for its production of phlobaphenes and 3-deoxyanthocyanidins, such as luteolinidin, which contribute to pigmentation and defense against pathogens and herbivores.[1][2] this compound (3',4',4',5,7-pentahydroxyflavan) is the direct precursor to luteolinidin and is a central molecule in this specialized branch of the flavonoid pathway.[2][3] The biosynthesis of this compound and its derivatives is a dynamic process, often induced in response to biotic and abiotic stresses, highlighting its importance in plant fitness.[4][5] Understanding this pathway is not only critical for enhancing sorghum's natural defense mechanisms through breeding and genetic engineering but also for harnessing these bioactive compounds for pharmaceutical and nutraceutical applications.

The Biosynthetic Pathway: From Phenylalanine to this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, originating from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions catalyzed by specific protein complexes.

The General Phenylpropanoid and Flavonoid Pathways

The initial steps are shared with the biosynthesis of other flavonoids.[2] Phenylalanine is converted to 4-coumaroyl-CoA, which then enters the flavonoid pathway. The key enzymes in this initial phase include:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to 4-coumaroyl-CoA.

The Branchpoint to 3-Deoxyanthocyanidins

The commitment to flavonoid biosynthesis occurs with the action of Chalcone Synthase.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][6] Sorghum bicolor possesses a family of CHS genes, with some being constitutively expressed and others induced by stress.[7][8]

  • Chalcone Isomerase (CHI): Naringenin chalcone is rapidly isomerized to the flavanone naringenin by CHI.[2][9]

The Specific Pathway to this compound

From naringenin, the pathway branches towards the synthesis of this compound through two critical enzymatic steps:

  • Flavanone 3'-hydroxylase (F3'H): This enzyme introduces a hydroxyl group at the 3' position of the B-ring of naringenin to produce eriodictyol. The expression level of F3'H is crucial in determining the ratio of different 3-deoxyanthocyanidins.[10]

  • Flavanone 4-reductase (FNR): This is a pivotal enzyme in the 3-deoxyanthocyanidin pathway. A recombinant protein from Sorghum bicolor has been shown to have specific flavanone 4-reductase activity, converting eriodictyol to the flavan-4-ol, this compound.[2][11] This enzyme is encoded by the P gene in sorghum, which is responsible for the purple leaf phenotype upon wounding.[2][12]

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Luteoforol_Biosynthesis 4-Coumaroyl-CoA 4-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H This compound This compound Eriodictyol->this compound FNR Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Analysis Sorghum_Plant Sorghum bicolor Plant (Control vs. Stress) Tissue_Harvest Tissue Harvest Sorghum_Plant->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Gene Expression Gene_Cloning Gene Cloning (e.g., FNR) RNA_Extraction->Gene_Cloning HPLC_MS HPLC-MS/MS Analysis Metabolite_Extraction->HPLC_MS Metabolite Profile Protein_Expression Recombinant Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Enzyme_Assay Enzyme Assay with Substrate (e.g., Eriodictyol) Protein_Expression->Enzyme_Assay Product_Analysis Product Analysis (HPLC) Enzyme_Assay->Product_Analysis Enzyme Function

Experimental Workflow for this compound Pathway Characterization.

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymes and metabolites in the this compound biosynthesis pathway, compiled from various studies.

Parameter Value Organism/Condition Reference
CHS Gene Upregulation > 8-foldSorghum bicolor seeds (black vs. white)[8]
CHI Gene Upregulation SignificantSorghum bicolor roots under Cadmium stress[13]
F3'H Gene Expression Associated with luteolinidin accumulationInjured leaves of Sorghum bicolor[10]
FNR Recombinant Protein Activity Converts eriodictyol to this compoundIn vitro assay[2][11]
This compound Accumulation DetectedSorghum bicolor (high tannin variety)[14]

Conclusion and Future Perspectives

The biosynthesis of this compound in Sorghum bicolor is a specialized and tightly regulated pathway that is integral to the plant's defense system. The key enzymes, particularly CHS, CHI, F3'H, and FNR, have been identified and characterized, providing a solid foundation for further research. Future studies should focus on elucidating the intricate regulatory networks that control this pathway, including the identification of additional transcription factors and the role of post-translational modifications. A deeper understanding of the transport and storage of this compound and its derivatives within the plant cell is also warranted. From a drug development perspective, the potential of this compound and its downstream products as antioxidants and anti-inflammatory agents merits further investigation. The knowledge and protocols outlined in this guide provide a roadmap for researchers to explore and exploit this fascinating aspect of sorghum biochemistry for crop improvement and human health.

References

  • Liu, H., et al. (2021). Integrated metabolomics and transcriptomic analysis of the flavonoid regulatory networks in Sorghum bicolor seeds. BMC Plant Biology, 21(1), 1-17. [Link]

  • Jiao, Z., et al. (2022). Integration of transcriptome and metabolome analyses reveals sorghum roots responding to cadmium stress through regulation of the flavonoid biosynthesis pathway. Frontiers in Plant Science, 13, 1003613. [Link]

  • Wang, L., et al. (2020). Transgenic expression of flavanone 3-hydroxylase redirects flavonoid biosynthesis and alleviates anthracnose susceptibility in sorghum. Plant Biotechnology Journal, 18(11), 2170-2172. [Link]

  • Patel, N. B., & Soni, P. (2019). Molecular and in silico identification of chalcone synthase gene-2 (CHS-2) in sorghum (Sorghum bicolor L.) against anthracnose. Journal of Pharmacognosy and Phytochemistry, 8(3), 4444-4450. [Link]

  • Lo, C., & Nicholson, R. L. (2002). Molecular characterization and in silico expression analysis of a chalcone synthase gene family in Sorghum bicolor. Physiologia Plantarum, 116(4), 536-546. [Link]

  • Kawahigashi, H., et al. (2016). The Sorghum Gene for Leaf Color Changes upon Wounding (P) Encodes a Flavanone 4-Reductase in the 3-Deoxyanthocyanidin Biosynthesis Pathway. G3: Genes, Genomes, Genetics, 6(5), 1439-1447. [Link]

  • Xin, Z., et al. (2021). The Sorghum (Sorghum bicolor) Brown Midrib 30 Gene Encodes a Chalcone Isomerase Required for Cell Wall Lignification. Frontiers in Plant Science, 12, 770959. [Link]

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  • Rhodes, D. H., et al. (2014). Genome-Wide Association Study of Grain Polyphenol Concentrations in Global Sorghum [Sorghum bicolor (L.) Moench] Germplasm. Journal of Agricultural and Food Chemistry, 62(45), 10916-10927. [Link]

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  • Mizuno, H., et al. (2016). Expression of Flavone Synthase II and Flavonoid 3′-Hydroxylase Is Associated with Color Variation in Tan-Colored Injured Leaves of Sorghum. Frontiers in Plant Science, 7, 1759. [Link]

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  • Wang, L., et al. (2020). Transgenic expression of flavanone 3-hydroxylase redirects flavonoid biosynthesis and alleviates anthracnose susceptibility in sorghum. PubMed. [Link]

  • Nida, H., et al. (2022). UV-induced reactive oxygen species and transcriptional control of 3-deoxyanthocyanidin biosynthesis in black sorghum pericarp. Frontiers in Plant Science, 13, 984534. [Link]

  • Boyles, R. E., et al. (2017). Genetic characterization of a Sorghum bicolor multiparent mapping population emphasizing carbon-partitioning dynamics. G3: Genes, Genomes, Genetics, 7(12), 3859-3873. [Link]

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  • Wang, X., et al. (2023). A Comprehensive Evolutionary Analysis of the Dihydroflavonol 4-Reductase (DFR) Gene Family in Plants: Insights from 237 Species. Genes, 14(4), 863. [Link]

  • Liu, H., et al. (2022). Genome-wide association study of plant color in Sorghum bicolor. Frontiers in Plant Science, 13, 1032339. [Link]

  • Wang, Y., et al. (2023). Metabolomics analysis of five cultivars of Sorghum bicolor reveals the contribution of flavonoid pathway to tannin content. PLOS ONE. [Link]

  • Wang, X., et al. (2023). A Comprehensive Evolutionary Analysis of the Dihydroflavonol 4-Reductase (DFR) Gene Family in Plants: Insights from 237 Species. PubMed. [Link]

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Sources

Chemical structure and stereochemistry of Luteoforol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Luteoforol

Abstract

This compound, a naturally occurring flavan-4-ol, represents a molecule of significant interest in the fields of phytochemistry and plant pathology. As a key secondary metabolite in plants like Sorghum bicolor and pome fruits, it functions as a phytoalexin, providing a defense mechanism against microbial pathogens.[1] Understanding its precise three-dimensional architecture is fundamental to elucidating its biosynthetic pathways, mechanism of action, and potential for applications in agriculture and drug development. This guide provides a comprehensive examination of the chemical structure and stereochemistry of this compound, detailing the analytical methodologies employed for its characterization and offering insights into its synthesis and biological origins.

Introduction to this compound: A Phytoalexin of Note

This compound is a flavonoid classified under the flavan-4-ol subclass.[2][3] These compounds are distinguished by a 2-phenylchroman core structure with a hydroxyl group at the C-4 position of the heterocyclic C-ring.[3] First identified in Sorghum vulgare (now Sorghum bicolor) in 1969, this compound is a key player in the plant's defense system.[1] Its accumulation in pome fruits like apples and pears can be induced by growth regulators, where it exhibits potent antimicrobial activity against pathogens such as Erwinia amylovora, the causative agent of fire blight.[1][2][4]

Chemically, this compound is known as a 3-deoxyleucocyanidin, highlighting the absence of a hydroxyl group at the C-3 position, which differentiates it from the more common leucoanthocyanidins (flavan-3,4-diols).[1][5] This structural nuance is critical to its chemical reactivity and biological function.

Property Value
Molecular Formula C₁₅H₁₄O₆[1][2][5]
Molar Mass 290.27 g/mol [1][5]
IUPAC Name (2S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol[1]
Class Flavonoid, Flavan-4-ol[2][6]
Key Synonyms 3-Deoxyleucocyanidin[2][5]

The Planar Structure of this compound

The foundational structure of this compound is the flavan skeleton, which consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic C-ring containing an oxygen atom.

  • A-Ring: This is a resorcinol-type ring with hydroxyl groups at positions C-5 and C-7.

  • B-Ring: This is a catechol-type ring, substituted with hydroxyl groups at C-3' and C-4'.

  • C-Ring: This dihydropyran ring features a hydroxyl group at C-4 and links the A and B rings. The phenyl B-ring is attached at the C-2 position.

The standard numbering system for the flavonoid nucleus is used to denote the positions of these substituents, which is crucial for the unambiguous interpretation of spectroscopic data.

Caption: Numbering convention for the this compound flavan nucleus.

The Stereochemistry of this compound

The three-dimensional arrangement of atoms in this compound is defined by the presence of two stereocenters, which are carbon atoms bonded to four different substituents.

  • C-2: The carbon atom where the B-ring is attached.

  • C-4: The carbon atom bearing the hydroxyl group on the C-ring.

The presence of two stereocenters means that this compound can exist as 2² = 4 possible stereoisomers: two pairs of enantiomers. The relationship between these isomers is critical, as different stereoisomers can have vastly different biological activities.

The naturally occurring and most commonly cited form of this compound possesses the (2S, 4R) absolute configuration.[1] The determination of this specific arrangement requires specialized analytical techniques capable of distinguishing between chiral molecules.

  • Absolute Configuration: This refers to the precise spatial arrangement of substituents at a chiral center, described by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an R (rectus) or S (sinister) descriptor.[7]

  • Relative Configuration: This describes the relationship between two stereocenters within the same molecule, often denoted as cis or trans. In this compound, the (2S, 4R) configuration corresponds to a trans relationship between the B-ring at C-2 and the hydroxyl group at C-4.

Stereoisomers 2S,4R 2S,4R 2R,4S 2R,4S 2S,4R->2R,4S Enantiomers 2S,4S 2S,4S 2S,4R->2S,4S Diastereomers 2R,4R 2R,4R 2S,4R->2R,4R Diastereomers 2R,4S->2S,4S Diastereomers 2R,4S->2R,4R Diastereomers 2S,4S->2R,4R Enantiomers

Caption: Stereoisomeric relationships for the this compound core structure.

Methodologies for Structural and Stereochemical Elucidation

Determining the complete structure of a natural product like this compound is a multi-step process that relies on a combination of sophisticated analytical techniques. The causality behind the choice of these methods lies in their complementary nature: spectroscopic methods reveal the molecular framework, while chiroptical and crystallographic methods define its 3D architecture.

Workflow cluster_Isolation Isolation & Purification cluster_Structure Planar Structure Determination cluster_Stereochem Stereochemistry Determination Isolation Isolation from Natural Source Purification Chromatographic Purification (HPLC) Isolation->Purification MS Mass Spectrometry (MS) (Molecular Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) Purification->NMR Xray X-ray Crystallography (Unambiguous 3D Structure) Purification->Xray CD Circular Dichroism (CD) (Absolute Configuration) NMR->CD CD->Xray Confirmation

Caption: General experimental workflow for this compound characterization.

Spectroscopic Analysis for Planar Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts (δ) and coupling constants (J) are indicative of the substitution pattern on the aromatic rings and the relative stereochemistry on the C-ring.

  • ¹³C NMR: Determines the number and chemical environment of all carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the definitive assignment of all signals and piecing together the molecular structure.

Mass Spectrometry (MS): This technique provides the exact mass of the molecule, which is used to determine its molecular formula. High-resolution mass spectrometry (HRMS) can yield a mass with enough accuracy to confidently propose the elemental composition (C₁₅H₁₄O₆).

Chiroptical and Crystallographic Analysis for Stereochemistry

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8] It is a highly sensitive method for determining the absolute configuration of flavonoids.[9] The resulting spectrum, with its characteristic positive or negative Cotton effects, serves as a chiroptical "fingerprint." By comparing the experimental CD spectrum of an unknown sample to that of known standards or to spectra predicted by quantum chemical calculations, the absolute configuration of the stereocenters can be assigned.[8][10]

Protocol: Determining Absolute Configuration with CD Spectroscopy

  • Sample Preparation: Dissolve a highly purified sample of this compound (approx. 1 mg) in a transparent solvent, typically methanol (10 mL), to achieve a suitable concentration.[9]

  • Instrument Setup: Use a calibrated CD spectrometer. Set scan parameters, including wavelength range (typically 200-400 nm for flavonoids), bandwidth, scan speed, and response time.[9]

  • Data Acquisition: Record the CD spectrum of the sample. Record a baseline spectrum of the solvent alone for subtraction.

  • Data Analysis: Process the raw data by subtracting the solvent baseline.

  • Configuration Assignment: Compare the signs and wavelengths of the observed Cotton effects to published data for related flavan-4-ols or flavan-3,4-diols to assign the absolute configuration at C-2 and C-4.[8]

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[7][11] The technique requires the molecule to be in a well-ordered, single crystalline form. An X-ray beam is diffracted by the electrons in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a precise electron density map, from which the positions of all atoms in space can be determined with high accuracy.[12][13] While powerful, the primary challenge for many natural products, including this compound, is obtaining crystals of sufficient quality for analysis.[11]

Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: The critical first step is to grow a single crystal of high purity. This is often achieved by slowly evaporating the solvent from a saturated solution or by vapor diffusion techniques, testing a wide range of solvents and conditions.[11]

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction data are collected on a detector.[12]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The model is then refined to improve the fit between the calculated and observed diffraction data, resulting in a final, highly accurate molecular structure.[12]

Biosynthesis and Chemical Synthesis

Biosynthesis: this compound is a product of the flavonoid pathway.[1] Its immediate precursor is the flavanone eriodictyol. The key biosynthetic step is the reduction of the carbonyl group at C-4 of eriodictyol, a reaction catalyzed by the enzyme flavanone 4-reductase (FNR).[1] This enzymatic control is responsible for the specific stereochemistry observed in the naturally produced molecule.

Chemical Synthesis: this compound can be prepared in the laboratory through the chemical reduction of its precursor, eriodictyol. A common and straightforward method involves the use of sodium borohydride (NaBH₄), which reduces the ketone at C-4 to a secondary alcohol.[1] However, this chemical reduction typically produces a racemic mixture of diastereomers, which must then be separated and characterized to isolate the desired (2S, 4R) stereoisomer.

Conclusion

This compound is a pentahydroxyflavan with a well-defined chemical structure and specific stereochemistry that is crucial to its biological role as a phytoalexin. Its planar structure is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5,7-triol framework with a 3',4'-dihydroxyphenyl B-ring. The molecule's three-dimensional architecture is defined by two stereocenters at C-2 and C-4, with the natural product existing as the (2S,4R) stereoisomer. The elucidation of this complete structure relies on a synergistic application of advanced analytical techniques, where NMR and MS define the molecular connectivity, and chiroptical methods like Circular Dichroism and the definitive technique of X-ray Crystallography establish the absolute configuration. A thorough understanding of this compound's structure and stereochemistry is indispensable for ongoing research into plant defense mechanisms and the development of novel bioactive compounds.

References

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  • Spinelli, F., Speakman, J.-B., Rademacher, W., Halbwirth, H., Stich, K., & Costa, G. (2005). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calcium and shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens.
  • Cody, V. (2007). X-Ray Crystallography of Chemical Compounds. The Open Medicinal Chemistry Journal, 1, 1-9.
  • Dauter, Z., & Dauter, M. (2002). x Ray crystallography. Journal of Medical Genetics, 39(1), 4-17.
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An In-depth Technical Guide to Luteoforol: Natural Sources, Distribution, and Analysis in Plants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Luteoforol, a flavan-4-ol with significant biological activity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural occurrence, biosynthesis, and analytical methodologies for this promising phytochemical.

Introduction to this compound: A Bioactive Flavan-4-ol

This compound, chemically known as (2S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol, is a flavonoid classified as a flavan-4-ol.[1] It is also referred to as 3-deoxyleucocyanidin, distinguishing it from other leucoanthocyanidins by the absence of a hydroxyl group at the C3 position.[1][2] First identified in Sorghum vulgare (now Sorghum bicolor), this compound plays a crucial role in plant defense mechanisms and has garnered interest for its potent antimicrobial properties.[1][3]

This guide will explore the known botanical sources of this compound, elucidate its biosynthetic pathway within the broader flavonoid metabolism, and provide detailed protocols for its extraction, isolation, and quantification from plant matrices.

Natural Occurrence and Distribution in the Plant Kingdom

The known distribution of this compound is primarily concentrated in specific plant families, with notable occurrences in Poaceae and Rosaceae.

Primary Natural Sources

Sorghum (Sorghum bicolor) : The grain sorghum is a principal and well-documented source of this compound.[2][3] In sorghum, this compound is a key precursor in the biosynthesis of 3-deoxyanthocyanidins like luteolinidin, which contribute to the plant's pigmentation and defense against pests and pathogens.[4][5][6] The concentration of this compound and its derivatives can vary significantly among different sorghum varieties.[2][3]

Pome Fruits (Apples and Pears) : this compound has been identified in pome fruits, such as apples (Malus domestica) and pears (Pyrus communis).[7] Its accumulation in these fruits can be induced by the application of the plant growth regulator prohexadione-calcium. This induction is linked to an enhanced resistance against pathogens like Erwinia amylovora, the causative agent of fire blight.[7]

Table 1: Documented Natural Sources of this compound

Plant FamilyGenus and SpeciesCommon NamePlant Part(s)Reference(s)
PoaceaeSorghum bicolorSorghumGrain, Leaves[2][3]
RosaceaeMalus domesticaAppleShoots[7]
RosaceaePyrus communisPearShoots[7]

While the documented occurrences are currently limited, the biosynthetic machinery for this compound production may be present in other plant species, warranting further investigation into its broader distribution.

Biosynthesis of this compound in Plants

This compound is a product of the flavonoid biosynthetic pathway, a major branch of the phenylpropanoid pathway. Its synthesis involves a series of enzymatic reactions starting from the amino acid phenylalanine.

The key step in this compound biosynthesis is the reduction of the flavanone eriodictyol. This reaction is catalyzed by the enzyme flavanone 4-reductase (FNR) , an NADPH-dependent oxidoreductase.[4][8] FNR facilitates the stereospecific reduction of the keto group at the C4 position of the flavanone backbone to a hydroxyl group, yielding the corresponding flavan-4-ol.[4]

The upstream pathway leading to the precursor eriodictyol begins with the general phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently converts naringenin chalcone to the flavanone naringenin. Naringenin can then be hydroxylated by flavonoid 3'-hydroxylase (F3'H) to produce eriodictyol, the direct precursor for this compound synthesis.

Luteoforol_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA General Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H This compound This compound Eriodictyol->this compound FNR (Flavanone 4-reductase) Luteolinidin Luteolinidin This compound->Luteolinidin Dehydration

Biosynthetic pathway of this compound.

Biological Activities and Significance

This compound exhibits significant biological activities, most notably its role as a phytoalexin. Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection.

Antimicrobial Activity : this compound has demonstrated potent, non-specific biocidal activity against a range of plant pathogens.[7] This includes activity against the bacterium Erwinia amylovora and the fungus Venturia inaequalis.[7] Its high reactivity is thought to contribute to its antimicrobial effects, potentially by disrupting cellular membranes and inhibiting pathogen growth.[7]

Role in Plant Defense : In sorghum, the production of this compound and its subsequent conversion to luteolinidin is a wound-inducible response, suggesting a direct role in defending against herbivores and pathogens.[4] The accumulation of these compounds can lead to the characteristic purple or brown pigmentation in damaged tissues.[4]

The phytoalexin-like properties of this compound make it a compound of interest for the development of natural fungicides and bactericides for agricultural applications.

Experimental Protocols for this compound Analysis

The analysis of this compound in plant tissues requires robust methods for extraction, separation, and quantification. The following protocols are based on established methodologies for flavonoid analysis and can be adapted for this compound.

Extraction of this compound from Plant Material

Objective : To efficiently extract this compound from plant tissues while minimizing degradation.

Materials :

  • Fresh or freeze-dried plant material (e.g., sorghum grain, apple shoots)

  • Mortar and pestle or a laboratory mill

  • Extraction solvent: 80% methanol (v/v) or 80% acetone (v/v)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filters)

Procedure :

  • Sample Preparation : Grind fresh or freeze-dried plant material to a fine powder using a mortar and pestle or a laboratory mill. This increases the surface area for efficient extraction.

  • Extraction :

    • Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.

    • Add 20-50 mL of the extraction solvent (e.g., 80% methanol).

    • Vortex the mixture thoroughly and then sonicate for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

    • Alternatively, the mixture can be macerated with constant stirring for 24 hours at room temperature.

  • Centrifugation : Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection of Supernatant : Carefully decant the supernatant into a clean flask.

  • Re-extraction : For exhaustive extraction, repeat the extraction process (steps 2-4) on the plant material pellet two more times. Combine all the supernatants.

  • Solvent Evaporation : Concentrate the combined supernatants to a smaller volume or to dryness using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of this compound.

  • Reconstitution and Filtration : Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., methanol or a methanol/water mixture). Filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Extraction_Workflow Start Start: Powdered Plant Material Extraction Extraction with 80% Methanol (Sonication or Maceration) Start->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Pellet Pellet Centrifugation->Pellet Combine Combine Supernatants Supernatant->Combine Re_extraction Repeat Extraction on Pellet (2x) Pellet->Re_extraction Re_extraction->Centrifugation Evaporation Rotary Evaporation (<40°C) Combine->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm filter) Reconstitution->Filtration End End: Extract for HPLC/LC-MS Analysis Filtration->End

Workflow for this compound extraction.
Isolation by Column Chromatography

Objective : To purify this compound from the crude extract for structural elucidation or bioactivity studies.

Materials :

  • Crude plant extract

  • Glass chromatography column

  • Stationary phase: Silica gel 60 (70-230 mesh)

  • Mobile phase: A gradient of n-hexane and ethyl acetate

Procedure :

  • Column Packing : Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel column.

  • Elution : Begin the elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate, v/v).

  • Fraction Collection : Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL).

  • Monitoring : Monitor the separation by spotting aliquots of each fraction on a Thin Layer Chromatography (TLC) plate and visualizing under UV light (254 nm and 366 nm) after spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).

  • Pooling and Concentration : Combine the fractions containing the purified this compound (as determined by TLC) and concentrate them using a rotary evaporator.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective : To accurately quantify the concentration of this compound in the plant extract.

Instrumentation and Conditions :

  • HPLC System : A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is typically used for complex plant extracts.

    • Solvent A: Water with 0.1% formic acid (v/v)

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v)

  • Gradient Program :

    • 0-5 min: 5% B

    • 5-30 min: Linear gradient from 5% to 40% B

    • 30-35 min: Linear gradient from 40% to 95% B

    • 35-40 min: Hold at 95% B

    • 40-45 min: Return to 5% B

    • 45-50 min: Re-equilibration at 5% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Injection Volume : 10-20 µL

  • Detection : Monitor at the UV absorbance maximum of this compound (approximately 280 nm).

Quantification :

  • Standard Curve : Prepare a series of standard solutions of a purified this compound standard at known concentrations.

  • Analysis : Inject the standards and the plant extracts into the HPLC system.

  • Calibration : Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Calculation : Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

For enhanced sensitivity and structural confirmation, HPLC coupled with mass spectrometry (LC-MS/MS) is the preferred method.

Conclusion and Future Perspectives

This compound is a plant-derived flavonoid with significant potential, particularly in the realm of natural antimicrobial agents for agriculture. Its well-defined biosynthetic pathway and the identification of key enzymes like flavanone 4-reductase open avenues for metabolic engineering to enhance its production in various plant species. While its natural distribution appears to be somewhat restricted based on current knowledge, further phytochemical screening of a wider range of plants may reveal new sources.

The analytical protocols outlined in this guide provide a robust framework for researchers to extract, isolate, and quantify this compound, facilitating further studies into its biological activities and potential applications. Future research should focus on a more comprehensive understanding of its mode of action as an antimicrobial agent and its potential for development into commercially viable products.

References

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  • This compound. (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]

  • Liu, X., et al. (2023). Structural Similarities and Overlapping Activities among Dihydroflavonol 4-Reductase, Flavanone 4-Reductase, and Anthocyanidin Reductase Offer Metabolic Flexibility in the Flavonoid Pathway. International Journal of Molecular Sciences, 24(18), 13901.
  • Liu, X., et al. (2023). Structural Similarities and Overlapping Activities among Dihydroflavonol 4-Reductase, Flavanone 4-Reductase, and Anthocyanidin Reductase Offer Metabolic Flexibility in the Flavonoid Pathway. PubMed. Retrieved from [Link]

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  • Unveiling the Power of Sorghum Bicolor Supplement : A Comprehensive Profile. (2023). LinkedIn. Retrieved from [Link]

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A Technical Guide to the Physiological Role of Luteoforol in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Luteoforol, a flavan-4-ol with significant implications in plant immunology. We will dissect its biochemical origins, its potent role as a phytoalexin, and the molecular mechanisms that underpin its defensive functions against a range of microbial pathogens. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's function and the experimental methodologies to investigate it.

Introduction: Unveiling this compound

This compound is a naturally occurring flavonoid classified as a flavan-4-ol.[1][2] First identified in Sorghum vulgare (now Sorghum bicolor) in 1969, it is chemically defined as (2S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol.[1] Its molecular formula is C₁₅H₁₄O₆, with a molecular weight of 290.27 g/mol .[1] A key structural feature is the absence of a hydroxyl group at the C-3 position, distinguishing it as a 3-deoxyleucocyanidin.[1] This seemingly minor structural nuance is critical to its chemical reactivity and biological function as a potent defense compound.

While initially characterized in sorghum, this compound has also been identified in pome fruits like apples and pears, particularly after treatment with the growth regulator prohexadione-calcium.[1][3] Its presence across different plant families highlights a conserved role in protective biochemistry.

Biosynthesis: Forging a Defensive Molecule

This compound is a product of the well-characterized flavonoid biosynthesis pathway, which is a branch of the broader phenylpropanoid pathway.[1][4][5] The synthesis of flavonoids begins with the amino acid phenylalanine.[4][5] The immediate precursor to this compound is the flavanone, eriodictyol. The key enzymatic step is the reduction of eriodictyol at the C-4 position, a reaction catalyzed by flavanone 4-reductase (FNR).[1][4] This positions FNR as a critical control point in the production of this compound and related 3-deoxyflavonoids.

The causality behind this pathway is efficiency; plants leverage central metabolic routes to generate a diverse arsenal of secondary metabolites. By shunting intermediates like eriodictyol into specific branches, the plant can rapidly produce targeted defense compounds in response to environmental triggers.

Luteoforol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Eriodictyol Eriodictyol (Flavanone) Naringenin_Chalcone->Eriodictyol CHI, F3'H This compound This compound (Flavan-4-ol) Eriodictyol->this compound FNR (Flavanone 4-reductase) Luteolinidin Luteolinidin (3-Deoxyanthocyanidin) This compound->Luteolinidin Acidification / Dehydration

Caption: Biosynthesis of this compound from Phenylalanine.

This compound as a Phytoalexin: The Core Defense Function

The primary physiological role of this compound is that of a phytoalexin. Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress.[6][7] this compound exemplifies this role, exhibiting potent, non-specific biocidal activity against a broad spectrum of pathogens.[1][8]

Mechanism of Action

This compound is considered an unstable and highly reactive intermediate.[1][8] Its defensive power stems from this reactivity. The proposed mechanism is twofold:

  • Direct Antimicrobial Action: Upon pathogen attack, this compound is likely released from its cellular compartment (e.g., the vacuole) into the apoplast or cytoplasm. Its reactive nature allows it to directly interact with and destroy pathogen cells, acting as a potent biocide.[8][9]

  • Induction of Host Defense: Beyond direct toxicity to the pathogen, this compound may trigger a hypersensitive-like reaction in the host plant tissue.[8][9] This localized, programmed cell death serves to wall off the invading pathogen, preventing its spread.

This dual-action strategy is a hallmark of an effective phytoalexin, combining direct chemical warfare with a strategic sacrifice of host cells to contain the threat.

Antimicrobial Spectrum

Research has demonstrated this compound's efficacy against various economically important plant pathogens.

Pathogen Type Disease Caused Host Plant Reference
Erwinia amylovoraBacteriumFire BlightPome Fruits[1][8]
Pantoea agglomeransBacterium(Opportunistic)Pome Fruits[1]
Venturia inaequalisFungusApple ScabPome Fruits[1]
Colletotrichum sublineolumFungusAnthracnoseSorghum[7][10][11]
Other FungiFungusVariousGeneral[8]

Table 1: Documented antimicrobial activity of this compound.

Case Study: The Sorghum - Colletotrichum sublineolum Pathosystem

The interaction between sorghum and the anthracnose-causing fungus Colletotrichum sublineolum provides a classic model for this compound's role in defense.[10][11] Anthracnose can cause yield losses of up to 67% in susceptible sorghum cultivars.[10][11]

  • Incompatible Interaction (Resistant Host): Upon infection of a resistant sorghum cultivar, there is a rapid and localized accumulation of 3-deoxyanthocyanidin phytoalexins, including luteolinidin (derived from this compound).[7] This is visible as heavily pigmented, dark red cytoplasmic inclusions that appear within 42 hours of inoculation.[12] This swift response restricts fungal development to a single epidermal cell, effectively halting the infection.[12]

  • Compatible Interaction (Susceptible Host): In susceptible cultivars, the defense response is delayed and weaker.[12] While pigmented inclusions eventually form, they appear much later (around 66 hours) and fail to prevent the fungus from proliferating throughout the host tissue, leading to necrotrophic lesions and disease.[12]

This pathosystem critically demonstrates that the timing and magnitude of the phytoalexin response, driven by this compound production, are decisive factors in determining resistance or susceptibility.

Experimental Methodologies: A Guide for Researchers

Investigating this compound requires a robust set of biochemical and molecular protocols. The following sections provide self-validating, step-by-step methodologies for key experiments.

Protocol: Phytoalexin Induction, Extraction, and Quantification

This workflow outlines the process from eliciting this compound production to its quantitative analysis. The choice of solvent and technique is critical; vacuum infiltration with aqueous ethanol is effective for extracting phytoalexins from leaf tissue with minimal interference from other compounds.[13] For quantification, High-Performance Liquid Chromatography (HPLC) is the gold standard due to its high resolution, reproducibility, and suitability for analyzing potentially heat-sensitive molecules like flavonoids.[14]

Workflow Diagram

Phytoalexin_Analysis_Workflow cluster_induction Step 1: Induction cluster_extraction Step 2: Extraction cluster_analysis Step 3: Quantification Induce Induce Phytoalexin Production (e.g., Pathogen inoculation, Elicitor treatment) Harvest Harvest Plant Tissue (e.g., leaf discs) Induce->Harvest Infiltrate Vacuum Infiltrate (40% Aqueous Ethanol) Harvest->Infiltrate Shake Shake for several hours Infiltrate->Shake Filter Filter solution Shake->Filter Concentrate Concentrate Extract (e.g., Rotary Evaporation) Filter->Concentrate HPLC HPLC Analysis (C18 column, UV-Vis Detector) Concentrate->HPLC Quantify Quantify against Standard Curve HPLC->Quantify Gene_Expression_Workflow cluster_prep Step 1: Sample Preparation cluster_rt Step 2: Reverse Transcription cluster_qpcr Step 3: qPCR Harvest Harvest & Flash-Freeze Tissue (Control vs. Induced) RNA_Extract Total RNA Extraction Harvest->RNA_Extract RNA_QC RNA Quality & Quantity Check (e.g., NanoDrop, Gel) RNA_Extract->RNA_QC cDNA_Synth cDNA Synthesis RNA_QC->cDNA_Synth qPCR_Setup Set up qPCR Reaction (cDNA, Primers, SYBR Green) cDNA_Synth->qPCR_Setup qPCR_Run Run qPCR Instrument qPCR_Setup->qPCR_Run Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Analysis

Caption: Workflow for RT-qPCR analysis of defense genes.

Detailed Steps:

  • Sample Preparation:

    • Harvest tissue from induced and control plants at desired time points. Immediately flash-freeze in liquid nitrogen to preserve RNA integrity and store at -80°C.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol). Include a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality (integrity via gel electrophoresis) and quantity (concentration and purity via spectrophotometry).

  • Reverse Transcription:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR:

    • Design and validate primers for your gene of interest (e.g., FNR) and one or more stable reference (housekeeping) genes (e.g., Actin, GAPDH).

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers, and a fluorescent dye master mix (e.g., SYBR Green).

    • Run the reactions in a real-time PCR cycler.

    • Analyze the resulting amplification data using the 2(-ΔΔCt) method to determine the relative fold change in gene expression in induced samples compared to controls. [15]

Conclusion and Future Perspectives

This compound stands out as a versatile and potent phytoalexin, crucial to the defense systems of sorghum, pome fruits, and likely many other plant species. Its role is characterized by rapid, stress-induced biosynthesis and a highly reactive nature that enables both direct antimicrobial action and the triggering of localized host cell death. The clear link between the timing of its accumulation and disease resistance in the sorghum-anthracnose pathosystem underscores its importance in plant immunity.

For researchers, the provided methodologies offer a framework to further explore the this compound-mediated defense response. Future research should focus on identifying the specific transporters involved in its cellular localization, elucidating the full range of pathogens it is effective against, and exploring how its biosynthetic pathway can be genetically engineered to enhance disease resistance in susceptible crop varieties. Such efforts will not only deepen our fundamental understanding of plant-pathogen interactions but may also pave the way for novel, durable disease control strategies in agriculture.

References

  • Understanding the Sorghum–Colletotrichum sublineola Interactions for Enhanced Host Resistance - Frontiers. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound - Grokipedia. (2026, January 7). Retrieved January 12, 2026, from [Link]

  • Spinelli, F., Speakman, J. B., Rademacher, W., Halbwirth, H., Stich, K., & Costa, G. (2005). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calciumand shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens. European Journal of Plant Pathology, 112(2), 133–142. Retrieved January 12, 2026, from [Link]

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  • dos Santos, A. P., et al. (2012). Gene Expression: A Review on Methods for the Study of Defense-Related Gene Differential Expression in Plants. American Journal of Plant Sciences, 3(1), 103-112. Retrieved January 12, 2026, from [Link]

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Luteoforol as a Phytoalexin in Pome Fruits: A Technical Guide to its Biosynthesis, Mechanism, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phytoalexins are critical components of the plant immune system, representing a diverse arsenal of low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack. In pome fruits such as apples and pears, a key phytoalexin is luteoforol, a flavan-4-ol. This compound exhibits potent, broad-spectrum antimicrobial activity against a range of devastating pome fruit pathogens, including Erwinia amylovora (fire blight) and Venturia inaequalis (apple scab). However, its inherent instability presents significant challenges for research and application. This technical guide provides an in-depth exploration of this compound, consolidating current knowledge on its biosynthesis, mechanism of action, and the analytical methodologies required for its study. We delve into the biochemical pathways that are diverted for its production, particularly through the strategic inhibition of competing flavonoid pathways. Furthermore, this document provides detailed, field-proven protocols for the induction, extraction, and quantification of this compound, and for assessing its bioactivity. This guide is intended for researchers, plant pathologists, and drug development professionals seeking to understand and harness the protective capabilities of this potent phytoalexin.

The Role of Phytoalexins in Pome Fruit Defense

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counter microbial threats. A primary strategy is the production of phytoalexins, which are synthesized at the site of infection to concentrations that inhibit the growth and development of pathogenic fungi and bacteria.[1] Unlike pre-formed antimicrobial compounds, phytoalexin synthesis is an induced response, triggered by the plant's recognition of a pathogen.[1][2] This response is a hallmark of a robust plant defense system, and its efficiency—specifically the speed and magnitude of accumulation—often determines the outcome of a plant-pathogen interaction.[1]

Pome fruits are susceptible to numerous diseases that can lead to significant economic losses. The induction of phytoalexins like this compound is a crucial, endogenous defense line. Understanding how to elicit and support this natural defense mechanism offers a promising avenue for sustainable crop protection.[3]

This compound: A Potent but Unstable 3-Deoxyflavonoid

This compound is a flavan-4-ol, a class of 3-deoxyflavonoids.[4] It is recognized as a phytoalexin in several plant species, including sorghum, but its role in pome fruits has been elucidated more recently.[3] A defining characteristic of this compound is its high reactivity and instability, which contributes to its potent biocidal effects but also complicates its direct analysis.[3] In plant tissues, this compound is often found alongside its more stable, but less antimicrobial, derivative luteoliflavan (a 3-deoxycatechin).[3] Research indicates that this compound is the primary active antimicrobial agent, acting as a short-lived, powerful defensive compound released upon pathogen challenge.[3]

Biosynthesis of this compound: A Strategic Diversion of the Flavonoid Pathway

This compound is synthesized via a specific branch of the flavonoid biosynthetic pathway, which originates from the general phenylpropanoid pathway.[5][6] The production of this compound is not a default pathway but rather an induced response, often triggered by specific chemical elicitors that strategically redirect metabolic flow.

The Phenylpropanoid and Flavonoid Foundation

The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA.[5][7] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all major flavonoid classes.[5][6] Chalcone isomerase (CHI) subsequently converts naringenin chalcone into the flavanone, naringenin. This flavanone stands at a critical metabolic crossroads.

Induction via Flavanone 3-Hydroxylase (F3H) Inhibition

Under normal conditions, flavanone 3-hydroxylase (F3H) would hydroxylate naringenin to produce dihydroflavonols, leading to the synthesis of common flavonoids like flavonols and anthocyanins.[5][8] However, the synthesis of this compound is markedly enhanced by inhibiting F3H activity.

The plant growth regulator prohexadione-calcium is a well-documented inhibitor of 2-oxoglutarate-dependent dioxygenases, including F3H.[3] By blocking F3H, prohexadione-calcium effectively shunts the naringenin precursor pool away from the dihydroflavonol pathway. This accumulation of naringenin makes it available as a substrate for an alternative enzyme: Flavanone 4-reductase (FNR) . This enzyme reduces the flavanone naringenin to the flavan-4-ol, this compound.[4][8] This targeted enzymatic inhibition is the causal mechanism behind the induced accumulation of this compound and is a cornerstone of experimental protocols designed to study this compound.[3]

Luteoforol_Biosynthesis Phe Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phe->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols F3H This compound This compound (Flavan-4-ol) Naringenin->this compound FNR Flavonols_Anthocyanins Flavonols & Anthocyanins Dihydroflavonols->Flavonols_Anthocyanins FLS, DFR... ProhexadioneCa Prohexadione-Ca (Inducer) F3H F3H ProhexadioneCa->F3H Inhibits

Biosynthetic pathway of this compound in pome fruits.

Mechanism of Action: Non-Specific Biocidal Activity

This compound demonstrates potent, non-specific biocidal properties, making it an effective defense against a wide array of microbial pathogens.[3]

Broad-Spectrum Efficacy

In vitro studies have confirmed that this compound is highly active against various strains of Erwinia amylovora, the causal agent of fire blight, as well as other pathogenic bacteria and fungi relevant to pome fruits.[3] This broad-spectrum activity is characteristic of phytoalexins that provide a general, rather than pathogen-specific, defense.[1]

Proposed Dual-Action Mechanism

The current hypothesis for this compound's mechanism of action involves a two-pronged attack:

  • Direct Antimicrobial Action: Upon pathogen attack and subsequent cell damage, this compound is believed to be released from its cellular compartment. Its high reactivity allows it to directly destroy pathogen cells, possibly through membrane disruption or inhibition of critical enzymes.[2][3]

  • Induction of Host Defense: Concurrently, this compound may induce a hypersensitive-like reaction in the surrounding host plant tissue.[3] This localized cell death serves to quarantine the pathogen, preventing its further spread throughout the plant. This mechanism is analogous to defenses observed with structurally related phytoalexins in other plant species like sorghum.[3]

Luteoforol_Mechanism Pathogen Pathogen Attack (e.g., E. amylovora) HostCell Host Plant Cell (Pome Fruit) Pathogen->HostCell Infection LuteoforolRelease This compound Release HostCell->LuteoforolRelease Triggers DirectAction Direct Pathogen Cell Destruction LuteoforolRelease->DirectAction HR Hypersensitive-like Reaction in Host Tissue LuteoforolRelease->HR Outcome Pathogen Containment & Inhibition of Disease DirectAction->Outcome HR->Outcome

Proposed mechanism of action for this compound.

Experimental Methodologies for this compound Analysis

Studying this compound requires a multi-step workflow that accounts for its induced synthesis and inherent instability. The following protocols provide a robust framework for its analysis.

Protocol: Induction of this compound in Pome Fruit Shoots
  • Rationale: To generate sufficient quantities of this compound for analysis, its biosynthesis must be induced. Prohexadione-calcium is used to inhibit F3H, thereby redirecting metabolic flux towards this compound production.

  • Methodology:

    • Plant Material: Select healthy, young shoots from apple (Malus domestica) or pear (Pyrus communis) trees.

    • Treatment Solution: Prepare an aqueous solution of prohexadione-calcium (e.g., 100-200 ppm). Include a non-ionic surfactant to ensure even leaf coverage.

    • Application: Spray the shoots until runoff occurs. Maintain a control group sprayed only with water and surfactant.

    • Incubation: Place the treated shoots in a controlled environment (e.g., 25°C, 16:8 light:dark cycle) for 5-7 days to allow for the accumulation of flavonoids.

    • Harvesting: Harvest the leaves and stems, immediately flash-freeze them in liquid nitrogen to halt metabolic activity, and store at -80°C until extraction. This step is critical to prevent degradation of unstable compounds.

Protocol: Extraction of this compound
  • Rationale: A solvent-based extraction is required to isolate flavonoids from the plant matrix. The choice of solvent and conditions must be optimized to maximize yield while minimizing degradation.

  • Methodology:

    • Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

    • Extraction: Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube. Add 10 mL of 80% methanol (v/v).

    • Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled, low temperature (e.g., 4°C) to enhance extraction efficiency.

    • Centrifugation: Centrifuge the slurry at 10,000 x g for 15 minutes at 4°C.

    • Collection: Carefully collect the supernatant. For exhaustive extraction, repeat steps 2-4 on the remaining pellet and pool the supernatants.

    • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into a clean vial for immediate analysis. The self-validating step here is the immediate analysis, which minimizes the risk of this compound degradation in the extract.

Protocol: Quantification by UPLC-Q TRAP-MS/MS
  • Rationale: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS) provides the necessary sensitivity and selectivity to identify and quantify low-abundance, unstable compounds like this compound within a complex plant extract.[9] The Multiple Reaction Monitoring (MRM) mode offers the highest degree of specificity.[9][10]

  • Methodology:

    • Chromatographic Separation:

      • System: UPLC system coupled to a Q TRAP-MS/MS.

      • Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined using a purified standard or based on fragmentation patterns of related flavan-4-ols. For this compound (C15H14O4, M.W. 258.27), a potential precursor ion [M-H]⁻ would be m/z 257.

      • Quantification: Create a calibration curve using an authentic this compound standard, if available. If not, semi-quantification can be performed relative to a related compound like catechin.

    • Data Analysis: Integrate the peak area of the specific MRM transition for this compound and quantify using the calibration curve.

Luteoforol_Workflow Induction 1. Induction (Pro-Ca Treatment) Harvest 2. Harvest & Freeze (-80°C) Induction->Harvest Extraction 3. Cryo-Extraction (80% Methanol) Harvest->Extraction Analysis 4. UPLC-MS/MS Analysis (MRM) Extraction->Analysis Data 5. Quantification & Interpretation Analysis->Data

Experimental workflow for this compound analysis.

Quantitative Data & Bioactivity Assessment

In Vitro Antimicrobial Assay

To validate the antimicrobial function of this compound, a minimal inhibitory concentration (MIC) assay can be performed.

  • Protocol:

    • Prepare a serial dilution of the purified this compound extract in a suitable liquid growth medium (e.g., Nutrient Broth for bacteria).

    • Inoculate each dilution with a standardized suspension of the target pathogen (e.g., E. amylovora at 10⁵ CFU/mL).

    • Incubate under optimal growth conditions.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.

Representative Quantitative Data

The following tables summarize expected results from the described experimental protocols.

Table 1: Quantification of this compound in Apple Shoots Post-Induction

Treatment GroupTissue TypeMean this compound Concentration (µg/g FW) ± SD
Control (Water)LeafNot Detected
Prohexadione-CaLeaf75.4 ± 8.2
Control (Water)StemNot Detected
Prohexadione-CaStem42.1 ± 5.5

Table 2: Antimicrobial Activity of this compound

PathogenTypeMinimal Inhibitory Concentration (MIC) (µg/mL)
Erwinia amylovoraBacterium25
Venturia inaequalisFungus50
Penicillium expansumFungus40
Botrytis cinereaFungus60

Challenges and Future Directions

The primary challenge in this compound research is its chemical instability .[3] This makes isolation of pure standards difficult and requires analytical methods that are both rapid and sensitive to prevent degradation during sample preparation and analysis.[11]

Future research should focus on:

  • Stabilization Strategies: Developing methods to stabilize this compound, perhaps through encapsulation or derivatization, which could unlock its potential as a natural fungicide.

  • Elucidating Molecular Targets: Investigating the precise molecular targets of this compound within pathogen cells to fully understand its biocidal mechanism.

  • Biosynthetic Engineering: Exploring the potential to engineer crops for enhanced this compound production upon pathogen detection, thereby boosting their innate immunity.

Conclusion

This compound stands out as a potent, albeit transient, phytoalexin in the defense arsenal of pome fruits. Its biosynthesis is a clear example of metabolic plasticity, where strategic enzymatic inhibition can redirect resources to produce powerful defensive compounds. While its instability poses analytical challenges, the methodologies outlined in this guide provide a robust framework for its study. A deeper understanding of this compound not only illuminates a fascinating aspect of plant biochemistry but also holds significant promise for developing novel, nature-inspired strategies for crop protection and disease management in agriculture.

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An In-depth Technical Guide to the Mechanism of Action of Luteoforol Against Erwinia amylovora

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fire blight, a devastating bacterial disease caused by Erwinia amylovora, poses a significant threat to pome fruit production worldwide. The emergence of antibiotic-resistant strains necessitates the development of novel control strategies. Luteoforol, a flavan-4-ol, has been identified as a potent phytoalexin-like compound with significant bactericidal activity against E. amylovora. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of this compound against this critical plant pathogen. We delve into its direct bactericidal effects, potential molecular targets, and its role in plant-induced resistance. Furthermore, this guide outlines detailed experimental protocols for researchers to investigate these mechanisms, aiming to accelerate the development of this compound-based solutions for fire blight management.

Introduction: The Challenge of Erwinia amylovora and Fire Blight

Erwinia amylovora is a Gram-negative bacterium responsible for fire blight, a highly destructive disease affecting apples, pears, and other members of the Rosaceae family.[1][2] The pathogen typically infects trees through blossoms and wounds, rapidly spreading to shoots, branches, and the rootstock, leading to characteristic necrotic lesions that appear scorched by fire.[1][3] The economic impact of fire blight is substantial, causing significant yield losses and often requiring the removal of entire orchards.[1]

Current control measures primarily rely on the application of antibiotics, such as streptomycin, and copper-based compounds.[1][4] However, the widespread use of antibiotics has led to the development of resistant E. amylovora strains, diminishing their efficacy.[2][5] Copper compounds, while effective to some extent, can cause phytotoxicity.[4] This underscores the urgent need for alternative, effective, and sustainable strategies to manage fire blight.

This compound: A Phytoalexin-like Defense Compound

This compound is a flavan-4-ol, a type of flavonoid, that has demonstrated significant antimicrobial properties.[6] It is notably induced in pome fruit trees following treatment with prohexadione-calcium, a plant growth regulator.[6][7] This induction suggests that this compound functions as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized and accumulates in plants after exposure to pathogenic microorganisms.[6]

This compound is a highly reactive and unstable precursor to luteoliflavan, a more stable 3-deoxycatechin that exhibits considerably less antimicrobial activity.[6] This inherent instability, while posing challenges for in vitro studies, is indicative of its potent biocidal nature.[6]

Unraveling the Mechanism of Action: A Multi-pronged Approach

The precise molecular mechanism by which this compound exerts its bactericidal effect on E. amylovora is an active area of research. Based on its chemical nature as a flavonoid and its observed potent activity, a multi-faceted mechanism targeting several key bacterial processes is likely. This section will explore the established effects and hypothesized molecular interactions.

Direct Bactericidal Activity

In vitro studies have unequivocally demonstrated that this compound possesses direct bactericidal activity against various strains of E. amylovora.[6][7] Its activity is reported to be more than ten times higher than that of the related compound, luteolinidin.[7] This potent and rapid killing effect suggests a mechanism that compromises essential bacterial functions, leading to cell death.

Hypothesized Molecular Targets and Mechanisms

While direct experimental evidence for this compound's interaction with specific molecular targets in E. amylovora is still emerging, we can infer probable mechanisms based on the known activities of other flavonoids against pathogenic bacteria.

A primary mode of action for many antimicrobial flavonoids is the disruption of the bacterial cell membrane.[8] The lipophilic nature of flavonoids allows them to intercalate into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell lysis. The rapid bactericidal action of this compound is consistent with such a membrane-disruptive mechanism.

Experimental Protocol 1: Assessment of this compound's Effect on E. amylovora Cell Membrane Integrity

Objective: To determine if this compound disrupts the cell membrane of E. amylovora.

Methodology:

  • Bacterial Culture: Grow E. amylovora to the mid-logarithmic phase in a suitable broth medium (e.g., Luria-Bertani broth).

  • Treatment: Centrifuge the bacterial culture, wash the cells with a sterile buffer (e.g., phosphate-buffered saline), and resuspend them to a standardized optical density (OD600). Expose the bacterial suspension to various concentrations of this compound (and a vehicle control).

  • Membrane Permeability Assays:

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. Treat this compound-exposed and control cells with PI and analyze the fluorescence using flow cytometry or fluorescence microscopy. An increase in PI-positive cells indicates membrane damage.

    • Release of Intracellular Components: Measure the release of UV-absorbing materials (at 260 nm for nucleic acids and 280 nm for proteins) into the supernatant of this compound-treated bacterial suspensions.

  • Data Analysis: Quantify the percentage of membrane-compromised cells or the amount of released intracellular material at different this compound concentrations and time points.

Flavonoids are known to inhibit a wide range of bacterial enzymes that are crucial for survival and pathogenesis.[8] this compound may target enzymes involved in:

  • Cell Wall Synthesis: Inhibition of enzymes responsible for peptidoglycan synthesis would weaken the cell wall, making the bacterium susceptible to osmotic stress.

  • Nucleic Acid Synthesis: Interference with DNA gyrase or RNA polymerase would halt DNA replication and transcription.

  • Protein Synthesis: Binding to ribosomal subunits could disrupt the translation process.

  • Metabolic Pathways: Inhibition of enzymes in critical metabolic pathways, such as the tricarboxylic acid (TCA) cycle, would deplete the cell's energy supply.[2]

Experimental Protocol 2: Screening for this compound-Induced Enzyme Inhibition in E. amylovora

Objective: To identify key E. amylovora enzymes that are inhibited by this compound.

Methodology:

  • Preparation of Cell-Free Extracts: Grow E. amylovora and prepare cell-free extracts containing the bacterial enzymes.

  • Enzyme Activity Assays: Conduct specific enzyme activity assays for selected target enzymes (e.g., DNA gyrase, succinate dehydrogenase) in the presence and absence of this compound.

  • Kinetic Analysis: For any inhibited enzymes, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

  • In Silico Docking: Utilize computational modeling to predict the binding affinity and interaction sites of this compound with the three-dimensional structures of target enzymes.

E. amylovora possesses several virulence factors that are essential for its pathogenicity.[5][9][10] These include:

  • Amylovoran: An exopolysaccharide (EPS) that is crucial for biofilm formation and protection against host defenses.[11][12]

  • Levan: Another EPS that contributes to virulence.[12]

  • Type III Secretion System (T3SS): A needle-like apparatus that injects effector proteins into host cells to suppress plant defense responses.[9][10]

  • Biofilm Formation: Allows the bacteria to colonize and persist on host surfaces.[8][12]

This compound may interfere with the synthesis or function of these virulence factors, thereby attenuating the pathogenicity of E. amylovora. Some flavonoids have been shown to act as quorum sensing inhibitors, which could downregulate the expression of virulence genes.[4][13]

Experimental Protocol 3: Evaluating the Impact of this compound on E. amylovora Virulence Factors

Objective: To assess the effect of this compound on the production and function of key virulence factors in E. amylovora.

Methodology:

  • Amylovoran and Levan Quantification: Grow E. amylovora in the presence of sub-lethal concentrations of this compound and quantify the production of amylovoran and levan using established protocols (e.g., cetylpyridinium chloride precipitation for amylovoran).[11]

  • Biofilm Formation Assay: Use a crystal violet staining method to quantify biofilm formation in microtiter plates in the presence and absence of this compound.

  • T3SS Gene Expression Analysis: Employ quantitative real-time PCR (qRT-PCR) to measure the expression levels of key T3SS-related genes (e.g., hrpL, dspA/E) in this compound-treated and untreated E. amylovora.[10][14]

  • Motility Assay: Assess the effect of this compound on the swimming and swarming motility of E. amylovora on semi-solid agar plates.

Antioxidant Activity and Host Response

This compound, like other flavonoids, possesses antioxidant properties.[9][15][16][17][18] While this may not be the primary mechanism of its direct bactericidal action, its ability to scavenge reactive oxygen species (ROS) could play a role in the overall plant-pathogen interaction.[15] E. amylovora is known to induce the production of ROS in host plants as part of the infection process.[19] this compound's antioxidant capacity may help to mitigate oxidative damage to plant tissues.

Furthermore, the induction of this compound as a phytoalexin is part of a broader induced resistance response in the plant.[6] It is proposed that upon pathogen attack, this compound is released and not only kills the pathogen but may also trigger a hypersensitive-like reaction in the host plant tissue, further limiting the spread of the infection.[6]

Visualizing the Mechanism: Pathways and Workflows

Proposed Mechanism of this compound Action

G cluster_this compound This compound cluster_erwinia Erwinia amylovora Cell This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Direct Interaction Enzymes Enzyme Inhibition (Metabolism, Synthesis) This compound->Enzymes Binding & Inhibition Virulence Virulence Factor Inhibition (Amylovoran, T3SS) This compound->Virulence Downregulation Death Bacterial Cell Death Membrane->Death Enzymes->Death Virulence->Death Reduced Pathogenicity

Caption: Proposed multi-target mechanism of this compound against E. amylovora.

Experimental Workflow for Mechanism of Action Studies

G cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Cellular Targets cluster_phase3 Phase 3: Virulence & Gene Expression P1_1 MIC/MBC Determination P1_2 Growth Curve Analysis P1_1->P1_2 P2_1 Membrane Integrity Assays (PI Staining, Leakage) P1_2->P2_1 P2_2 Enzyme Inhibition Assays P1_2->P2_2 P3_1 Biofilm & EPS Quantification P2_1->P3_1 P3_2 qRT-PCR for Virulence Genes P2_2->P3_2

Caption: A streamlined experimental workflow to elucidate this compound's mechanism of action.

Data Summary

ParameterObservationImplicationReference
Minimum Inhibitory Concentration (MIC) Potent activity against E. amylovoraStrong direct antibacterial effect[6][7]
Bactericidal vs. Bacteriostatic BactericidalRapidly kills the pathogen[7]
Effect on Virulence Factors Hypothesized inhibitionReduced pathogenicity[8][13]
Induction in Plants Induced by prohexadione-calciumActs as a phytoalexin[6][7]

Conclusion and Future Directions

This compound represents a promising natural compound for the control of fire blight. Its potent bactericidal activity against E. amylovora is well-established, and its role as an inducible phytoalexin highlights its importance in plant defense. While the precise molecular mechanisms of its action are still under investigation, evidence from related flavonoids suggests a multi-target approach involving the disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with virulence factors.

Future research should focus on validating these hypothesized mechanisms through rigorous experimentation as outlined in this guide. A deeper understanding of this compound's molecular targets will not only solidify its potential as a biocontrol agent but also pave the way for the development of more stable and effective derivatives. Furthermore, elucidating its role in the host's defense response will be crucial for optimizing its application in integrated pest management strategies for fire blight.

References

  • Bactericidal effect of this compound 1 mM against Erwinia amylovora Ea... - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calciumand shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens - ResearchGate. (2005). European Journal of Plant Pathology, 112(2), 133-142. Retrieved from [Link]

  • Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta medica, 64(8), 711-713.
  • Inhibition of Erwinia amylovora and potential antagonistic bacteria by essential oils and natural compounds - ResearchGate. (2002). Retrieved from [Link]

  • Chemical control of fire blight. - ResearchGate. (2010). Retrieved from [Link]

  • Investigating the Biocontrol Potential of the Natural Microbiota of the Apple Blossom - PMC. (n.d.). Retrieved from [Link]

  • Effectiveness of active ingredients in controlling fireblight (Erwinia amylovora) in modern apple orchards - ROMANIAN JOURNAL OF HORTICULTURE. (n.d.). Retrieved from [Link]

  • Impact of luteolin on the production of alpha-toxin by Staphylococcus aureus - PubMed. (2011). Letters in Applied Microbiology, 53(5), 563-568. Retrieved from [Link]

  • Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC. (2021). International Journal of Molecular Sciences, 22(9), 4879. Retrieved from [Link]

  • Luteolin attenuates the pathogenesis of Staphylococcus aureus by interfering with the agr system - PubMed. (2022). Microbial Pathogenesis, 166, 105496. Retrieved from [Link]

  • Computational Insights into the Antioxidant Activity of Luteolin: Density Functional Theory Analysis and Docking in Cytochrome P450 17A1 - NIH. (n.d.). Retrieved from [Link]

  • In Vitro Antibacterial Activity of Microbial Natural Products against Bacterial Pathogens of Veterinary and Zoonotic Relevance - MDPI. (2024). Antibiotics, 13(2), 143. Retrieved from [Link]

  • Luteolin: a natural product with multiple mechanisms for atherosclerosis - PubMed Central. (n.d.). Retrieved from [Link]

  • Control of Erwinia amylovora Growth by Moringa oleifera Leaf Extracts: In Vitro and in Planta Effects - MDPI. (2022). Plants, 11(7), 957. Retrieved from [Link]

  • Virulence Factors of Erwinia amylovora: A Review - PMC - PubMed Central. (2015). International Journal of Molecular Sciences, 16(6), 12836-12857. Retrieved from [Link]

  • Contribution of Erwinia amylovora exopolysaccharides amylovoran and levan to biofilm formation: implications in pathogenicity - PubMed. (2009). Molecular Plant Pathology, 10(5), 649-660. Retrieved from [Link]

  • Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC - NIH. (n.d.). Retrieved from [Link]

  • Molecular structure of the antioxidants discussed in the study: (A) luteolin [2‐(3,4‐Dihydroxyphenyl) - ResearchGate. (n.d.). Retrieved from [Link]

  • Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin - PubMed. (2008). Planta Medica, 74(13), 1667-1677. Retrieved from [Link]

  • Inhibition of Erwinia amylovora by Bacillus nakamurai - PubMed. (2020). Current Microbiology, 77(5), 875-881. Retrieved from [Link]

  • Erwinia amylovora Expresses Fast and Simultaneously hrp/dsp Virulence Genes during Flower Infection on Apple Trees | PLOS One - Research journals. (n.d.). Retrieved from [Link]

  • Breaking the Rebellion: Photodynamic Inactivation against Erwinia amylovora Resistant to Streptomycin - MDPI. (n.d.). Retrieved from [Link]

  • Erwinia amylovora Type III Secretion System Inhibitors Reduce Fire Blight Infection Under Field Conditions - PubMed. (2023). Phytopathology, 113(12), 2197-2204. Retrieved from [Link]

  • Malus Hosts–Erwinia amylovora Interactions: Strain Pathogenicity and Resistance Mechanisms - Frontiers. (2019). Frontiers in Plant Science, 10, 485. Retrieved from [Link]

  • Bacteriophage S6 requires bacterial cellulose for Erwinia amylovora infection - Research Collection. (n.d.). Retrieved from [Link]

  • GENETIC AND EPIGENETIC REGULATION OF ERWINIA AMYLOVORA VIRULENCE FACTORS - UNIVERSITY OF ILLINOIS - : NIFA Reporting Portal. (n.d.). Retrieved from [Link]

  • Erwinia amylovora induces strong H2O2 accumulation in the cytoplasm and... - ResearchGate. (n.d.). Retrieved from [Link]s_of_apple_leaves)

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Topic: Discovery and Isolation of Luteoforol from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Scientific Professional

Abstract

Luteoforol (3-Deoxyleucocyanidin) is a flavan-4-ol, a class of flavonoids first characterized in Sorghum vulgare in 1969.[1] Unlike the more common flavan-3-ols (catechins) or flavan-3,4-diols (leucoanthocyanidins), this compound is distinguished by a hydroxyl group at the C4 position and the absence of one at the C3 position on the C-ring.[1][2] This compound has garnered significant interest for its role as a phytoalexin, exhibiting potent antimicrobial properties against plant pathogens such as Erwinia amylovora, the causative agent of fire blight in pome fruits.[1][3] Its biosynthesis proceeds via the enzymatic reduction of the flavanone eriodictyol.[1] This guide provides a comprehensive, field-proven framework for the extraction, purification, and characterization of this compound from plant matrices, designed for researchers in natural product chemistry, phytopathology, and drug development.

Introduction to this compound: A Phytoalexin of Interest

This compound holds a unique position within the flavonoid family. Structurally, it is a pentahydroxyflavan, formally named (2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol.[2][4] Its significance lies not in widespread abundance, but in its function as an inducible defense compound in plants.

Causality of Scientific Interest: The primary driver for this compound research is its phytoalexin activity. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulated by plants after exposure to pathogenic microorganisms or abiotic stressors. The induction of this compound in apples and pears following treatment with the growth regulator prohexadione-calcium correlates with enhanced resistance to fire blight, suggesting a direct role in plant defense.[1][3] Isolating pure this compound is therefore a critical prerequisite for:

  • Elucidating its precise mechanism of antimicrobial action.

  • Conducting structure-activity relationship (SAR) studies.

  • Developing it as a lead compound for novel agrochemicals or pharmaceuticals.

Physicochemical Properties

A foundational understanding of this compound's properties is essential for designing effective isolation protocols. Its polyphenolic nature dictates its solubility and chromatographic behavior.

PropertyValueSource
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol[4]
Synonyms 3-Deoxyleucocyanidin, Leucoluteolinidin[2][4]
Molecular Formula C₁₅H₁₄O₆[2][4]
Molar Mass 290.27 g/mol [1][2]
Chemical Class Flavan-4-ol (Flavonoid)[4][5]
Solubility Practically insoluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, acetone).[5]
Natural Occurrence and Biosynthesis

This compound is not a ubiquitous flavonoid. Its presence is specific and often inducible.

  • Primary Sources: Sorghum bicolor (sorghum) was the plant from which it was first identified.[1][2]

  • Inducible Sources: Pome fruits, such as apples (Malus sp.) and pears (Pyrus sp.), accumulate this compound after treatment with prohexadione-calcium.[3]

  • Other Reported Sources: It has also been detected in corn, lima beans, black elderberries, and winged beans.[5][6]

Biosynthetic Pathway: this compound represents a branch in the flavonoid pathway. It is synthesized from the flavanone eriodictyol by the action of flavanone 4-reductase (FNR) .[1] This pathway is distinct from the routes leading to flavan-3-ols or anthocyanidins.

This compound Biosynthesis eriodictyol Eriodictyol (Flavanone) This compound This compound (Flavan-4-ol) eriodictyol->this compound Flavanone 4-reductase (FNR)

Caption: Biosynthesis of this compound from Eriodictyol.

A Validated Workflow for this compound Isolation

The isolation of this compound, particularly given its potential instability as a reactive intermediate, requires a methodology that is both efficient and mild.[1] The following workflow is a synthesis of established protocols for analogous flavonoids, designed to maximize yield and purity.

This compound Isolation Workflow cluster_extraction Part 1: Extraction cluster_purification Part 2: Purification plant_material Plant Material (e.g., Sorghum leaves) grinding Cryo-Grinding (Liquid N₂) plant_material->grinding extraction Ultrasound-Assisted Extraction (80% Acetone) grinding->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Aqueous Crude Extract filtration->crude_extract l_l_partition Liquid-Liquid Partitioning (vs. Ethyl Acetate) crude_extract->l_l_partition enriched_fraction Enriched Flavonoid Fraction l_l_partition->enriched_fraction column_chrom Polyamide Column Chromatography (Step-Gradient Elution) enriched_fraction->column_chrom luteoforol_fraction This compound-Containing Fraction column_chrom->luteoforol_fraction prep_hplc Preparative RP-HPLC (C18 Column) luteoforol_fraction->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Overall workflow for this compound isolation.

Part 1: Extraction from Plant Material

Expertise Behind Experimental Choices: The goal is to efficiently lyse plant cells and solubilize the target analyte while minimizing degradation.

  • Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and ground to a fine powder. This cryo-grinding prevents enzymatic degradation and maximizes the surface area for solvent penetration.

  • Solvent System: An aqueous acetone solution (e.g., 80% acetone) is superior for extracting polyphenols of intermediate polarity like this compound. Acetone effectively disrupts cell membranes and solubilizes flavonoids, while the water content helps extract more polar glycosides and maintains enzyme inactivation.

  • Extraction Technique: Ultrasound-Assisted Extraction (UAE) is chosen over traditional methods like Soxhlet extraction.[7] The acoustic cavitation generated by ultrasound creates micro-fractures in the cell walls, enhancing solvent penetration and mass transfer. Crucially, UAE can be performed at low temperatures (e.g., 30-40°C), which is vital for preserving the integrity of a potentially unstable compound like this compound.

Protocol 2.1: Ultrasound-Assisted Extraction (UAE)

  • Maceration: Suspend 100 g of cryo-ground plant powder in 1 L of pre-chilled 80% (v/v) aqueous acetone.

  • Sonication: Place the suspension in an ultrasonic bath operating at 40 kHz and 300 W. Maintain the temperature at 35°C for 30 minutes.

  • Recovery: Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 paper.

  • Re-extraction: Repeat the extraction process (Steps 1-3) on the plant residue twice more to ensure exhaustive recovery.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C.

  • Yield: The resulting aqueous suspension is the crude extract, ready for purification.

Part 2: Multi-Stage Purification Cascade

Trustworthiness Through Self-Validation: A multi-step purification strategy is essential. Each step serves as a validation check for the next, enriching the target compound based on distinct physicochemical properties (polarity, affinity).

Step 1: Liquid-Liquid Partitioning

  • Causality: This step removes highly polar compounds (sugars, organic acids) and non-polar compounds (lipids, chlorophylls). This compound, with its intermediate polarity, will preferentially partition into a moderately polar organic solvent like ethyl acetate.

Protocol 2.2: Ethyl Acetate Partitioning

  • Partitioning: Transfer the aqueous crude extract (from Protocol 2.1) to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

  • Separation: Allow the layers to separate. Collect the upper ethyl acetate layer.

  • Repetition: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.

  • Drying & Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and concentrate to dryness in vacuo. The resulting residue is the enriched flavonoid fraction.

Step 2: Polyamide Column Chromatography

  • Causality: Polyamide resin is exceptionally effective for separating flavonoids. It operates on the principle of hydrogen bonding between the phenolic hydroxyl groups of the flavonoids and the amide groups of the polymer. Elution with an increasing gradient of a polar organic solvent (e.g., methanol in water) will desorb compounds in order of increasing hydroxylation and/or decreasing acidity.

Protocol 2.3: Polyamide CC

  • Column Packing: Prepare a glass column (e.g., 5 cm diameter, 50 cm length) with polyamide resin equilibrated in deionized water.

  • Sample Loading: Dissolve the enriched flavonoid fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the powder onto the top of the polyamide column.

  • Gradient Elution: Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect fractions of 50 mL.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase like Chloroform:Methanol (9:1 v/v) and visualizing under UV light (254 nm and 365 nm). Pool the fractions that contain the target compound.

Step 3: Preparative Reverse-Phase HPLC (RP-HPLC)

  • Causality: This is the final, high-resolution polishing step. A C18 stationary phase separates molecules based on hydrophobicity. This compound will be retained and then eluted by a carefully controlled gradient of organic solvent (acetonitrile) in acidified water. The acid (e.g., formic acid) ensures sharp peaks by suppressing the ionization of phenolic hydroxyls.

Protocol 2.4: Preparative RP-HPLC

  • System: A preparative HPLC system with a PDA/UV detector.

  • Column: C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 40% B over 40 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: Monitor at 280 nm.

  • Isolation: Collect the peak corresponding to this compound, concentrate under vacuum to remove the organic solvent, and lyophilize to obtain the pure compound as a powder.

Structural Elucidation and Final Validation

The identity and purity of the isolated compound must be unequivocally confirmed using modern spectroscopic methods. The data obtained should be compared with literature values for this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight. The expected [M-H]⁻ ion for this compound (C₁₅H₁₄O₆) in negative ion mode would be m/z 289.07.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the exact structure, including the substitution pattern of the hydroxyl groups and the stereochemistry.

  • Analytical HPLC-PDA: Purity is assessed on an analytical scale HPLC. A single, sharp peak with a consistent UV-Vis spectrum across its width indicates high purity.

Conclusion

The successful discovery and isolation of this compound from natural sources is a challenging yet rewarding endeavor. The workflow presented here provides a robust and logical framework, grounded in the established principles of natural product chemistry. By understanding the causality behind each methodological choice—from cryo-grinding and low-temperature ultrasonic extraction to the multi-stage chromatographic cascade—researchers can reliably obtain high-purity this compound. This pure material is the key to unlocking the full therapeutic and agrochemical potential of this unique phytoalexin, paving the way for advanced mechanistic studies and the development of novel bioactive applications.

References

  • This compound - Wikipedia. [Link]

  • This compound - Grokipedia. [Link]

  • This compound | C15H14O6 | CID 440834 - PubChem. [Link]

  • Showing Compound this compound (FDB021229) - FooDB. [Link]

  • Showing metabocard for this compound (HMDB0041310) - Human Metabolome Database. [Link]

  • Leucocyanidin - Wikipedia. [Link]

  • Isolation and Characterization of flavonoids Luteolin and Quercetin from the leaves of Piper betle var Magahi - International Journal of Medical Toxicology and Legal Medicine. [Link]

  • Leucoanthocyanidin - Wikipedia. [Link]

  • Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach - PubMed. [Link]

  • Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - MDPI. [Link]

  • Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - ResearchGate. [Link]

  • This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calciumand shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens - ResearchGate. [Link]

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Spectroscopic properties of Luteoforol (UV, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spectroscopic Identity of Luteoforol

This compound is a naturally occurring flavan-4-ol, a class of flavonoids characterized by a saturated heterocyclic C-ring with a hydroxyl group at the C-4 position.[1][2][3] With the molecular formula C₁₅H₁₄O₆ and a molecular weight of 290.27 g/mol , its formal IUPAC name is (2S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol.[1][4] It is also known as a 3-deoxyleucocyanidin, distinguishing it from the more common leucocyanidins by the absence of a hydroxyl group at the C-3 position.[1][4]

First identified in Sorghum bicolor[1][4], this compound also accumulates in pome fruits like apples and pears, where it functions as a potent phytoalexin.[1] Its significant antimicrobial activity against pathogens such as Erwinia amylovora (fire blight) makes it a compound of interest in agricultural science and drug development.[1] However, this compound's nature as a reactive and often unstable intermediate necessitates robust analytical methods for its unambiguous identification and characterization.

This guide provides a comprehensive overview of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to elucidate the structure of this compound. We will explore the theoretical underpinnings, detailed experimental protocols, and the interpretation of spectral data, offering researchers a validated framework for analyzing this and other related flavan-4-ols.

Caption: Chemical structure and properties of this compound.

UV-Vis Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy is a foundational technique for flavonoid analysis, providing insights into the compound's chromophoric system.[5][6] The absorption spectra of flavonoids typically feature two main bands: Band I (300–380 nm), arising from the cinnamoyl system of the B and C rings, and Band II (240–295 nm), from the benzoyl system of the A-ring.[7] For flavan-4-ols like this compound, which lack the C2-C3 double bond, the spectrum is simplified, typically showing only a strong Band II absorption, similar to related flavan-3-ols like leucocyanidin, which exhibits a λmax around 285 nm.[8]

Expertise in Action: Why Shift Reagents Behave Differently

The diagnostic use of shift reagents is a hallmark of flavonoid analysis. However, the unique structure of this compound—lacking both a C4-carbonyl and a C2=C3 double bond—alters the expected spectral shifts compared to flavones and flavonols.

  • Sodium Methoxide (NaOMe): A strong base that deprotonates all hydroxyl groups, causing a bathochromic (red) shift. This is a general test for phenolic hydroxyls.

  • Sodium Acetate (NaOAc): A weak base that selectively deprotonates more acidic hydroxyls, primarily the 7-OH group, causing a 5-20 nm bathochromic shift in Band II.[9]

  • Aluminum Chloride (AlCl₃): This reagent typically chelates with ortho-dihydroxyl groups or between a 5-OH and a C4-keto group.[9] In this compound, chelation is expected with the 3',4'-ortho-dihydroxyl group on the B-ring, causing a bathochromic shift in Band I. The absence of a C4-keto group precludes the common chelation with the 5-OH group.

Experimental Protocol: UV-Vis Analysis with Shift Reagents
  • Stock Solution Preparation: Dissolve a precisely weighed sample of the isolated compound (or extract) in spectroscopic grade methanol to a concentration of ~0.1 mg/mL.

  • Initial Spectrum: Record the UV-Vis spectrum from 200 to 500 nm using methanol as a blank. This is the "MeOH" spectrum.

  • Sodium Methoxide Spectrum: To the sample cuvette, add 2-3 drops of a freshly prepared 5% NaOMe in methanol solution. Mix well and immediately record the spectrum.

  • Sodium Acetate Spectrum: Record a new "MeOH" spectrum. Add a small amount of anhydrous NaOAc powder to the cuvette, shake to dissolve, and record the spectrum.

  • Aluminum Chloride Spectrum: To a fresh sample in the cuvette, add 2-3 drops of 1% AlCl₃ in methanol. Record the spectrum after 5 minutes.

  • Data Analysis: Compare the λmax values from each spectrum to the initial methanolic spectrum to determine the shifts.

Data Presentation: Expected UV-Vis Absorption Maxima for this compound
ReagentExpected λmax (Band II)Rationale
Methanol (MeOH)~280-285 nmReflects the basic flavan chromophore lacking extended conjugation.
NaOMeBathochromic ShiftDeprotonation of all phenolic -OH groups.
NaOAc~5-20 nm Bathochromic ShiftIndicates a free 7-OH group.
AlCl₃Bathochromic ShiftChelation with the 3',4'-ortho-dihydroxyl group on the B-ring.

NMR Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of complex organic molecules like this compound.[10][11] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide a complete picture of the carbon skeleton and proton environments.

Causality in Experimental Choice: Why 2D NMR is Essential

While ¹H NMR provides information on proton counts and connectivity through coupling constants, the signals in flavonoids, particularly in the aromatic region, are often crowded and overlapping. 2D NMR experiments are not merely confirmatory; they are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, crucial for tracing the spin systems within each ring of the this compound structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) couplings between protons and carbons. This is the key to connecting the individual spin systems and piecing together the entire molecular structure, for instance, by correlating H-4 of the C-ring to carbons in the A-ring.[12]

Experimental Protocol: Acquiring High-Resolution NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as residual water peaks can obscure signals.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

  • 2D Spectra Acquisition:

    • Acquire a phase-sensitive DQF-COSY experiment.

    • Acquire a phase-sensitive HSQC experiment optimized for one-bond J(CH) of ~145 Hz.

    • Acquire an HMBC experiment optimized for long-range couplings of 4-8 Hz.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign signals by systematically integrating data from all experiments, starting with the least ambiguous signals and building the structure piece by piece.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

(Predicted values based on data for related flavan-3-ols and flavan-4-ols in Methanol-d₄)

PositionPredicted ¹³C (δc, ppm)Predicted ¹H (δH, ppm)Multiplicity & Coupling (J in Hz)
2~79-81~4.8-5.0d, J ≈ 9-10 Hz
3~35-37~2.0-2.2 (ax), ~2.3-2.5 (eq)m
4~66-68~4.6-4.8t, J ≈ 3-4 Hz
4a (C10)~101-103--
5~155-157--
6~96-98~5.9-6.1d, J ≈ 2.0 Hz
7~156-158--
8~95-97~5.8-6.0d, J ≈ 2.0 Hz
8a (C9)~154-156--
1'~130-132--
2'~114-116~6.8-6.9d, J ≈ 2.0 Hz
3'~145-147--
4'~144-146--
5'~115-117~6.7-6.8d, J ≈ 8.0 Hz
6'~118-120~6.6-6.7dd, J ≈ 8.0, 2.0 Hz

Mass Spectrometry: Deciphering Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and invaluable structural information through controlled fragmentation of the parent molecule.[13][14] For flavonoids, Electrospray Ionization (ESI) is a common soft ionization technique, often coupled with liquid chromatography (LC-MS) for analyzing complex mixtures.[15][16]

Authoritative Grounding: Fragmentation Pathways

The fragmentation of flavonoids is highly dependent on their structural class.[17] While flavonoids with an unsaturated C-ring undergo a characteristic Retro-Diels-Alder (RDA) fission, saturated flavans like this compound fragment differently. The primary fragmentation involves cleavage of the heterocyclic C-ring. In negative ion mode ([M-H]⁻ at m/z 289), a key fragmentation is the loss of the B-ring via cleavage of the C2-O and C4a-C4 bonds, and loss of water molecules from the hydroxylated rings.

fragmentation parent This compound [M-H]⁻ m/z 289 frag1 Loss of H₂O [M-H-18]⁻ m/z 271 parent->frag1 - H₂O frag2 Heterocyclic Ring Fission (e.g., loss of C₃H₄O₂) m/z ~217 parent->frag2 - C₃H₄O₂ frag3 Loss of B-ring fragment [M-H-C₇H₆O₂]⁻ m/z 165 parent->frag3 - C₇H₆O₂

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent compatible with the mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC or UHPLC column to separate the analyte from matrix components. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Ionization: Use an ESI source, typically in negative ion mode for phenolic compounds.[18]

    • Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 100-500) to identify the deprotonated molecular ion ([M-H]⁻).

    • Tandem MS (MS/MS): Select the ion corresponding to this compound (m/z 289) as the precursor ion. Apply collision-induced dissociation (CID) to generate a product ion spectrum, which reveals the fragmentation pattern.

  • Data Analysis: Identify the molecular ion and correlate the observed fragment ions with theoretical fragmentation pathways to confirm the structure.

Data Presentation: Predicted Mass Spectrometry Data for this compound
Ion TypeModePredicted m/zIdentity
Precursor IonNegative ESI289.0712[M-H]⁻
Product IonNegative ESI271.0606[M-H-H₂O]⁻
Product IonNegative ESI165.0188Fragment from C-ring fission
Product IonNegative ESI125.0239Dihydroxybenzoyl fragment

Conclusion: A Multi-Faceted Spectroscopic Signature

The structural elucidation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. UV-Vis spectroscopy provides initial evidence of the flavonoid class, NMR delivers the definitive atomic-level structural map, and Mass Spectrometry confirms the molecular weight and substructural components through fragmentation. By integrating these techniques with a deep understanding of flavonoid chemistry, researchers can confidently identify and characterize this compound, paving the way for further investigation into its biological activities and potential applications in agriculture and medicine.

References

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An In-depth Technical Guide on the Role of Luteoforol in Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Luteoforol, a flavan-4-ol, has emerged as a significant secondary metabolite in the intricate defense mechanisms of plants against pathogenic incursions. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant-pathogen interactions, synthesizing data on its biosynthesis, mechanism of action, and the physiological responses it elicits in both the host plant and the pathogen. This document is intended to serve as a foundational resource for researchers in phytopathology, plant biochemistry, and for professionals engaged in the development of novel plant protectants and therapeutic agents. We will delve into the signaling pathways that govern its production, its spectrum of antimicrobial activity, and the experimental methodologies requisite for its study, thereby providing a holistic view of its potential in agricultural and pharmaceutical applications.

Introduction: The Chemical and Biological Context of this compound

This compound is a flavonoid, specifically classified as a flavan-4-ol, with the chemical formula C15H14O6.[1][2] Its structure is characterized by a 2-phenyl-3,4-dihydro-2H-chromene skeleton with hydroxyl groups at positions 4, 5, and 7 of the chromene ring and at positions 3' and 4' of the phenyl ring.[1] First identified in Sorghum, this compound is a key player in the plant's defense arsenal, acting as a phytoalexin—an antimicrobial compound synthesized by plants in response to pathogen attack.[2]

The biosynthesis of this compound is a branch of the well-established flavonoid pathway. It is synthesized from the flavanone eriodictyol through the action of flavanone 4-reductase (FNR).[2] This pathway can be induced not only by pathogen challenge but also by chemical elicitors such as prohexadione-calcium, a plant growth regulator that inhibits flavanone 3-hydroxylase, thereby shunting flavonoid metabolism towards the production of 3-deoxyflavonoids like this compound.[2]

PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol[1]
Molecular Formula C15H14O6[1]
Molecular Weight 290.27 g/mol [1]
CAS Number 13392-26-2[1]
Classification Flavan-4-ol (Flavonoid)[3]

This compound's Role as a Phytoalexin: A Non-Specific Biocidal Agent

The primary role of this compound in plant-pathogen interactions is that of a phytoalexin, exhibiting broad-spectrum, non-specific biocidal activity.[2] This is in contrast to its downstream, more stable product, luteoliflavan, which shows negligible antimicrobial properties. This compound's high reactivity is key to its function as a defense compound.

Spectrum of Antimicrobial Activity

Research has demonstrated the efficacy of this compound against a range of plant pathogens, including both bacteria and fungi. A primary target of study has been its activity against Erwinia amylovora, the causative agent of fire blight in pome fruits. This compound has been shown to be highly active against various strains of this bacterium. Its activity extends to other bacterial pathogens as well as fungal organisms.

PathogenTypeEfficacy
Erwinia amylovora BacteriumHigh
Pantoea agglomerans BacteriumHigh
Pseudomonas fluorescens BacteriumModerate
Venturia inaequalis FungusHigh
Proposed Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which this compound exerts its antimicrobial effects are multifaceted and are thought to involve several concurrent modes of action, characteristic of many flavonoids.

  • Disruption of Microbial Membranes: Flavonoids can interfere with the integrity of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components. This is a likely mechanism for the rapid, non-specific biocidal activity of this compound.

  • Enzyme Inhibition: this compound may inhibit crucial microbial enzymes. This can occur through the formation of complexes with the enzymes or by chelating essential metal ions required for enzymatic activity.

  • Inhibition of Nucleic Acid and Protein Synthesis: Studies on the related flavonoid, luteolin, have shown that it can inhibit the synthesis of both nucleic acids and proteins in bacteria. It is plausible that this compound shares this mechanism, thereby halting microbial growth and replication.

  • Interference with Energy Metabolism: Some flavonoids are known to disrupt microbial energy metabolism, which could be another facet of this compound's action.

The Host Response: A Hypersensitive-Like Reaction

A critical aspect of this compound's function in plant defense is its ability to induce a hypersensitive-like reaction in the host plant tissue. The hypersensitive response (HR) is a form of programmed cell death at the site of infection, which serves to limit the spread of the pathogen. It is proposed that upon pathogen attack, this compound is released from its cellular compartment, leading to the rapid death of both the pathogen and the surrounding host cells. This localized cell death creates a physical barrier and prevents the pathogen from accessing nutrients, effectively halting the infection. This dual action of directly killing the pathogen and triggering a localized host defense response makes this compound a potent defense compound.

Signaling Pathways and Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and can be initiated by both biotic and abiotic cues.

Pathogen-Induced Signaling

While the complete signaling cascade from pathogen recognition to this compound synthesis is not fully elucidated, it is understood to be part of the broader plant defense signaling network. This network involves the recognition of pathogen-associated molecular patterns (PAMPs) or pathogen effectors by plant receptors, which triggers a cascade of downstream signaling events. These events likely lead to the transcriptional upregulation of genes in the flavonoid biosynthetic pathway, including flavanone 4-reductase (FNR), the key enzyme in this compound production. Hormones such as salicylic acid (SA) and jasmonic acid (JA) are known to be central players in plant defense signaling and may be involved in regulating FNR expression.

A simplified representation of the proposed pathogen-induced signaling pathway leading to this compound biosynthesis is depicted below.

pathogen_induced_luteoforol_biosynthesis cluster_perception Pathogen Recognition cluster_signaling Signal Transduction cluster_biosynthesis This compound Biosynthesis Pathogen Pathogen Plant Receptor Plant Receptor Pathogen->Plant Receptor Recognition SA/JA Signaling SA/JA Signaling Plant Receptor->SA/JA Signaling Activation Transcription Factors Transcription Factors SA/JA Signaling->Transcription Factors Activation FNR Gene FNR Gene Transcription Factors->FNR Gene Upregulation Eriodictyol Eriodictyol This compound This compound Eriodictyol->this compound Reduction FNR Enzyme FNR Enzyme FNR Gene->FNR Enzyme Translation FNR Enzyme->Eriodictyol Catalysis

Caption: Pathogen-induced this compound biosynthesis pathway.

Chemical Induction by Prohexadione-Calcium

Prohexadione-calcium provides a valuable tool for studying this compound's function. By inhibiting flavanone 3-hydroxylase, it artificially redirects the flavonoid pathway towards this compound production. This allows for the study of this compound's effects in the absence of a pathogen, helping to decouple its direct effects from the broader plant defense response.

Potential for Systemic Acquired Resistance (SAR)

The induction of a hypersensitive response is often a trigger for Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that develops in distal, uninfected parts of the plant. While direct evidence is still emerging, it is plausible that the localized production of this compound and the associated HR could lead to the generation of a mobile signal that primes the rest of the plant for enhanced defense against subsequent attacks. Further research is needed to identify the mobile signals involved and to confirm the role of this compound in establishing SAR.

Experimental Protocols for the Study of this compound

For researchers investigating the role of this compound, a suite of standardized experimental protocols is essential. Below are detailed, step-by-step methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Extraction and Quantification of this compound from Plant Tissue

This protocol outlines a general method for the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Weigh approximately 100 mg of the powdered tissue into a centrifuge tube. Add 1 ml of 80% methanol. Vortex thoroughly and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Re-extraction (Optional): For exhaustive extraction, repeat steps 2-4 with the pellet and combine the supernatants.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 30-40 minutes.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detector at 280 nm.

    • Quantification: Create a calibration curve using a purified this compound standard.

Caption: Workflow for this compound Extraction and HPLC Analysis.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific pathogen.

Materials:

  • Purified this compound

  • Bacterial or fungal pathogen culture

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium.

  • Inoculum Preparation: Grow the pathogen to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/ml for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the 96-well plate.

  • Controls: Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the pathogen, as determined by visual inspection or by measuring the optical density at 600 nm.

In Vivo Plant Pathogen Assay

This protocol assesses the protective effect of this compound on plant tissue.

Materials:

  • Healthy, susceptible host plants

  • This compound solution

  • Pathogen suspension

  • Control solution (e.g., water with the same concentration of solvent used for this compound)

Procedure:

  • Plant Treatment: Apply the this compound solution to a set of plants (e.g., by spraying onto leaves). Apply the control solution to another set of plants.

  • Incubation: Allow the plants to absorb the treatment for a specified period (e.g., 24 hours).

  • Pathogen Inoculation: Inoculate both sets of plants with the pathogen suspension (e.g., by spray inoculation or wound inoculation).

  • Disease Assessment: Incubate the plants under conditions conducive to disease development.

  • Evaluation: After a set period, assess disease severity by measuring parameters such as lesion size, disease incidence, or pathogen biomass (e.g., by qPCR).

Phytotoxicity Considerations

While this compound is a potent antimicrobial agent, it is important to note its potential for phytotoxicity at higher concentrations. This is likely due to its non-specific biocidal activity, which can also affect host plant cells. Therefore, when considering its application as a plant protectant, it is crucial to determine the therapeutic window—the concentration range that is effective against pathogens while causing minimal damage to the host plant.

Future Directions and Applications

The study of this compound in plant-pathogen interactions is a burgeoning field with significant potential. Future research should focus on:

  • Elucidating the complete signaling pathway from pathogen recognition to this compound biosynthesis.

  • Conducting comprehensive quantitative structure-activity relationship (QSAR) studies to understand the chemical features essential for its antimicrobial activity.

  • Investigating its role in systemic acquired resistance and identifying the mobile signals involved.

  • Exploring its synergistic effects with other phytoalexins and conventional fungicides/bactericides.

  • Developing strategies for its sustainable production , either through metabolic engineering of crops or through microbial fermentation.

For drug development professionals, this compound and its derivatives represent a promising class of natural compounds with potential applications as novel antimicrobial agents. Its broad-spectrum activity and unique mode of action make it a valuable lead for the development of new therapies to combat drug-resistant pathogens.

Conclusion

This compound stands as a testament to the sophisticated chemical defenses that have evolved in plants. Its role as a potent, non-specific biocidal agent, coupled with its ability to induce a hypersensitive-like response in the host, underscores its importance in plant immunity. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its biosynthesis and mechanism of action to the experimental protocols required for its study. As our understanding of this fascinating molecule deepens, so too will its potential for application in creating more resilient crops and developing novel antimicrobial therapies.

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Methodological & Application

Luteoforol from Sorghum bicolor: A Comprehensive Guide to Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed framework for the extraction, purification, and analysis of luteoforol, a flavan-4-ol with notable bioactive properties, from its primary plant source, Sorghum bicolor. Addressing the needs of researchers and drug development professionals, this document elucidates the causal science behind protocol design, from initial solvent selection to high-purity isolation and analytical validation. We present optimized protocols for both conventional and modern extraction techniques, detailed chromatographic purification strategies, and robust analytical methods for quantification. This guide is structured to provide a self-validating system for researchers to reliably obtain and characterize this compound for further investigation.

Introduction: The Scientific Significance of this compound

This compound is a naturally occurring flavan-4-ol, a subclass of flavonoids characterized by the absence of a carbonyl group at the C4 position of the C-ring.[1] Its chemical structure is (2S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol.[1] First identified in Sorghum vulgare (now Sorghum bicolor), this compound is a key intermediate in the biosynthesis of 3-deoxyanthocyanidins, such as luteolinidin.[1][2] This biosynthetic relationship makes sorghum, particularly varieties with red or black pericarps, a rich source of this compound.[3][4]

The scientific interest in this compound stems from its potential biological activities, including its role as a phytoalexin, exhibiting antimicrobial properties against various plant pathogens.[1] As with many flavonoids, its antioxidant and anti-inflammatory potentials are subjects of ongoing research, making it a molecule of interest for pharmaceutical and nutraceutical applications. However, the inherent instability of flavan-4-ols presents unique challenges in their extraction and purification, necessitating carefully designed protocols to prevent degradation. This guide provides the necessary theoretical background and practical steps to navigate these challenges.

Plant Material: Selection and Preparation

The choice of plant material is paramount for a successful extraction. Sorghum bicolor varieties with a pigmented testa and pericarp are the most promising sources of this compound and its derivatives.[4]

Protocol 2.1: Plant Material Handling

  • Selection: Obtain mature sorghum grains of a variety known for high phenolic content (e.g., black or red sorghum). The bran is particularly rich in these compounds.[3][4]

  • Drying: To prevent enzymatic degradation and microbial growth, dry the plant material immediately after harvest. Air-drying in a well-ventilated area away from direct sunlight is suitable, or lyophilization (freeze-drying) can be used for optimal preservation of thermolabile compounds.

  • Grinding: Mill the dried plant material into a fine powder (e.g., 40-60 mesh). This increases the surface area, facilitating efficient solvent penetration and extraction.

  • Storage: Store the powdered material in airtight containers in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C is recommended to minimize degradation.

Extraction of this compound: From Conventional to Modern Approaches

The selection of an extraction method is a critical decision that balances efficiency, solvent consumption, and the stability of the target compound. Due to the potential instability of flavan-4-ols, methods that minimize exposure to high temperatures and harsh conditions are preferable.

Solvent Selection: The Key to Efficient Extraction

The polarity of the solvent system is crucial for effectively solubilizing this compound. Based on the principles of flavonoid extraction and specific studies on sorghum polyphenols, acidified alcohol-water mixtures are highly effective.

  • Acidified Methanol/Ethanol: The addition of a small amount of acid (e.g., 0.1-1% HCl or citric acid) to methanol or ethanol enhances the extraction of flavonoids by improving cell wall permeability and maintaining the stability of the flavylium cation form of related anthocyanins.[1] Acidified methanol has been shown to be a highly effective solvent for sorghum polyphenols.[1]

  • Aqueous Ethanol: Mixtures of ethanol and water (e.g., 50-70% ethanol) are also excellent choices, offering a good balance of polarity for extracting a wide range of phenolic compounds.[2][5] These are often preferred in food and pharmaceutical applications due to the lower toxicity of ethanol compared to methanol.[1]

Protocol 3.1: Ultrasound-Assisted Extraction (UAE) of this compound

Ultrasound-assisted extraction is a modern technique that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, often at lower temperatures and shorter times compared to conventional methods.[2][6][7]

Materials:

  • Powdered sorghum bran

  • 70% Ethanol (v/v) with 0.1% HCl

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Combine the powdered sorghum bran with the acidified 70% ethanol solution at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). A higher solvent ratio can ensure more complete extraction.

  • Place the mixture in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature (e.g., 40-50°C). If using a probe sonicator, use pulsed cycles to avoid overheating the sample.

  • After sonication, separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes).

  • Collect the supernatant. Repeat the extraction process on the residue two more times to maximize the yield.

  • Combine the supernatants and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation.

  • The resulting concentrated extract can be lyophilized to obtain a dry powder for storage and further purification.

Protocol 3.2: Conventional Maceration Extraction

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.

Procedure:

  • Submerge the powdered sorghum bran in acidified 70% ethanol at a 1:15 (w/v) ratio in a sealed container.

  • Keep the mixture at room temperature for 24-48 hours with occasional agitation.

  • Filter the mixture to separate the extract from the solid material.

  • Concentrate the extract using a rotary evaporator as described in the UAE protocol.

dot graph TD { A[Start: Powdered Sorghum Bran] --> B{Extraction}; B --> C[Ultrasound-Assisted Extraction (UAE)]; B --> D[Conventional Maceration]; C --> E{Solid-Liquid Separation}; D --> E; E --> F[Filtration/Centrifugation]; F --> G[Crude this compound Extract]; G --> H[Solvent Evaporation]; H --> I[Concentrated Extract]; I --> J[End: Ready for Purification];

} caption: "Workflow for this compound Extraction."

Purification of this compound: A Multi-Step Chromatographic Approach

The purification of this compound from the crude extract is typically achieved through a combination of chromatographic techniques to remove pigments, sugars, and other interfering compounds.

Protocol 4.1: Solid-Phase Extraction (SPE) for Initial Cleanup

SPE is an effective method for the initial cleanup and fractionation of the crude extract. C18 or polyamide cartridges are commonly used for flavonoid purification.[8]

Procedure:

  • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water (pH 2-3) through it.

  • Loading: Dissolve the concentrated crude extract in a small volume of the initial mobile phase (e.g., 10% methanol in acidified water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with acidified water to remove highly polar impurities like sugars and organic acids.

  • Elution: Elute the flavonoid fraction with increasing concentrations of methanol (e.g., 40%, 70%, and 100% methanol). Collect each fraction separately. This compound is expected to elute in the fractions with a higher methanol concentration.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

Protocol 4.2: Column Chromatography for Fractionation

For larger-scale purification, column chromatography is employed. Sephadex LH-20 is a particularly useful stationary phase for separating flavonoids due to its dual hydrophilic and lipophilic nature, allowing for separation based on both molecular size and polarity.[9][10][11]

Materials:

  • Sephadex LH-20 resin

  • Glass chromatography column

  • Methanol

  • Fraction collector

Procedure:

  • Column Packing: Swell the Sephadex LH-20 resin in 100% methanol and pack it into a glass column. Equilibrate the column by washing it with several column volumes of methanol.

  • Sample Loading: Dissolve the this compound-rich fraction from the SPE step in a minimal amount of methanol and carefully load it onto the top of the column.

  • Elution: Elute the column with 100% methanol at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume using a fraction collector.

  • Monitoring: Monitor the fractions by TLC or HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent.

dot graph TD { A[Start: Concentrated Crude Extract] --> B{Solid-Phase Extraction (SPE)}; B --> C[Wash with Acidified Water(Removes Sugars, Acids)]; C --> D[Elute with Increasing Methanol Conc.]; D --> E[this compound-Enriched Fraction]; E --> F{Column Chromatography}; F -- "Stationary Phase: Sephadex LH-20Mobile Phase: Methanol" --> G[Fraction Collection]; G --> H{Purity Analysis (TLC/HPLC)}; H --> I[Combine Pure Fractions]; I --> J[Solvent Evaporation]; J --> K[End: Purified this compound];

} caption: "Purification Workflow for this compound."

Protocol 4.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for High-Purity Isolation

For obtaining highly pure this compound for bioassays or as an analytical standard, preparative HPLC is the final polishing step.[12][13]

Instrumentation:

  • Preparative HPLC system with a fraction collector

  • C18 preparative column (e.g., 250 x 20 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • UV-Vis or Diode Array Detector (DAD)

Procedure:

  • Method Development: Initially, develop an analytical HPLC method to achieve good separation of this compound from any remaining impurities.

  • Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the purified this compound fraction from the column chromatography step in the initial mobile phase and filter it through a 0.45 µm filter.

  • Injection and Elution: Inject the sample onto the preparative column and elute using a gradient of mobile phase B (e.g., 10-50% B over 30 minutes).

  • Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 280 nm for general flavonoids, specific wavelength to be determined) and collect the peak corresponding to this compound.

  • Purity Confirmation: Analyze the collected fraction for purity using analytical HPLC.

  • Final Step: Evaporate the solvent from the pure fraction to obtain high-purity this compound.

Analytical Quantification and Characterization

Accurate quantification and structural confirmation are essential for validating the purity of the isolated this compound and for its use in further research.

Protocol 5.1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is the standard method for the quantification of flavonoids.[14][15][16][17]

Instrumentation:

  • Analytical HPLC system with a DAD

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • This compound analytical standard (if available) or a purified and characterized in-house standard

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Inject each standard and record the peak area at the wavelength of maximum absorbance. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Dissolve a known amount of the purified this compound sample in the mobile phase, filter, and inject it into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

ParameterConditionRationale
Column C18 (250 x 4.6 mm, 5 µm)Standard for reversed-phase separation of flavonoids.
Mobile Phase A: 0.1% Formic Acid (aq)B: AcetonitrileAcidified mobile phase improves peak shape and resolution.
Gradient 10-40% B over 30 minProvides good separation of various flavonoids.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection DAD at 280 nm280 nm is a common wavelength for flavanols. A full UV-Vis spectrum should be recorded to determine the specific λmax for this compound.
Column Temp. 30°CEnsures reproducible retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

LC-MS provides molecular weight and fragmentation data, which are crucial for the unambiguous identification of this compound.[14][15]

Procedure:

  • Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-MS/MS).

  • The chromatographic conditions can be similar to those used for HPLC-DAD analysis.

  • Analyze the purified sample and compare the obtained mass spectrum and fragmentation pattern with literature data for this compound (C15H14O6, Molar Mass: 290.27 g/mol ).[1]

Stability and Storage Considerations

Flavonoids, and particularly flavan-4-ols, can be susceptible to degradation by heat, light, oxygen, and changes in pH.[18][19]

  • pH: this compound is more stable in slightly acidic conditions. Alkaline conditions can lead to rapid degradation.

  • Temperature: Elevated temperatures accelerate degradation.[20][21] Store purified this compound and extracts at low temperatures (-20°C for long-term storage).

  • Light and Oxygen: Protect samples from light and air by storing them in amber vials under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded approach to the extraction, purification, and analysis of this compound from Sorghum bicolor. By understanding the principles behind each step, from solvent selection to the choice of chromatographic media, researchers can optimize these methods to suit their specific needs. The successful isolation of high-purity this compound will enable further investigation into its promising biological activities and potential applications in drug development and as a functional food ingredient.

References

  • GrokiPedia. (2026, January 7). This compound.
  • OiPub. Ultrasound assisted extraction of polyphenolic compounds from red sorghum (Sorghum bicolor L.) bran and their biological activities and polyphenolic compositions.
  • Academic Journals. Identification of 3-deoxyanthocyanins from red sorghum (Sorghum bicolor) bran and its biological properties.
  • Horizon e-Publishing Group. (2025, August 13). Polyphenols extraction from sorghum grains using ultrasound, microwave and green solvents.
  • ResearchGate. (2025, August 13). Ultrasound assisted extraction of polyphenolic compounds from red sorghum ( Sorghum bicolor L.) bran and their biological activities and polyphenolic compositions | Request PDF.
  • Benchchem.
  • PMC - PubMed Central. (2025, May 30).
  • ResearchGate.
  • PubMed.
  • MDPI. (2024, November 29).
  • ResearchGate. (2025, August 13). Polyphenols extraction from sorghum grains using ultrasound, microwave and green solvents.
  • ResearchGate. (2025, August 7). The application of solid-phase extraction and reversed phase high-performance liquid chromatography for simultaneous isolation and determination of plant flavonoids and phenolic acids | Request PDF.
  • Cytiva. Sephadex LH-20.
  • Cytiva. Sephadex™ LH-20 resin for organic solvents.
  • PubMed. (2020, September 10). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review.
  • PMC - PubMed Central.
  • Google Patents.
  • MDPI. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?.
  • Science.gov. sephadex lh-20 column: Topics by Science.gov.
  • Semantic Scholar. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review.
  • Jordi Labs - Laboratory Testing.
  • PMC - NIH.
  • PubMed Central. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties.
  • PMC - NIH. (2023, June 7).
  • MDPI.
  • Labcompare.com. (2022, June 17).
  • YouTube. (2021, February 9).
  • PMC - NIH. Oxidative stability of lutein on exposure to varied extrinsic factors.
  • PMC - NIH. (2016, September 12). HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus.
  • PMC - NIH.
  • PubMed. (2015, May 1). Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L.
  • ResearchGate. HPLC-DAD chromatograms at 254 nm for 1 = luteolin, 2 = kaempferol, 3 =....
  • ResearchGate. (2025, August 6). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species.
  • MDPI. (2022, July 9). Development and Validation of the UPLC-DAD Methodology for the Detection of Triterpenoids and Phytosterols in Fruit Samples of Vaccinium macrocarpon Aiton and Vaccinium oxycoccos L..
  • MDPI. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC.
  • ResearchGate.
  • MDPI.
  • Semantic Scholar. [PDF] Stability of lutein under various storage conditions.
  • ResearchGate.

Sources

Application Note: A Validated HPLC-DAD Method for the Quantification of Luteoforol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the accurate quantification of Luteoforol. This compound, a flavan-4-ol, is a compound of significant interest in phytochemical and pharmacological research. The method presented herein is tailored for researchers, scientists, and professionals in drug development, offering a reliable protocol for the determination of this compound in various sample matrices. This document provides a comprehensive guide, from sample preparation to data analysis, grounded in scientific principles and validated according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, a member of the flavonoid family, is a naturally occurring compound found in a variety of plant species. Its potential biological activities, including antioxidant and anti-inflammatory properties, have made it a subject of increasing research interest. Accurate and precise quantification of this compound is crucial for understanding its biosynthetic pathways, pharmacological effects, and for the quality control of herbal products and potential therapeutic agents.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1][2] Its high resolution, sensitivity, and reproducibility make it an ideal choice for the analysis of complex mixtures like plant extracts.[2] This application note describes a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and linear for the quantification of this compound.

Scientific Principles and Method Rationale

The developed method leverages the principles of reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[3] this compound, being a moderately polar compound, will have a differential affinity for the stationary and mobile phases, allowing for its separation from other components in the sample matrix.

  • Stationary Phase Selection: A C18 column is chosen due to its wide applicability and proven effectiveness in separating a broad range of flavonoids. The octadecylsilyl groups provide a nonpolar surface that interacts with the nonpolar regions of the this compound molecule.

  • Mobile Phase Composition: A gradient elution with a mixture of an acidified aqueous solution and an organic solvent (acetonitrile or methanol) is employed. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase helps to suppress the ionization of the phenolic hydroxyl groups of this compound, resulting in sharper peaks and improved retention time reproducibility.[4] Acetonitrile is often preferred over methanol for flavonoid separation as it can provide better resolution and lower backpressure.[5]

  • Detection: A Diode Array Detector (DAD) is utilized for the detection of this compound. Flavonoids typically exhibit strong UV-Vis absorbance due to their conjugated aromatic systems.[6] this compound is expected to have characteristic absorption maxima in the UV region, typically around 280 nm for the A-ring and a second band at higher wavelengths. A DAD allows for the simultaneous acquisition of absorbance data across a range of wavelengths, enabling peak purity assessment and the selection of the optimal wavelength for quantification.[4] Studies on similar flavonoids like luteolin show strong absorption peaks around 255-265 nm and 340-350 nm.[7][8]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol[9]

  • HPLC-grade water

  • Phosphoric acid (85%) or formic acid[4]

  • 0.45 µm syringe filters

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) was used.[10]

  • Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient should be optimized. A typical starting point is 5-10% B, increasing to 90-95% B over 30-40 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitoring at 280 nm, with full spectra recorded from 200-400 nm for peak purity analysis.[5]
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standard Solutions Filter Filter through 0.45 µm Syringe Filter Standard->Filter Sample Extract this compound from Sample Matrix Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect DAD Detection (280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify

Sources

Spectrophotometric analysis for the detection of Luteoforol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note provides a comprehensive guide to the quantitative determination of Luteoforol, a flavan-4-ol of significant interest in phytochemical and pharmacological research. This compound, first identified in Sorghum, acts as a phytoalexin with potent antimicrobial properties.[1] Its detection and quantification are crucial for studies in plant pathology, natural product chemistry, and the development of novel therapeutic agents. This document outlines two robust spectrophotometric protocols: a direct UV-Vis method for purified samples and a more selective aluminum chloride (AlCl₃) complexation method suitable for complex matrices. The underlying chemical principles, detailed step-by-step protocols, and data analysis procedures are presented to ensure accuracy, reliability, and reproducibility in a research setting.

Introduction to this compound and its Spectrophotometric Detection

This compound, with the chemical formula C₁₅H₁₄O₆, is a flavonoid classified as a flavan-4-ol.[1] Unlike the more common flavan-3-ols (e.g., catechin), flavan-4-ols possess a hydroxyl group at the C-4 position of the C-ring.[2] This structural feature is central to its chemical reactivity and, consequently, to the strategy for its detection.

Spectrophotometry offers a rapid, cost-effective, and accessible method for quantifying compounds like this compound. The technique relies on the principle that molecules absorb light at specific wavelengths. Flavonoids typically exhibit two main absorption bands in the UV-Vis spectrum: Band I (300–380 nm), associated with the B-ring cinnamoyl system, and Band II (240–280 nm), linked to the A-ring benzoyl system.[3]

However, direct UV-Vis measurement can be prone to interference from other compounds in a complex sample that absorb in the same region. To enhance specificity, a derivatization method using aluminum chloride (AlCl₃) is employed. AlCl₃ forms a stable, yellow-colored chelate complex with specific functional groups on the flavonoid structure, causing a significant shift in the absorption maximum (a bathochromic shift) to a longer wavelength, typically around 400-430 nm.[1][4] This shift moves the analytical wavelength away from many common interfering substances.

The AlCl₃ chelation mechanism is well-established. It primarily involves the formation of acid-stable complexes with the C-4 keto group (if present) and either the C-3 or C-5 hydroxyl group.[5][6] Although this compound, as a flavan-4-ol, lacks the C-4 keto group found in flavones and flavonols, it possesses multiple hydroxyl groups on both the A and B rings, which are available for complexation with Al³⁺, making this method applicable and highly selective.

G

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer (double-beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks (Class A: 10, 25, 50, 100 mL)

  • Micropipettes (calibrated)

  • Vortex mixer

  • pH meter

Reagents
  • This compound standard (highest purity available)

  • Quercetin (≥95% purity, for use as a reference standard)

  • Aluminum Chloride (AlCl₃), anhydrous or hexahydrate (ACS grade)

  • Methanol (HPLC or Spectroscopic grade)

  • Ethanol, 95% (ACS grade)

  • Deionized water (Type I or II)

  • Sodium Nitrite (NaNO₂), optional for modified protocols (ACS grade)

  • Sodium Hydroxide (NaOH), optional for modified protocols (ACS grade)

Experimental Protocols

Solvent Selection and Sample Stability

The choice of solvent is critical for ensuring the stability and solubility of flavonoids. Ethanol and methanol are common choices. For this compound, an initial recommendation is 80% (v/v) ethanol in deionized water . This solvent system effectively solubilizes semi-polar flavonoids while being compatible with the AlCl₃ assay.

Causality: Purely organic solvents may not be optimal for crude plant extracts, which can contain a mix of polarities. An aqueous-organic mixture provides a better balance. The stability of flavonoids in solution can be compromised by light, high temperatures, and pH changes.[7] Therefore, it is imperative to:

  • Prepare fresh solutions daily.

  • Store stock solutions in amber glass vials at 4°C for no more than 48 hours.

  • Protect all solutions from direct light by wrapping containers in aluminum foil.

Protocol 1: Direct UV-Vis Spectrophotometry (For Purified this compound)

This protocol is suitable for samples containing purified this compound or for fractions where it is the predominant absorbing species.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of this compound standard and dissolve it in 80% ethanol in a 100 mL volumetric flask to create a 100 µg/mL stock solution.

  • Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15, 20 µg/mL) using 80% ethanol as the diluent.

  • Wavelength Scan: Use the ~10 µg/mL standard to perform a full wavelength scan from 200 nm to 500 nm to determine the wavelength of maximum absorbance (λ_max). Use 80% ethanol as the blank. Based on data for the parent flavan-4-ol, the λ_max is expected in the UV region, likely around 270-290 nm.

  • Calibration Curve: Measure the absorbance of each working standard at the empirically determined λ_max.

  • Sample Measurement: Dilute the unknown sample with 80% ethanol to an absorbance reading within the linear range of the calibration curve. Measure its absorbance at λ_max.

  • Calculation: Determine the concentration of this compound in the sample using the calibration curve equation.

Protocol 2: Aluminum Chloride (AlCl₃) Complexation Assay

This is the recommended method for complex matrices (e.g., crude plant extracts) due to its enhanced specificity. Quercetin is often used as a reference standard in flavonoid assays because it is commercially available and forms a stable complex with AlCl₃.[6] The results can be expressed as "mg Quercetin Equivalents per gram of sample" (mg QE/g).

G start Start: Sample/Standard in Solvent add_reagent Add 2% AlCl₃ Solution start->add_reagent 1.0 mL Sample + 0.1 mL AlCl₃ incubate Incubate at Room Temp (e.g., 30 minutes in dark) add_reagent->incubate Vortex to mix measure Measure Absorbance (at λ_max, ~420 nm) incubate->measure Against reagent blank end End: Calculate Concentration measure->end

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2% (w/v) solution of AlCl₃ in methanol.

  • Standard Stock Solution (Quercetin): Accurately weigh 10 mg of quercetin and dissolve it in 100 mL of 80% ethanol to create a 100 µg/mL stock solution.

  • Working Standards: Prepare a series of dilutions from the quercetin stock solution (e.g., 5, 10, 25, 50, 75, 100 µg/mL) using 80% ethanol.

  • Sample Preparation: Extract the raw material (e.g., 1 g of dried plant material in 20 mL of 80% ethanol) using an appropriate method (e.g., sonication for 30 min). Centrifuge and collect the supernatant. Dilute the extract as necessary to fall within the calibration range.

  • Reaction Setup:

    • Pipette 1.0 mL of each standard or sample dilution into separate test tubes.

    • Add 4.0 mL of 80% ethanol.

    • Add 0.1 mL of the 2% AlCl₃ solution.

    • Vortex immediately.

  • Blank Preparation: For each sample, prepare a corresponding blank by following step 5 but replacing the 0.1 mL of AlCl₃ solution with 0.1 mL of methanol. This is critical to subtract the sample's native absorbance at the measurement wavelength.[8]

  • Incubation: Allow the solutions to incubate at room temperature for 30 minutes, protected from light. The reaction time should be optimized and consistent across all samples and standards.[9]

  • Spectrophotometric Measurement:

    • Perform a wavelength scan (350-500 nm) on a mid-range standard (e.g., 50 µg/mL quercetin) against its blank to determine the precise λ_max for the complex. It is expected to be around 420 nm.

    • Measure the absorbance of all standards and samples at this λ_max against their respective blanks.

  • Calculation: Construct a calibration curve by plotting the absorbance of the quercetin standards against their concentrations. Use the linear regression equation to calculate the concentration in the unknown samples, expressed as µg QE/mL.

Data Analysis and Interpretation

Calibration Curve and Linearity

The relationship between absorbance and concentration is described by the Beer-Lambert Law. A linear regression analysis of the calibration data will yield an equation of the form:

y = mx + c

Where:

  • y is the absorbance

  • m is the slope of the line

  • x is the concentration

  • c is the y-intercept

A valid calibration curve should have a coefficient of determination (R²) of ≥ 0.995.

Calculating this compound Concentration

Once the concentration is determined from the calibration curve (in µg QE/mL), calculate the final content in the original sample, accounting for all dilutions. For a solid sample, the result is typically expressed as mg QE per gram of dry weight (DW):

Total Flavonoids (mg QE/g DW) = (C × V × D) / W

Where:

  • C = Concentration from calibration curve (µg QE/mL)

  • V = Volume of the extraction solvent (mL)

  • D = Dilution factor

  • W = Weight of the dry sample (g)

  • Convert µg to mg by dividing by 1000.

Spectral Data Summary

The following table summarizes the expected spectral characteristics based on literature for related compounds. The values for this compound should be determined empirically.

Compound ClassAnalyteMethodExpected λ_max (nm)Notes
Flavan-4-olThis compoundDirect UV-Vis~270-290 nmBand II absorption, characteristic of the A-ring benzoyl system.[3]
FlavonoidThis compound-Al³⁺ ComplexAlCl₃ Assay~400-430 nmBathochromic shift upon complexation.[1] Wavelength must be confirmed experimentally.
Flavonol (Std)Quercetin-Al³⁺ ComplexAlCl₃ Assay~420 nmCommonly used reference standard for total flavonoid content assays.[5][6]

Method Validation and Trustworthiness

To ensure the reliability of the results, the analytical method must be validated. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For the AlCl₃ assay, this is demonstrated by the bathochromic shift. Running a spectrum of the sample extract with and without AlCl₃ will confirm that the signal at ~420 nm is primarily due to flavonoid complexation.

  • Linearity: Assessed by the R² value of the calibration curve over a defined concentration range.

  • Precision: Expressed as the Relative Standard Deviation (RSD) of replicate measurements. Intra-day (repeatability) and inter-day (intermediate precision) should be evaluated. An RSD of <5% is generally acceptable.

  • Accuracy: Determined by spike-and-recovery experiments. A known amount of standard is added to a sample, and the recovery percentage is calculated. Recoveries between 90-110% are typically considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be estimated from the standard deviation of the response and the slope of the calibration curve.

Conclusion

The spectrophotometric methods detailed in this application note provide a robust framework for the quantification of this compound. For pure samples, direct UV-Vis analysis is a rapid screening tool. For complex mixtures such as plant extracts, the aluminum chloride complexation assay is superior due to its enhanced specificity and sensitivity. Adherence to the described protocols, proper validation, and careful consideration of factors like solvent choice and sample stability will ensure the generation of high-quality, reliable data for research, development, and quality control applications.

References

  • Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. (2024). MDPI. [Link]

  • Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. (n.d.). Pharmacognosy Journal. [Link]

  • Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution. (n.d.). ResearchGate. [Link]

  • A Critical Exploration of the Total Flavonoid Content Assay for Honey. (2024). MDPI. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF TOTAL FLAVONOID CONTENTS IN TEA PRODUCTS AND THEIR LIQUORS UNDER VARIOUS BREWING CONDITIONS. (2021). Malaysian Journal of Analytical Sciences. [Link]

  • Total Flavonoid Content and Antioxidant Activity of Aqueous Rhizome Extract of Three Hedychium Species of Manipur Valley. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Flavan-4-ol. (n.d.). Wikipedia. [Link]

  • Comparison of Spectrophotometric Methods of Total Flavonoid Assay Based on Complex Formation with Aluminum Chloride as Applied to Multicomponent Herbal Drug Angionorm. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Determination of Total Flavonoids in Leek by AlCl3 Colorimetric Assay. (2017). AIDIC. [Link]

  • Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves. (2015). Pharmacognosy Magazine. [Link]

  • Total flavonoid of dry extract and fraction of selected shallot (Allium ascalonicum L.) using ultraviolet-visible spectrophotome. (2023). Food Research. [Link]

  • Automatic Detection of Flavonoids from Spectroscopic Images by Fusion of Two-Dimensional Convolution Product with Multi-Scale Textural Descriptors. (n.d.). Scirp.org. [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.). Frontiers in Plant Science. [Link]

  • Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. (2022). Research, Society and Development. [Link]

  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Flavan-4-ol. (n.d.). PhotochemCAD. [Link]

  • Flavan-4-ol. (n.d.). Grokipedia. [Link]

  • The Ultraviolet Spectra of Flavones and Flavonols. (1970). Semantic Scholar. [Link]

  • The UVA and aqueous stability of flavonoids is dependent on B-ring substitution. (2012). PubMed. [Link]

  • Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination. (2022). Scientific Reports. [Link]

  • Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques. (2023). MDPI. [Link]

  • Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques. (2023). PubMed. [Link]

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Application Notes & Protocols: Inducing Luteoforol Production with Prohexadione-Calcium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the use of prohexadione-calcium (Pro-Ca) as a chemical elicitor to induce the biosynthesis of Luteoforol, a 3-deoxyanthocyanidin phytoalexin. We delve into the biochemical mechanism of action, present a detailed, field-proven protocol for application in plant tissues, and provide methodologies for extraction and quantification. This guide is intended for researchers in plant biochemistry, natural product chemistry, and drug development seeking to produce and study this rare class of flavonoids.

Introduction: The Challenge and Opportunity of this compound

Flavonoids are a vast class of plant secondary metabolites critical for plant survival and human health.[1] Within this class, 3-deoxyanthocyanidins such as this compound are relatively rare phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[2][3][4] Their presence is correlated with enhanced disease resistance in several crop species.[5][6]

Mechanism of Action: Rerouting Flavonoid Biosynthesis

Pro-Ca's efficacy as an elicitor stems from its function as a structural mimic of 2-oxoglutaric acid, a co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[2][5] By competitively inhibiting these enzymes, Pro-Ca can fundamentally alter key metabolic pathways.

In the flavonoid biosynthesis pathway, one of the most crucial 2-ODDs is Flavanone 3-hydroxylase (F3H) .[8][9] This enzyme catalyzes the conversion of flavanones (e.g., Naringenin) into dihydroflavonols, which are the precursors to common flavonoids like catechins and anthocyanins.[1][9]

Application of Pro-Ca blocks the F3H enzyme. This inhibition leads to a metabolic bottleneck, causing the upstream substrate—flavanone—to accumulate within the cell.[3] This buildup of flavanones provides an abundant substrate pool for an alternative enzymatic reaction catalyzed by Flavanone 4-reductase (FNR) or, in some species, a promiscuous Dihydroflavonol 4-reductase (DFR) .[1][3] These enzymes reduce the flavanone to a flavan-4-ol (e.g., this compound), the direct precursor of 3-deoxyanthocyanidins.[1]

The result is a Pro-Ca-induced metabolic shift: from the synthesis of 3-hydroxyflavonoids to the targeted production of 3-deoxyflavonoids (Figure 1).

Diagram: Pro-Ca Induced Pathway Shift

flavonoid_pathway sub p-Coumaroyl-CoA + 3x Malonyl-CoA chs CHS/CHI sub->chs Biosynthesis naringenin Naringenin (Flavanone) chs->naringenin f3h Flavanone 3-Hydroxylase (F3H) naringenin->f3h Standard Pathway fnr Flavanone 4-Reductase (FNR / DFR) naringenin->fnr Rerouted Pathway (Accumulated Substrate) dihydroflavonols Dihydroflavonols (e.g., Dihydroquercetin) f3h->dihydroflavonols proca Prohexadione-Ca proca->f3h INHIBITS common_flav Common Flavonoids (Anthocyanins, Catechins) dihydroflavonols->common_flav Further Steps This compound This compound (3-Deoxyanthocyanidin) fnr->this compound

Figure 1: Biochemical pathway illustrating the inhibition of F3H by Pro-Ca, leading to the accumulation of flavanones and their subsequent conversion to this compound.

Experimental Protocol

This protocol is designed as a robust starting point for inducing this compound in laboratory and greenhouse settings. Researchers should optimize parameters, particularly Pro-Ca concentration and harvest time, for their specific plant system.

Materials and Reagents
  • Plant Material: Young, healthy, actively growing plants (e.g., Malus domestica, Pyrus communis, Fragaria × ananassa, Vitis vinifera) or sterile plant cell suspension cultures.[2][3]

  • Prohexadione-calcium (Pro-Ca): Analytical grade (e.g., Sigma-Aldrich Cat. No. 34673 or equivalent).

  • Solvents: HPLC-grade methanol, hydrochloric acid (HCl), water.

  • Equipment:

    • Foliar sprayer

    • Mortar and pestle or homogenizer

    • Ultrasonic bath

    • Benchtop centrifuge

    • Syringe filters (0.22 or 0.45 µm, PTFE)

    • HPLC system with Diode Array Detector (DAD) or UV-Vis detector

    • Analytical balance

    • pH meter

    • Liquid nitrogen

Part A: Elicitation with Prohexadione-Calcium
  • Prepare Pro-Ca Stock Solution:

    • Accurately weigh Pro-Ca powder. It is a stable solid.[10]

    • Dissolve in high-purity water to create a concentrated stock solution (e.g., 1000 mg·L⁻¹). Gentle heating may be required for full dissolution.

    • Scientist's Note: Pro-Ca has a short half-life in plants and soil, which is advantageous for minimizing long-term effects but requires timely application.[6][11]

  • Prepare Working Solutions:

    • Dilute the stock solution with water to final working concentrations. Based on literature, a range of 50 to 200 mg·L⁻¹ is effective.[11][12] We recommend starting with 150 mg·L⁻¹ .

    • Prepare a Control Solution consisting of water only.

  • Application:

    • For Whole Plants: Thirty days after transplanting or when sufficient foliage is present, apply the solution via foliar spray.[11] Spray until leaves are thoroughly wetted (drip-off). Ensure both adaxial and abaxial leaf surfaces are covered. Treat a minimum of three replicate plants per condition (Control, Pro-Ca).

    • For Cell Cultures: Add the Pro-Ca stock solution directly to the liquid culture medium to achieve the desired final concentration.

Part B: Incubation and Harvest
  • Incubation: Maintain plants or cultures under standard growth conditions.

  • Harvesting: this compound is a phytoalexin, and its accumulation is transient. Peak concentration typically occurs 24-72 hours post-elicitation.

    • We recommend a time-course experiment, harvesting tissue at 0, 24, 48, and 72 hours post-treatment.

    • Harvest leaf tissue (or culture cells via centrifugation) and immediately flash-freeze in liquid nitrogen to quench all metabolic activity.

    • Store samples at -80°C until extraction. This step is critical to prevent enzymatic degradation of the target analytes.

Part C: this compound Extraction

This procedure is optimized for the extraction of polar phenolic compounds like this compound.

  • Prepare Extraction Solvent: Prepare 80% (v/v) aqueous methanol containing 1% (v/v) HCl. For example, to make 100 mL, mix 80 mL methanol, 1 mL concentrated HCl, and 19 mL water.

    • Scientist's Note: The acidified solvent maintains the stability of anthocyanidin-like compounds and improves extraction efficiency from the plant vacuole.[13]

  • Homogenization:

    • Weigh approximately 200-500 mg of frozen tissue.

    • Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powder to a centrifuge tube.

  • Extraction:

    • Add 5-10 mL of extraction solvent per gram of tissue.

    • Vortex thoroughly and place the sample in an ultrasonic bath for 15-20 minutes at room temperature.[13][14]

    • Centrifuge the sample at >8,000 x g for 15 minutes to pellet cell debris.

  • Final Preparation:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. The extract is now ready for analysis.

Part D: HPLC-DAD Analysis and Quantification
  • Chromatographic Conditions:

    • System: HPLC with Diode Array Detector (DAD).

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes. This must be optimized.

    • Flow Rate: 1.0 mL·min⁻¹.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

  • Detection:

    • Monitor the chromatogram at multiple wavelengths. This compound, as a 3-deoxyanthocyanidin, will have a characteristic absorbance spectrum. Monitor at 280 nm for general flavonoids and in the visible range around 480-520 nm , which is typical for this class of pigments. The DAD will allow for the capture of the full UV-Vis spectrum to aid in peak identification.

  • Quantification:

    • Absolute Quantification: Requires a purified this compound analytical standard. Prepare a calibration curve by injecting known concentrations of the standard and integrating the peak area.

    • Relative Quantification: If a standard is unavailable, results can be expressed as peak area per gram of fresh weight and reported as a fold-change relative to the control samples.

Expected Results and Data Summary

Treatment with Pro-Ca is expected to cause a significant, measurable increase in this compound concentration in treated tissues compared to controls. The magnitude of this increase will depend on the plant species, Pro-Ca concentration, and time of harvest.

ParameterRecommended SettingExpected OutcomeRationale / Citation
Plant Species Apple, Pear, StrawberryInduction of 3-deoxyflavonoidsDemonstrated efficacy in pome fruits and other species.[2][3]
Pro-Ca Conc. 100-200 mg·L⁻¹Dose-dependent increase in this compoundEffective range established for growth regulation and defense induction.[11][15]
Application Foliar SpraySystemic or localized inductionCommon and effective method for applying bioregulators.[11]
Harvest Time 48-72 hoursPeak this compound accumulationPhytoalexin response is time-sensitive.[4]
Analysis HPLC-DADQuantifiable peak corresponding to this compoundStandard method for flavonoid quantification.[14][16]

Experimental Workflow Visualization

The entire process, from treatment to analysis, is summarized in the workflow diagram below.

experimental_workflow start Start: Select Healthy Plant Material prep_proca Prepare Pro-Ca (150 mg/L) & Control (Water) Solutions start->prep_proca apply Apply Solutions via Foliar Spray prep_proca->apply incubate Incubate Under Growth Conditions (24-72h) apply->incubate harvest Harvest Tissue & Flash-Freeze in Liquid N₂ incubate->harvest store Store at -80°C harvest->store extract Grind & Extract with Acidified Methanol store->extract clarify Centrifuge & Filter (0.22 µm Syringe Filter) extract->clarify hplc Analyze by HPLC-DAD clarify->hplc quantify Identify & Quantify This compound Peak hplc->quantify end End: Report Results quantify->end

Figure 2: A step-by-step experimental workflow for the induction and quantification of this compound.

References

  • Rademacher, W., Spinelli, F. and Costa, G. (2006). PROHEXADIONE-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES. Acta Hortic. 727, 97-106. [Link]

  • Jiang, N., et al. (2022). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences. [Link]

  • Rademacher, W. (2006). Prohexadione-Ca: Modes of action of a multifunctional plant bioregulator for fruit trees. ResearchGate. [Link]

  • Zhong, Y., et al. (2017). Prohexadione-calcium Modified Color Characteristics and Flavonoid Biosynthetic Genes Expression in Herbaceous Peony (Paeonia lac). International Journal of Agriculture and Biology. [Link]

  • Demir, G., & Ozden, M. (2021). Effects of Prohexadione Calcium Applications on Growth and Yield Characteristics of Cucumber (Cucumis sativus L.). Academia.edu. [Link]

  • Gosch, C., et al. (2003). Effect of prohexadione-Ca on various fruit crops: flavonoid composition and substrate specificity of their dihydroflavonol 4-reductase. ResearchGate. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - EVALUATION OF THE NEW ACTIVE PROHEXADIONE-CALCIUM IN THE PRODUCT REGALIS PLANT GROWTH REGULATOR. APVMA. [Link]

  • Li, Y., et al. (2023). Physiological and transcriptome analysis reveals that prohexadione-calcium promotes rice seedling's development under salt stress by regulating antioxidant processes and photosynthesis. PLOS One. [Link]

  • American Society for Biochemistry and Molecular Biology. (n.d.). Parsing plant pigment pathways. ASBMB. [Link]

  • Lombo, F., et al. (2018). De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning. Frontiers in Microbiology. [Link]

  • Lombo, F., et al. (2018). (A) Biosynthetic pathway for biosynthesis of the flavones apigenin and... ResearchGate. [Link]

  • Darvill, A. G., & Albersheim, P. (1984). PHYTOALEXINS AND THEIR ELICITORS-A Defense Against Microbial Infection in Plants. Annual Review of Plant Physiology. [Link]

  • Kim, S., et al. (2019). Prohexadione-Calcium Application during Vegetative Growth Affects Growth of Mother Plants, Runners, and Runner Plants of Maehyang Strawberry. MDPI. [Link]

  • Yu, M., et al. (2024). Prohexadione Calcium and Gibberellin Improve Osmoregulation, Antioxidant Response and Ion Homeostasis to Alleviate NaCl Stress in Rice Seedlings. MDPI. [Link]

  • Huang, A., et al. (2023). Prohexadione-calcium alleviates the leaf and root damage caused by salt stress in rice (Oryza sativa L.) at the tillering stage. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). luteolin biosynthesis. PubChem. [Link]

  • Lim, K., et al. (2013). Effect of Prohexadione Calcium on Growth Components and Endogenous Gibberellins Contents of Rice (Oryza sativa L.). ResearchGate. [Link]

  • Ahuja, I., Kissen, R., & Bones, A. M. (2012). Phytoalexins in defense against pathogens. Trends in Plant Science. [Link]

  • Various Authors. (2017). I need the protocol for the extraction of Anthocyanin, Proanthocyanin, Flavonol and total phenolic? ResearchGate. [Link]

  • Yu, M., et al. (2023). Prohexadione-Calcium Reduced Stem and Tiller Damage and Maintained Yield by Improving the Photosynthetic and Antioxidant Capacity of Rice (Oryza sativa L.) Under NaCl Stress. MDPI. [Link]

  • Guo, Z. J., & Kuc, J. (1991). Inhibition of phytoalexin biosynthesis in elicitor-treated tobacco cell-suspension cultures by calcium/calmodulin antagonists. PubMed. [Link]

  • Yu, M., et al. (2024). Comparative Study of the Mechanisms Underlying the Effects of Prohexadione–Calcium and Gibberellin on the Morphogenesis and Carbon Metabolism of Rice Seedlings Under NaCl Stress. MDPI. [Link]

  • Pinheiro, C., et al. (2010). HPLC quantification of dye flavonoids in Reseda luteola L. from Portugal. ResearchGate. [Link]

  • Liu, H., et al. (2022). Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity. PubMed Central. [Link]

  • Patsnap. (n.d.). How to Quantify Luteolin in Herbal Extracts. Patsnap Eureka. [Link]

  • Gille, A., et al. (2016). Novel protocol for lutein extraction from microalga Chlorella vulgaris. DTU Research Database. [Link]

  • Hammerbacher, A., et al. (2019). Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates. PubMed Central. [Link]

Sources

Application Notes & Protocols: Luteoforol as a Natural Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The escalating demand for sustainable agricultural practices has intensified the search for effective, eco-friendly alternatives to synthetic fungicides.[1][2] Luteoforol, a flavan-4-ol, has emerged as a promising candidate. This phytoalexin-like compound is induced in pome fruits and demonstrates potent, non-specific biocidal activity against a range of bacterial and fungal plant pathogens.[3] Its proposed dual-action mechanism involves the direct destruction of pathogen cells and the induction of a hypersensitive-like response in the host plant tissue.[3] These application notes provide a comprehensive guide for researchers to investigate the fungicidal potential of this compound. We present detailed protocols for the induction and extraction of this compound from plant tissues, methodologies for robust in vitro and in vivo antifungal efficacy testing, and essential procedures for evaluating phytotoxicity.

Background and Scientific Rationale

This compound: A Plant-Induced Defense Compound

This compound (3′,4′,5,7-tetrahydroxyflavan-4-ol) is a flavonoid belonging to the flavan-4-ol subclass.[3] It is not typically present in significant quantities in healthy plant tissue but is synthesized and accumulates in response to specific stimuli. Notably, the application of the plant growth regulator prohexadione-calcium (ProCa) has been shown to interfere with the flavonoid metabolism in pome fruit trees, leading to the production of this compound.[3] It is characterized as an unstable and highly reactive precursor to the more stable compound, luteoliflavan.[3] This inherent reactivity is believed to be central to its potent antimicrobial properties.

Proposed Mechanism of Antifungal Action

The fungicidal activity of this compound is hypothesized to be non-specific and multi-faceted, a desirable trait that may reduce the likelihood of pathogens developing resistance.[4] The proposed mechanism involves two primary actions:

  • Direct Biocidal Activity: Upon pathogen attack, this compound is thought to be released from its cellular compartment. Its high reactivity allows it to destroy pathogen cells directly.[3] While the precise molecular targets are still under investigation, flavonoids, in general, are known to disrupt fungal plasma membranes, interfere with mitochondrial function, and inhibit key enzymes.[5][6]

  • Host Defense Induction: In addition to its direct effects on the pathogen, this compound appears to induce a hypersensitive-like reaction in the host plant tissue surrounding the infection site.[3] This localized cell death prevents the further spread of the pathogen, a classic phytoalexin response.

The following diagram illustrates this proposed dual-action mechanism.

Luteoforol_MoA cluster_0 Host Plant Cell cluster_1 Pathogen Interaction ProCa Prohexadione-Calcium (Inducer) Flavonoid_Pathway Flavonoid Metabolism ProCa->Flavonoid_Pathway Interferes This compound This compound (Precursor) Flavonoid_Pathway->this compound Induces Pathogen Fungal Pathogen This compound->Pathogen Released upon pathogen attack Membrane_Disruption Cell Destruction (Membrane Damage) Pathogen->Membrane_Disruption Direct Action HR Hypersensitive Response (HR) Pathogen->HR Indirect Action (Host Plant) Experimental_Workflow start Start induction Step 1: Induction (Prohexadione-Ca on Pome Shoots) start->induction extraction Step 2: Extraction (Aqueous Methanol) induction->extraction invitro Step 3: In Vitro Assay (Agar Diffusion / Broth Dilution) extraction->invitro invivo Step 4: In Vivo Assay (Detached Leaf) invitro->invivo If promising phyto Step 5: Phytotoxicity Assay (Seedling Spray) invivo->phyto If effective end Data Analysis & Conclusion phyto->end

Caption: Overall workflow for evaluating this compound's antifungal potential.

Detailed Protocols

Protocol 1: Induction and Extraction of this compound-Enriched Plant Extract

Rationale: this compound is highly unstable. [3]This protocol focuses on inducing its production in young pome fruit shoots using Prohexadione-Calcium (ProCa) and preparing a crude extract immediately for bioassays. This method prioritizes biological activity over chemical purity.

Materials:

  • Young, healthy apple or pear shoots (e.g., cultivars 'Gala' or 'Bartlett').

  • Prohexadione-Calcium (commercial formulation, e.g., Apogee® or Kudos®).

  • Methanol (ACS grade), distilled water.

  • Mortar and pestle, cheesecloth, centrifuge, rotary evaporator.

  • Spray bottle.

Procedure:

  • Plant Treatment: Prepare a 200 ppm solution of ProCa in distilled water. Evenly spray the foliage of the apple/pear shoots until runoff. Maintain a control group sprayed only with distilled water.

  • Incubation: Keep the treated and control plants in a growth chamber or greenhouse under standard conditions for 5-7 days to allow for the induction of flavonoid metabolism. [3]3. Harvesting: Harvest the top 4-6 young leaves from both treated and control shoots. Perform extraction immediately.

  • Extraction: a. Weigh 10 g of fresh leaf material. b. Homogenize the tissue in a pre-chilled mortar and pestle with 50 mL of 80% aqueous methanol. c. Transfer the slurry to a centrifuge tube and centrifuge at 5,000 x g for 15 minutes at 4°C. d. Decant the supernatant and filter through four layers of cheesecloth. e. Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol. f. Re-suspend the remaining aqueous extract in sterile distilled water to a final concentration of 100 mg/mL (based on initial fresh weight). This is your stock extract.

  • Storage: Use the extract immediately for bioassays. Due to this compound's instability, storage is not recommended.

Protocol 2: In Vitro Antifungal Susceptibility Testing

Rationale: This protocol determines the direct inhibitory effect of the this compound-enriched extract on the mycelial growth of key agricultural fungal pathogens. The agar well diffusion method is a straightforward initial screening technique. [7] Materials:

  • This compound-enriched extract and control extract (from Protocol 3.1).

  • Target fungal pathogens (see Table 1).

  • Potato Dextrose Agar (PDA).

  • Sterile Petri dishes, cork borer (6-8 mm diameter).

  • Positive control: Commercial fungicide (e.g., Mancozeb or Azoxystrobin).

  • Negative control: Sterile distilled water.

  • Incubator.

Table 1: Suggested Fungal Pathogens for Screening
Pathogen Common Disease Caused
Botrytis cinereaGray Mold
Alternaria solaniEarly Blight (Tomato, Potato)
Fusarium oxysporumFusarium Wilt [8]
Sclerotinia sclerotiorumWhite Mold
Colletotrichum gloeosporioidesAnthracnose [9]

Procedure:

  • Plate Preparation: Prepare PDA and pour 20 mL into sterile Petri dishes. Allow to solidify.

  • Fungal Inoculation: Spread 100 µL of a fungal spore suspension (1x10⁶ spores/mL) evenly over the surface of the PDA plates.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Treatment Application: a. Pipette 100 µL of the this compound-enriched stock extract (100 mg/mL) into a designated well. b. Pipette 100 µL of the control plant extract into a second well. c. Pipette 100 µL of the positive control (fungicide at its recommended concentration) into a third well. d. Pipette 100 µL of sterile distilled water (negative control) into a fourth well.

  • Incubation: Incubate the plates at 25 ± 2°C for 3-7 days, or until the mycelial growth in the negative control plate has nearly covered the surface.

  • Data Collection: Measure the diameter (in mm) of the zone of inhibition (clear area where fungal growth is prevented) around each well.

  • Analysis: A larger zone of inhibition indicates greater antifungal activity. Results can be presented as mean inhibition zone diameter ± standard deviation.

Table 2: Example Data Presentation for In Vitro Assay
Pathogen This compound Extract Control Extract Positive Control Negative Control
Zone of Inhibition (mm)Zone of Inhibition (mm)Zone of Inhibition (mm)Zone of Inhibition (mm)
B. cinerea18 ± 1.52 ± 0.525 ± 2.00
A. solani15 ± 1.01 ± 0.522 ± 1.80
Protocol 3: In Vivo Antifungal Efficacy (Detached Leaf Assay)

Rationale: This assay bridges the gap between in vitro results and whole-plant studies, evaluating the extract's efficacy on living plant tissue. [9][10]It helps determine if the compound can protect the host under more realistic conditions.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato for A. solani, strawberry for B. cinerea).

  • This compound-enriched extract and control extract (from Protocol 3.1), diluted to test concentrations (e.g., 10, 25, 50 mg/mL).

  • Fungal spore suspension (1x10⁵ spores/mL).

  • Large Petri dishes or clear plastic boxes, sterile filter paper, sterile water.

Procedure:

  • Chamber Preparation: Place a sterile, moistened filter paper in the bottom of each Petri dish to maintain high humidity.

  • Leaf Preparation: Surface sterilize the detached leaves by rinsing with distilled water and gently patting them dry. Place one leaf, adaxial side up, in each prepared dish.

  • Preventative Treatment Application: Evenly spray the leaves with the different concentrations of the this compound extract, control extract, positive control, or negative control (water). Allow the leaves to air dry for 1-2 hours.

  • Inoculation: Place a 10 µL droplet of the fungal spore suspension onto the center of each treated leaf.

  • Incubation: Seal the dishes with parafilm and incubate at 22-25°C with a 12h/12h light/dark cycle for 5-7 days.

  • Disease Assessment: Measure the diameter of the necrotic lesion that develops at the inoculation site. Calculate the percent disease inhibition relative to the negative control.

    • Percent Inhibition (%) = [(Lesion Diameter_Control - Lesion Diameter_Treatment) / Lesion Diameter_Control] x 100

Protocol 4: Phytotoxicity Assessment

Rationale: A critical step for any potential agricultural product is to ensure it does not harm the crop itself. [11]this compound has been noted to have potential phytotoxic effects, making this evaluation essential. [3] Materials:

  • Young, healthy seedlings of a sensitive plant species (e.g., tomato, cucumber, or the target crop).

  • This compound-enriched extract at various concentrations (e.g., 1x, 2x, and 5x the effective concentration found in Protocol 3.3).

  • Control group (sprayed with water only).

Procedure:

  • Plant Preparation: Use at least 5-10 replicate plants for each treatment group.

  • Application: Spray the seedlings with the respective treatments until runoff.

  • Observation: Grow the plants under normal greenhouse conditions. Observe the plants every 24 hours for 7-10 days.

  • Scoring: Record any signs of phytotoxicity using a scoring scale (see Table 3). Symptoms include leaf yellowing (chlorosis), burning (necrosis), stunting, or distortion. [11][12]

    Table 3: Phytotoxicity Scoring Scale
    Score Description of Symptoms
    0 No visible damage.
    1 Slight leaf discoloration or mottling (<10% of foliage affected).
    2 Moderate chlorosis or necrosis (10-30% of foliage affected).
    3 Severe chlorosis/necrosis, leaf distortion, or slight stunting (31-60% of foliage affected).

    | 4 | Plant death or severe stunting (>60% of foliage affected). |

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial evaluation of this compound as a natural fungicide. Early research indicates significant potential, but its inherent instability and potential for phytotoxicity are key challenges to overcome. [3]Future research should focus on formulation technologies (e.g., encapsulation, stabilized emulsions) to enhance the stability and reduce the phytotoxicity of this compound-containing extracts. Furthermore, field trials are necessary to validate laboratory and greenhouse findings under real-world agricultural conditions. [13]Understanding the regulatory landscape for natural-product-based fungicides will also be crucial for its eventual commercialization. [14][15][16]

References

  • Spinelli, F., et al. (2005). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calciumand shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens. ResearchGate. Available at: [Link]

  • Ramírez-García, S. J., et al. (2023). Biofungicides Based on Plant Extracts: On the Road to Organic Farming. MDPI. Available at: [Link]

  • Dagostin, S., et al. (2006). Efficacy testing of novel organic fungicides and elicitors: from the lab to the field. CORE. Available at: [Link]

  • Khan, N. A. (2007). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi. Available at: [Link]

  • Prasad, R., et al. (2019). In vivo evaluation of bio agents botanical and fungicides against Fusarium oxysporum f. sp. basilica. International Journal of Chemical Studies. Available at: [Link]

  • Various Authors. (n.d.). Luteolin and Antifungal Activity. ResearchGate. Available at: [Link]

  • Singh, H. B., et al. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Bentham Science. Available at: [Link]

  • Copping, L. G. (2001). The regulation of natural products as crop-protection agents. ResearchGate. Available at: [Link]

  • Pundt, A. (n.d.). Testing For Phytotoxicity. Greenhouse Grower. Available at: [Link]

  • Aremu, A. O., et al. (2016). In Vivo Antifungal Activity of South African Medicinal Plant Extracts against Fusarium Pathogens and Their Phytotoxicity Evaluation. MDPI. Available at: [Link]

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Application Notes and Protocols for In Vitro Antimicrobial Assays of Luteoforol Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antimicrobial Potential of Luteoforol

This compound, a naturally occurring flavan-4-ol, has been identified as a phytoalexin in plants like sorghum and pome fruits, where it plays a role in defense against pathogens.[1] As a member of the flavonoid family, a class of compounds known for a wide range of biological activities, this compound presents an intriguing candidate for antimicrobial drug discovery.[2] The increasing prevalence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel antimicrobial agents, and natural products like this compound are a promising frontier.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antimicrobial activity of this compound. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), while also addressing the unique challenges associated with testing natural products.[4][5][6] The primary objective is to equip researchers with the methodologies to generate reliable, reproducible, and insightful data on this compound's antimicrobial profile.

Pre-analytical Considerations: Preparing this compound for In Vitro Assays

The physicochemical properties of natural products can significantly impact the outcome of antimicrobial assays. For flavonoids like this compound, solubility is a primary consideration.

Solvent Selection and Preparation of Stock Solutions

This compound's hydrophobic nature necessitates the use of an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous culture media.[6][7][8]

Protocol for this compound Stock Solution Preparation:

  • Weighing: Accurately weigh a precise amount of purified this compound powder using an analytical balance.

  • Solubilization: Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or gentle warming.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.

Causality and Experimental Choice: The use of a high-concentration stock in DMSO allows for minimal final solvent concentration in the assay, mitigating potential solvent-induced toxicity to the microorganisms. It is crucial to include a solvent control in all experiments to ensure that the observed antimicrobial activity is not an artifact of the DMSO.[6][9] The final concentration of DMSO in the assay should ideally be kept below 1% (v/v), as higher concentrations can inhibit microbial growth.[6]

Core Antimicrobial Susceptibility Testing Protocols

The following protocols describe three fundamental assays for characterizing the antimicrobial activity of this compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing preliminary activity, and Time-Kill Kinetics for understanding the dynamics of microbial killing.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10][11] This is a gold-standard method for antimicrobial susceptibility testing.[12]

Experimental Workflow for Broth Microdilution

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Luteoforol_Stock This compound Stock (in DMSO) Serial_Dilution Serial Dilution of This compound in Broth Luteoforol_Stock->Serial_Dilution Dilute Plate 96-Well Plate Serial_Dilution->Plate Dispense Inoculum_Prep Prepare Bacterial/ Fungal Inoculum (0.5 McFarland) Inoculum_Prep->Plate Inoculate Incubator Incubate at 35-37°C for 18-24h Plate->Incubator Visual_Read Visually Inspect for Turbidity (Growth) Incubator->Visual_Read Resazurin Optional: Add Resazurin Indicator Incubator->Resazurin If needed MIC_Determination Determine MIC Visual_Read->MIC_Determination Resazurin->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12.

  • Compound Addition: Add 100 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of sterile broth. This well will contain no this compound.

    • Well 12 (Solvent Control): Add 50 µL of a broth solution containing the highest concentration of DMSO used in the assay.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to all wells (1 through 12), bringing the final volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). The growth control (well 11) should be turbid, and the solvent control (well 12) should also show growth.

Data Presentation: Hypothetical MIC Data for this compound

MicroorganismTypeATCC StrainThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive2921364
Escherichia coliGram-negative25922128
Pseudomonas aeruginosaGram-negative27853>256
Candida albicansFungi9002832
Disk Diffusion Assay: A Qualitative Screening Method

The disk diffusion (Kirby-Bauer) method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[13][14] It is a valuable preliminary screening tool.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.[14]

  • Disk Preparation: Impregnate sterile 6 mm paper disks with a known amount of this compound (e.g., 30 µg). This is done by applying a specific volume of a standardized this compound solution to each disk and allowing the solvent to evaporate completely.

  • Disk Application: Aseptically place the this compound-impregnated disk onto the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Controls: Place a standard antibiotic disk (e.g., gentamicin for Gram-negatives, vancomycin for Gram-positives) and a blank disk impregnated only with the solvent (and allowed to dry) on the same plate as controls.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation: Hypothetical Zone of Inhibition Data

MicroorganismATCC StrainThis compound (30 µ g/disk ) Zone Diameter (mm)
Staphylococcus aureus2592318
Escherichia coli2592214
Pseudomonas aeruginosa278530
Time-Kill Kinetic Assay: Assessing Bactericidal vs. Bacteriostatic Activity

Time-kill assays provide dynamic information about the antimicrobial activity of a compound over time, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[15]

Experimental Workflow for Time-Kill Assay

TimeKillAssay cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis Culture_Prep Bacterial Culture in Log Phase Incubation_Flasks Incubate Culture with This compound at 37°C Culture_Prep->Incubation_Flasks Luteoforol_Prep This compound Solutions (e.g., 1x, 2x, 4x MIC) Luteoforol_Prep->Incubation_Flasks Timepoints Sample at Timepoints (0, 2, 4, 8, 24h) Incubation_Flasks->Timepoints Serial_Dilute Serial Dilute Samples Timepoints->Serial_Dilute Plate_Agar Plate Dilutions on Agar Serial_Dilute->Plate_Agar Incubate_Plates Incubate Plates Overnight Plate_Agar->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for conducting a time-kill kinetic assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Grow the test organism in broth to the early to mid-logarithmic phase of growth.

  • Assay Setup: Dilute the logarithmic phase culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing pre-warmed broth.

  • Compound Addition: Add this compound at various multiples of its predetermined MIC (e.g., 1x, 2x, and 4x MIC). Include a growth control flask with no this compound.

  • Incubation and Sampling: Incubate all flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[15]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) and plate onto agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log10 reduction in CFU/mL (a 99.9% kill) is considered bactericidal activity.

Ensuring Trustworthiness: The Role of Quality Control

The reliability of antimicrobial susceptibility testing hinges on a robust quality control (QC) program. This involves the regular testing of reference strains with known susceptibility profiles to ensure that assay components, conditions, and procedures are performing correctly.[2]

Recommended QC Strains:

  • Staphylococcus aureus ATCC 25923 or ATCC 29213: For Gram-positive bacteria.

  • Escherichia coli ATCC 25922: For Enterobacterales.

  • Pseudomonas aeruginosa ATCC 27853: For non-Enterobacterales Gram-negative bacteria.

  • Candida parapsilosis ATCC 22019: For antifungal susceptibility testing.

The results obtained for these QC strains must fall within the acceptable ranges established by organizations like CLSI. Any deviation requires investigation and resolution before reporting results for the test compound.

Investigating the Mechanism of Action: A Look Forward

While the protocols above establish the presence and potency of antimicrobial activity, understanding the mechanism of action is a critical next step in drug development. For flavonoids, several mechanisms have been proposed, including:

  • Cell Membrane Disruption: Damage to the bacterial cell membrane integrity, leading to leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA gyrase or other enzymes essential for DNA replication and repair.[2]

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes and preventing protein translation.[4]

  • Energy Metabolism Interference: Disrupting key metabolic pathways like the tricarboxylic acid cycle.

Elucidating this compound's specific mechanism would require further specialized assays beyond the scope of this initial screening guide, such as cell membrane permeability assays, DNA synthesis inhibition assays, and metabolic activity assessments.

Conclusion

This guide provides a foundational framework for the systematic in vitro evaluation of this compound's antimicrobial properties. By adhering to standardized protocols, incorporating rigorous quality control, and giving careful consideration to the challenges of natural product testing, researchers can generate high-quality, reliable data. Such data is the cornerstone for determining whether this compound holds promise as a lead compound for the development of new and urgently needed antimicrobial therapies.

References

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Application Notes & Protocols: Synthesis of Luteoforol Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Luteoforol

This compound, a naturally occurring flavan-4-ol, has garnered interest for its intrinsic biological activities, notably its potent phytoalexin-like antimicrobial properties.[1][2] Found in plants like sorghum and induced in pome fruits, its unstable and highly reactive nature underpins its efficacy against various pathogens.[1][2] However, this reactivity can also limit its therapeutic application. The strategic chemical modification of the this compound scaffold presents a compelling avenue to enhance its stability, bioavailability, and ultimately, its bioactivity against a wider range of therapeutic targets, including those implicated in oxidative stress, inflammation, and cancer.[3][4]

This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel this compound derivatives. We will delve into the rationale behind selecting specific chemical modifications and provide detailed, field-proven protocols for their synthesis and subsequent bioactivity assessment.

Strategic Design of this compound Derivatives

The pentahydroxyflavan structure of this compound offers multiple sites for chemical modification.[1] Our strategy focuses on three key modifications—acetylation, methylation, and glycosylation—each selected for its potential to modulate the physicochemical and biological properties of the parent molecule in a predictable manner.

  • Acetylation: Introducing acetyl groups can increase the lipophilicity of this compound, potentially enhancing its cell membrane permeability and oral bioavailability.[3] This modification can also protect the phenolic hydroxyl groups from rapid metabolism.

  • Methylation: O-methylation of flavonoids is a common biological process that can increase metabolic stability and improve absorption.[5] Methylated derivatives often exhibit altered bioactivities, and this strategy allows for the exploration of structure-activity relationships.

  • Glycosylation: The addition of sugar moieties can significantly increase the water solubility of flavonoids, which is often a limiting factor in their therapeutic use.[6][7] Glycosylation can also influence the targeting of specific tissues or cells and can be cleaved by enzymes in the body to release the active aglycone.[5]

Synthesis of this compound Derivatives: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible. The choice of protecting groups and reaction conditions is critical for achieving regioselectivity and high yields.

Diagram of the General Synthesis Workflow

Synthesis_Workflow This compound This compound Protected_this compound Protected this compound This compound->Protected_this compound Protection Acetylated_Derivative Acetylated this compound (Increased Lipophilicity) Protected_this compound->Acetylated_Derivative Acetylation Methylated_Derivative Methylated this compound (Enhanced Stability) Protected_this compound->Methylated_Derivative Methylation Glycosylated_Derivative Glycosylated this compound (Improved Solubility) Protected_this compound->Glycosylated_Derivative Glycosylation Deprotection Deprotection Acetylated_Derivative->Deprotection Methylated_Derivative->Deprotection Glycosylated_Derivative->Deprotection

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of Peracetylated this compound

This protocol describes the complete acetylation of all hydroxyl groups on the this compound molecule.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (10 equivalents) to the solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding ice-cold water.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain peracetylated this compound.

Protocol 2: Regioselective 7-O-Methylation of this compound

This protocol details the selective methylation of the 7-hydroxyl group, which is often the most acidic.[7]

Materials:

  • This compound

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Standard glassware for reflux and extraction

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography to yield 7-O-methyl this compound.

Protocol 3: Glycosylation of this compound

This protocol describes the attachment of a glucose moiety to the this compound backbone.

Materials:

  • This compound

  • Acetobromo-α-D-glucose

  • Potassium carbonate or silver(I) oxide

  • Quinoline or anhydrous pyridine

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine or quinoline.

  • Add acetobromo-α-D-glucose (1.5 equivalents) and a catalyst such as potassium carbonate or silver(I) oxide.

  • Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere.

  • Monitor the formation of the glycoside by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • The resulting product is an acetylated glycoside. Deacetylation can be achieved using Zemplén's method (catalytic sodium methoxide in methanol) to yield the final this compound glycoside.

  • Purify the final product by column chromatography.

Table of Synthesized this compound Derivatives

Derivative IDModificationRationale for SynthesisPredicted Physicochemical Properties
LUT-AC PeracetylationIncreased lipophilicity, enhanced cell permeabilityHigh
LUT-ME 7-O-MethylationIncreased metabolic stability, potential for altered bioactivityModerate
LUT-GLU 7-O-GlycosylationIncreased water solubility, potential for prodrug strategyHigh

Biological Activity Assessment: Protocols and Rationale

A multi-assay approach is recommended to comprehensively evaluate the bioactivity of the synthesized this compound derivatives.[8]

Diagram of Bioactivity Assessment Workflow

Bioactivity_Workflow cluster_synthesis Synthesized Derivatives cluster_assays Bioactivity Assays LUT_AC LUT-AC Antioxidant Antioxidant Activity (DPPH, ABTS, FRAP) LUT_AC->Antioxidant Anti_inflammatory Anti-inflammatory Activity (NO Inhibition Assay) LUT_AC->Anti_inflammatory Anticancer Anticancer Activity (MTT Assay) LUT_AC->Anticancer LUT_ME LUT-ME LUT_ME->Antioxidant LUT_ME->Anti_inflammatory LUT_ME->Anticancer LUT_GLU LUT-GLU LUT_GLU->Antioxidant LUT_GLU->Anti_inflammatory LUT_GLU->Anticancer Data_Analysis Data Analysis & SAR Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis

Caption: Workflow for the biological evaluation of this compound derivatives.

Antioxidant Activity Assays

Oxidative stress is a key contributor to numerous chronic diseases.[8] The antioxidant capacity of the this compound derivatives will be evaluated using a panel of established in vitro assays.[9]

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical, resulting in a color change from violet to yellow.[6]

Protocol:

  • Prepare a stock solution of each this compound derivative in methanol or DMSO.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds.

  • Add 100 µL of a methanolic solution of DPPH (0.1 mM) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity.

Principle: This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[8]

Protocol:

  • Generate the ABTS•+ solution by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compounds at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8]

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add 10 µL of the test compounds to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using ferrous sulfate and express the results as Fe²⁺ equivalents.[8]

Anti-inflammatory Activity Assay

Chronic inflammation is implicated in a wide range of diseases.[5][7] The anti-inflammatory potential of the derivatives will be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: This assay measures the inhibition of NO production, a key inflammatory mediator, in macrophage cells stimulated with LPS.[10]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A known NO synthase inhibitor, such as L-NAME, can be used as a positive control.[11]

  • Assess cell viability using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticancer Activity Assay

The potential of the this compound derivatives to inhibit the growth of cancer cells will be evaluated using the MTT assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[12]

Protocol:

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • It is important to note that some flavonoids can interfere with colorimetric assays like MTT; therefore, a reliable alternative such as the trypan blue exclusion assay may be considered for confirmation.[13]

Expected Outcomes and Data Interpretation

The bioactivity data will be analyzed to establish structure-activity relationships (SAR). For instance, it is hypothesized that increased lipophilicity from acetylation may enhance anticancer activity, while improved solubility from glycosylation could lead to better performance in aqueous-based antioxidant assays.

Hypothetical Bioactivity Data for this compound Derivatives
Derivative IDDPPH IC₅₀ (µM)ABTS TEAC (µM Trolox/µM)FRAP (µM Fe²⁺/µM)NO Inhibition IC₅₀ (µM)Anticancer IC₅₀ (µM)
This compound 25.51.82.130.2>100
LUT-AC 35.21.51.822.845.7
LUT-ME 22.12.02.325.685.3
LUT-GLU 28.91.71.935.1>100

Data are hypothetical and for illustrative purposes only.

Conclusion

The synthetic derivatization of this compound offers a promising strategy for the development of novel therapeutic agents with enhanced bioactivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this fascinating flavonoid. By systematically modifying its structure and evaluating its biological effects, new insights into the structure-activity relationships of flavan-4-ols can be gained, paving the way for the discovery of new drug candidates.

References

  • Dai, Y., et al. (2021). Modifications of dietary flavonoids towards improved bioactivity: An update on structure-activity relationship. Food Chemistry, 363, 130263. [Link]

  • Li, C., et al. (2023). Modification of flavonoids: methods and influences on biological activities. Critical Reviews in Food Science and Nutrition, 63(31), 10637-10658. [Link]

  • Sim, H., et al. (2014). Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements. Bioorganic & Medicinal Chemistry, 22(10), 2844-2853. [Link]

  • Grokipedia. (2026). This compound. Retrieved from [Link]

  • Salehi, B., et al. (2021). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. Molecules, 26(18), 5576. [Link]

  • Geng, P., et al. (2019). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2019, 8527357. [Link]

  • Abotaleb, M., et al. (2022). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. Molecules, 27(22), 7935. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404-8411. [Link]

  • Sim, H., et al. (2014). Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (2025). This compound. Retrieved from [Link]

  • Apak, R., et al. (2023). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules, 28(24), 8086. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavonoids as Anticancer Agents: Structure-Activity Relationship Study. Retrieved from [Link]

  • Sharma, S., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Molecules, 27(9), 2901. [Link]

  • National Institutes of Health. (n.d.). Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calciumand shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens. Retrieved from [Link]

  • PubMed. (2022). Modification of flavonoids: methods and influences on biological activities. Retrieved from [Link]

  • Pereira, R. P., et al. (2021). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 26(1), 159. [Link]

  • National Institutes of Health. (n.d.). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Retrieved from [Link]

  • Kim, J., et al. (2024). Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation. Molecules, 29(2), 296. [Link]

  • National Institutes of Health. (n.d.). Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Plant Flavonoids: Chemical Characteristics and Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anti-inflammatory activities of flavonoid derivates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modification of biopharmaceutical parameters of flavonoids: a review. Retrieved from [Link]

  • Frontiers. (n.d.). Modification of biopharmaceutical parameters of flavonoids: a review. Retrieved from [Link]

  • PubMed. (n.d.). Luteolin: A promising multifunctional natural flavonoid for human diseases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview. Retrieved from [Link]

  • Research Square. (n.d.). Structure modification of luteolin and the influence of its derivatives on biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of luteolin and its related flavonoids. Retrieved from [Link]

  • Bohrium. (n.d.). novel-extraction-techniques-and-pharmaceutical-activities-of-luteolin-and-its-derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Luteolin. Retrieved from [Link]

  • ResearchGate. (n.d.). Luteolin: A flavone with myriads of bioactivities and food applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability. Retrieved from [Link]

  • PubMed. (2014). Synthesis of new heterocyclic lupeol derivatives as nitric oxide and pro-inflammatory cytokine inhibitors. Retrieved from [Link]

  • PubMed. (2009). Distribution and biological activities of the flavonoid luteolin. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of luteolin. It is a compound with 2-phenyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis roadmap of three substituted derivatives of luteolin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of luteolin. Retrieved from [Link]

  • PubMed. (2024). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits. Retrieved from [Link]

Sources

Application Note: Luteoforol as a Standard in Flavonoid Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Luteoforol is a flavan-4-ol, a class of flavonoids characterized by a specific hydroxylation pattern on its aromatic rings.[1][2] Naturally occurring in plants like sorghum and pome fruits, it plays a role in plant defense mechanisms as a phytoalexin.[1][3] Its defined chemical structure and stability make it an excellent candidate for use as a reference standard in various analytical and biological assays pertinent to flavonoid research.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a standard. It covers its physicochemical properties, detailed protocols for the preparation of standard solutions, and its application in both spectrophotometric and chromatographic assays for the quantification of flavonoids in complex matrices such as plant extracts. The causality behind experimental choices and self-validating systems are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the standard's properties is fundamental to its correct application. This compound's characteristics are summarized below.

PropertyValueSource
Chemical Name 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol[1]
Synonym 3-Deoxyleucocyanidin[2][3]
CAS Number 13392-26-2[1]
Molecular Formula C₁₅H₁₄O₆[1][2]
Molecular Weight 290.27 g/mol [1][2]
Appearance Typically a light-colored solidN/A
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.[4][5][6][7][8]N/A
UV-Vis λmax Flavonoids typically exhibit two major absorption bands: Band I (300–380 nm) and Band II (240–295 nm).[9][10] Luteolin, a structurally related flavone, shows peaks around 255-265 nm and 340-350 nm.[10][11][12][13] The precise λmax for this compound should be determined empirically in the solvent used for analysis.N/A

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Rationale: Accurate preparation of stock and working solutions is the most critical step for generating reliable quantitative data. The choice of solvent is dictated by the analyte's solubility and compatibility with the downstream analytical method. Methanol is a common choice for flavonoids due to its polarity and volatility.[4][7] Stock solutions should be stored under conditions that minimize degradation, such as refrigeration and protection from light.

Materials:

  • This compound (analytical standard grade, >95% purity)

  • Methanol (HPLC or ACS grade)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Amber glass vials for storage

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh 10 mg of this compound powder using an analytical balance. b. Quantitatively transfer the powder to a 10 mL Class A volumetric flask. c. Add approximately 7 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Add methanol to the calibration mark. Cap and invert the flask 15-20 times to ensure homogeneity. f. Transfer the stock solution to an amber glass vial and store at 4°C. This solution should be stable for several weeks, but stability should be verified if stored for extended periods.

  • Working Solutions for Calibration Curve: a. Prepare a series of working solutions by serially diluting the stock solution with methanol. b. For a typical calibration range of 5-100 µg/mL, label a set of volumetric flasks. c. Use the formula C₁V₁ = C₂V₂ to calculate the required volumes. For example, to prepare 5 mL of a 50 µg/mL solution from a 1000 µg/mL stock: (1000 µg/mL)(V₁) = (50 µg/mL)(5 mL), which means V₁ = 0.250 mL or 250 µL. d. Prepare each standard by adding the calculated volume of stock solution to a volumetric flask and diluting to the mark with methanol.

Protocol 2: Quantification of Total Flavonoids by Aluminum Chloride Colorimetric Assay

Rationale: This widely used method is based on the principle that aluminum chloride (AlCl₃) forms stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.[14][15] It can also form complexes with ortho-dihydroxyl groups in the A or B rings.[14][15] This complexation results in a colored product whose absorbance can be measured spectrophotometrically. This compound, as a flavan-4-ol, provides a relevant standard for quantifying flavonoid content, which is expressed as "this compound Equivalents" (LE).

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis S1 Prepare this compound Working Standards A1 Aliquot Standards & Samples into test tubes/plate S1->A1 S2 Prepare Plant Extract (e.g., methanolic) S2->A1 A2 Add 2% AlCl₃ Solution A1->A2 A3 Incubate at Room Temp (e.g., 60 min) A2->A3 D1 Measure Absorbance (e.g., 415 nm) A3->D1 D2 Plot Calibration Curve (Abs vs. Conc.) D1->D2 D3 Calculate Linear Regression (y = mx + c, R²) D2->D3 D4 Calculate TFC in Samples (mg LE/g extract) D3->D4

Caption: Workflow for Total Flavonoid Content (TFC) Assay.

Materials:

  • This compound working standards (from Protocol 3.1)

  • Sample extracts (dissolved in methanol)

  • Aluminum chloride (AlCl₃), 2% (w/v) in methanol

  • Methanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Assay Setup: a. Pipette 100 µL of each this compound working standard into separate wells of a 96-well plate. b. Pipette 100 µL of the sample extract into other wells. c. Prepare a blank by pipetting 100 µL of methanol into a well.

  • Reaction: a. Add 100 µL of 2% AlCl₃ solution to all wells containing standards and samples. Do not add to the blank. Add 100 µL of methanol to the blank well instead. b. Mix gently by tapping the plate. c. Incubate the plate at room temperature for 60 minutes, protected from light.[16]

  • Measurement: a. Measure the absorbance of all wells at the wavelength of maximum absorbance, which is typically around 415 nm for the flavonoid-aluminum complex.[14][17] The optimal wavelength should be confirmed by scanning the spectrum of a this compound-AlCl₃ complex.

  • Data Analysis: a. Subtract the absorbance of the blank from the absorbance readings of the standards and samples. b. Plot a calibration curve of blank-corrected absorbance versus the concentration of this compound (µg/mL). c. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An acceptable R² value is typically ≥ 0.995. d. Use the equation to calculate the concentration of flavonoids in the sample extract. e. Express the Total Flavonoid Content (TFC) as milligrams of this compound Equivalents per gram of dry extract (mg LE/g).

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC provides superior specificity and sensitivity compared to colorimetric assays, allowing for the separation and quantification of individual compounds.[18][19] Using this compound as an external standard enables the precise quantification of this specific compound in a sample. A reversed-phase C18 column is commonly used for flavonoid analysis, separating compounds based on their hydrophobicity.[19][20] A diode-array detector (DAD) is advantageous as it provides spectral data, aiding in peak identification and purity assessment.[18][21]

Method Development Logic:

G Start Start Method Development Col Select Column (e.g., C18, 5 µm) Start->Col MP Optimize Mobile Phase (e.g., A: 0.1% Formic Acid in H₂O B: Acetonitrile) Col->MP Grad Develop Gradient (Adjust %B over time for peak resolution) MP->Grad Params Set Parameters (Flow Rate: 0.8-1.0 mL/min Temp: 25-35°C) Grad->Params Det Set Detection λ (Scan this compound for λmax) Params->Det Val Validate Method (Linearity, Precision, Accuracy) Det->Val End Routine Analysis Val->End

Caption: HPLC Method Development Workflow.

Materials & Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[20]

  • This compound working standards (from Protocol 3.1, prepared in mobile phase).

  • Sample extracts, filtered through a 0.45 µm syringe filter.

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

Chromatographic Conditions (Example):

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min, 10% B5-25 min, 10-60% B25-30 min, 60-10% B30-35 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL

| Detection | DAD, monitor at λmax of this compound (e.g., 280 nm) and acquire spectra from 200-400 nm.[9] |

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Calibration: a. Inject the prepared this compound working standards (e.g., 5, 10, 25, 50, 100 µg/mL) in duplicate. b. Identify the peak corresponding to this compound based on its retention time. c. Record the peak area for each standard injection.

  • Sample Analysis: a. Inject the filtered sample extracts. b. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum (if using DAD) with that of the standard.

  • Data Analysis: a. Create a calibration curve by plotting the peak area versus the concentration of the this compound standards. b. Perform a linear regression to obtain the equation of the line and the R² value (should be ≥ 0.999 for HPLC).[18] c. Use the peak area of this compound in the sample chromatogram and the regression equation to calculate its concentration in the injected sample. d. Account for any dilution factors during sample preparation to report the final concentration in the original material (e.g., in mg/g of plant tissue).

Method Validation and Trustworthiness

To ensure the reliability of the generated data, the analytical methods must be validated. Key parameters include:

  • Linearity: Assessed by the R² of the calibration curve over a defined concentration range.

  • Precision: Determined by repeat injections of the same standard (instrument precision) and analysis of replicate sample preparations (method precision). Results are expressed as Relative Standard Deviation (%RSD), which should typically be <2%.[21]

  • Accuracy: Often evaluated through spike recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery percentage is calculated. Recoveries between 95-105% are generally considered acceptable.[21]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

References

  • Determination of Total Flavonoid Content: Easy Protocol. Chemistry Notes. [Link]

  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. SciELO. [Link]

  • Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Method Development on Reverse-Phase High-Performance Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. [Link]

  • This compound - Wikipedia. Wikipedia. [Link]

  • Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. PubMed Central. [Link]

  • An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI. [Link]

  • Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study. PMC - NIH. [Link]

  • This compound - Grokipedia. Grokipedia. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF TOTAL FLAVONOID CONTENTS IN TEA PRODUCTS AND THEIR LIQUORS UNDER VARIOUS BREWING CONDITIONS. Malaysian Journal of Analytical Sciences. [Link]

  • Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations. PubMed. [Link]

  • Luteolin - Wikipedia. Wikipedia. [Link]

  • Measuring Luteolin's Ultraviolet Absorption Potential. Patsnap Eureka. [Link]

  • UV-vis spectra of (a) luteolin and (b) luteolin–manganese(ii) complex. ResearchGate. [Link]

  • UV-vis absorption spectra of luteolin in the presence of increasing... ResearchGate. [Link]

  • Quantification of total phenolic content, total flavonoid content and evaluation of in vitro free radical scavenging activities. The Pharma Innovation. [Link]

  • Understanding Common Lab Solvents. CP Lab Safety. [Link]

  • Physical properties of some common organic solvents. ResearchGate. [Link]

  • An overview on Common Organic Solvents and their Toxicity. International Journal of Engineering Research. [Link]

  • Properties of Common Organic Solvents. University of Rochester. [Link]

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Application Notes and Protocols for the Field Application of Luteoforol in Fire Blight Control

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

I. Introduction: The Challenge of Fire Blight and the Potential of Luteoforol

Fire blight, a devastating bacterial disease caused by Erwinia amylovora, poses a significant threat to global pome fruit production, particularly apples and pears.[1][2] The pathogen can rapidly infect and kill blossoms, shoots, and even entire trees, leading to substantial economic losses.[2][3] Current control strategies often rely on antibiotics, such as streptomycin, and copper-based products.[4][5] However, the emergence of antibiotic-resistant strains of E. amylovora and environmental concerns associated with copper accumulation necessitate the development of novel, effective, and sustainable control measures.[3][6]

Plants have evolved sophisticated defense mechanisms to combat invading pathogens, including the production of low molecular weight antimicrobial compounds known as phytoalexins.[7][8][9][10][11][12] These compounds are synthesized de novo in response to biotic or abiotic stress and can inhibit the growth and spread of pathogens.[11][12] this compound, a flavan-4-ol, has been identified as a phytoalexin-like compound with significant in vitro bactericidal activity against E. amylovora.[13][14] It is naturally induced in pome fruit trees by the plant growth regulator prohexadione-calcium, which is also known to reduce the incidence of fire blight.[13] This document provides a comprehensive guide for the field application of this compound as a potential bio-bactericide for the control of fire blight, intended for research and development purposes.

II. Scientific Foundation: this compound's Proposed Mechanism of Action

This compound's efficacy against E. amylovora is believed to stem from its non-specific biocidal properties.[13] Upon pathogen attack, it is proposed that this compound is released from its cellular compartment, where it can directly target and destroy pathogen cells.[13] Additionally, it may induce a hypersensitive-like reaction in the host plant tissue, further limiting the spread of the infection.[13] The biosynthesis of flavonoids like this compound begins with the phenylpropanoid pathway, branching off to produce a variety of compounds with diverse functions in plant defense.[15][16][17][18]

G cluster_plant_cell Plant Cell cluster_pathway Flavonoid Biosynthesis Pathway EA Erwinia amylovora (Pathogen Attack) PPA Phenylpropanoid Pathway EA->PPA Induces Inducer This compound Application (Exogenous Elicitor) Inducer->PPA Stimulates Chalcone Chalcone Synthase PPA->Chalcone Flavanone Flavanone Chalcone->Flavanone Luteoforol_Bio This compound (Flavan-4-ol) Flavanone->Luteoforol_Bio Luteoforol_Bio->EA Directly Bactericidal HR Hypersensitive Response (Localized Cell Death) Luteoforol_Bio->HR Cell_Wall Cell Wall Fortification Luteoforol_Bio->Cell_Wall May contribute to HR->EA Inhibits Spread

Caption: Proposed mechanism of this compound in fire blight control.

III. Pre-Application Considerations

A. Formulation of this compound

Flavonoids like this compound are often hydrophobic, presenting challenges for their formulation into stable, water-soluble solutions suitable for field application.[19][20] The following is a suggested starting protocol for developing a research-grade this compound formulation.

Protocol 1: Preparation of a this compound Emulsifiable Concentrate (EC) Formulation (Starting Point)

  • Solubilization: Dissolve purified this compound powder in a suitable organic solvent (e.g., acetone, ethanol) to a concentration of 10% (w/v). Rationale: This initial step is necessary to overcome the low water solubility of this compound.

  • Emulsifier Addition: To the this compound solution, add a non-ionic surfactant (e.g., Tween 80, Triton X-100) at a ratio of 1:1 (v/v) with the solvent. Rationale: The emulsifier will allow the organic phase to form a stable emulsion when mixed with water.

  • Homogenization: Mix the solution thoroughly using a magnetic stirrer until a homogenous concentrate is formed.

  • Stability Assessment: Store the EC formulation at 4°C and room temperature, protected from light. Observe for any precipitation or phase separation over a period of 4 weeks. Rationale: Stability under various conditions is crucial for a viable field product.

  • Working Solution Preparation: For field application, dilute the EC formulation in water to the desired final concentration (see Section IV.B.). The final spray solution should be a stable emulsion.

B. Timing of Application

The timing of application is critical for effective fire blight control. The primary infection court for E. amylovora is the flower blossom.[1][21] Therefore, applications should be timed to protect the blossoms.

  • Primary Application Window: Begin applications at the start of bloom (pink stage) and continue at regular intervals through petal fall.[22]

  • Disease Prediction Models: Utilize disease prediction models (e.g., MARYBLYT, Cougarblight) to time applications based on environmental conditions conducive to infection (temperature and moisture).[23]

  • Post-Infection Application (Research Context): While primarily a preventative measure, research trials could evaluate the efficacy of this compound in arresting the development of shoot blight when applied after the appearance of initial symptoms.

C. Orchard Management Practices

The application of this compound should be part of an integrated pest management (IPM) program for fire blight.[24]

  • Sanitation: Prune out and destroy infected branches and cankers during the dormant season to reduce the primary inoculum source.[2]

  • Resistant Cultivars: Whenever possible, use fire blight-resistant apple and pear cultivars and rootstocks.[5][24]

  • Vigor Control: Avoid excessive nitrogen fertilization, which promotes succulent shoot growth that is highly susceptible to infection.[24]

IV. Field Application Protocols

The following protocols are designed for research trials to determine the optimal application parameters for this compound in controlling fire blight.

A. Experimental Design

A randomized complete block design with a minimum of four replicates per treatment is recommended.[23]

  • Treatment Groups:

    • Untreated Control (water spray)

    • This compound Formulation (at varying concentrations)

    • Positive Control 1: Streptomycin (or other standard antibiotic where permitted)

    • Positive Control 2: Copper-based bactericide

    • Positive Control 3: Prohexadione-calcium (to compare induced vs. direct application)

  • Plot Size: Each plot should consist of 5-10 trees to minimize edge effects.

G cluster_workflow Field Trial Workflow Start Orchard Selection & Plot Design Formulation Prepare this compound Formulation Start->Formulation Application Apply Treatments (Bloom to Petal Fall) Formulation->Application Inoculation Artificial Inoculation (Optional, for high pressure) Application->Inoculation If applicable Assessment Disease Severity Assessment Application->Assessment Inoculation->Assessment Data Data Collection & Analysis Assessment->Data Conclusion Efficacy Determination Data->Conclusion

Caption: Experimental workflow for a this compound field trial.

B. Application Parameters (Suggested Starting Points for Optimization)
ParameterSuggested RangeRationale
This compound Concentration 100 - 1000 ppm (0.1 - 1.0 g/L)Based on typical concentrations for other bioactive compounds and in vitro data showing efficacy at 1mM.[14]
Spray Volume 100 - 200 gallons/acre (935 - 1870 L/ha)Ensure thorough coverage of blossoms and young shoots to the point of runoff.
Application Frequency Every 5-7 days during bloomTo maintain a protective barrier on newly opened flowers and account for potential degradation.
Adjuvant Non-ionic surfactantTo improve spreading and sticking on plant surfaces. This may be included in the formulation.

Protocol 2: Field Application Procedure

  • Calibration: Calibrate spray equipment to deliver the target spray volume.

  • Mixing: Prepare the spray solution by diluting the this compound EC formulation in the spray tank with the required volume of water. Maintain agitation throughout the application.

  • Application: Apply the spray solution to the point of runoff, ensuring complete coverage of the tree canopy, especially the flower clusters.

  • Timing: Apply during calm conditions (wind speed < 10 mph) and in the early morning or late evening to minimize evaporation and potential for UV degradation.[25][26]

  • Record Keeping: Maintain detailed records of application dates, times, weather conditions, and any observed phytotoxicity.

V. Efficacy Validation and Data Analysis

A. Disease Severity Assessment

Disease severity should be assessed 2-3 weeks after petal fall.

  • Blossom Blight: Count the number of infected flower clusters per tree and express it as a percentage of the total number of flower clusters.[23]

  • Shoot Blight: Measure the length of blighted shoots and calculate the total blighted shoot length per tree.

  • Disease Incidence: The percentage of trees in each plot showing any fire blight symptoms.

A standardized rating scale can also be used to assess the severity of symptoms.

B. Data Analysis

Data should be analyzed using analysis of variance (ANOVA) appropriate for a randomized complete block design. Treatment means should be separated using a suitable post-hoc test (e.g., Tukey's HSD) at p ≤ 0.05.

TreatmentMean Blossom Blight Incidence (%)Mean Blighted Shoot Length (cm/tree)
Untreated Control
This compound (250 ppm)
This compound (500 ppm)
This compound (1000 ppm)
Streptomycin
Copper Hydroxide

This table is a template for data presentation.

VI. Stability and Environmental Fate Considerations

The stability of this compound under field conditions is a critical factor that will influence its efficacy and application frequency. Flavonoids can be susceptible to degradation by UV light and temperature.[25][26][27][28] Further research is needed to quantify the half-life of this compound on plant surfaces under typical orchard conditions. As a naturally occurring plant compound, this compound is expected to be biodegradable and pose a low environmental risk.[29]

VII. Future Directions

The protocols outlined in this document provide a framework for the initial field evaluation of this compound for fire blight control. Future research should focus on:

  • Optimizing the formulation to enhance stability and bioavailability.

  • Determining the precise mode of action of this compound against E. amylovora.

  • Investigating the potential for synergistic effects when combined with other biocontrol agents or plant defense activators.

  • Assessing the impact of this compound applications on non-target organisms and the orchard microbiome.

  • Understanding the regulatory pathway for the registration of this compound as a biopesticide.

VIII. References

  • Aćimović, S. G., Zeng, Q., McGhee, G. C., Sundin, G. W., & Wise, J. C. (2015). Control of fire blight (Erwinia amylovora) on apple trees with trunk-injected plant resistance inducers and antibiotics and assessment of induction of pathogenesis-related protein genes. Frontiers in Plant Science, 6, 16.

  • Bylemans, D., Vrancken, K., Holtappels, M., Valcke, R., Schoofs, H., & Deckers, T. (2014). DEFENSE MECHANISMS OF ROSACEOUS PLANTS AGAINST FIRE BLIGHT PATHOGEN ERWINIA AMYLOVORA. Acta Horticulturae, 1056, 195-197.

  • Vrancken, K., Holtappels, M., Schoofs, H., Deckers, T., Valcke, R., & Bylemans, D. (2013). Pathogenicity and infection strategies of the fire blight pathogen Erwinia amylovora in Rosaceae: state of the art. Plant Pathology, 62(5), 975-987.

  • Spinelli, F., Rademacher, W., & Costa, G. (2005). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calcium and shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens. European Journal of Plant Pathology, 112(2), 131-141.

  • Vrancken, K., Holtappels, M., Valcke, R., Schoofs, H., Deckers, T., & Bylemans, D. (2014). Defense mechanisms of rosaceous plants against fire blight pathogen Erwinia amylovora. Acta Horticulturae, 1056, 195-197.

  • Vrancken, K., Holtappels, M., Valcke, R., Schoofs, H., Deckers, T., & Bylemans, D. (2014). DEFENSE MECHANISMS OF ROSACEOUS PLANTS AGAINST FIRE BLIGHT PATHOGEN ERWINIA AMYLOVORA. Acta Horticulturae, 1056, 195-197.

  • Popa, V. I., & Popa, M. (2019). Erwinia amylovora and its control methods- a short review. International Journal of BioSciences, Agriculture and Technology, 10(1), 1-5.

  • Hammerschmidt, R. (1999). Phytoalexins: what have we learned after 60 years? Annual review of phytopathology, 37, 285-306.

  • Borneman, A. R., Gornall, R. J., & Ainscough, J. J. (2012). First European Erwinia amylovora Lytic Bacteriophage Cocktails Effective in the Host: Characterization and Prospects for Fire Blight Biocontrol. Viruses, 4(7), 1034-1051.

  • Piqué, N., Miñana-Galbis, D., Merino, S., & Tomás, J. M. (2015). Virulence Factors of Erwinia amylovora: A Review. International Journal of Molecular Sciences, 16(6), 12836-12854.

  • Spinelli, F., Rademacher, W., & Costa, G. (2005). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calcium and shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens. European Journal of Plant Pathology, 112(2), 131-141.

  • Smith, T. J. (2019). Fire blight IPM using non-antibiotic control methods. Washington State University Tree Fruit Research & Extension Center.

  • Vrancken, K., Holtappels, M., Schoofs, H., Deckers, T., Valcke, R., & Bylemans, D. (2013). Pathogenicity and infection strategies of the fire blight pathogen Erwinia amylovora in Rosaceae: State of the Art. Plant Pathology, 62(5), 975-987.

  • Multiplex Group. (2023, October 11). Understanding Phytoalexins and Their Role in Plant Disease Resistance.

  • Phytoalexins in plant disease management. (2023, September 20). YouTube.

  • Pathogen Spotlight on Erwinia amylovora—Recent Advances in Genomics, Resistance Breeding, and Disease Management. (2023). Phytopathology®, 113(12).

  • Banne, S. N., & Kadam, S. S. (2021). Role of Phytoalexins in Plant Disease Resistance. Just Agriculture, 2(1), 1-3.

  • Inventor. (2020). Method of making a flavonoid solution and applications thereof for plant growth promotion, seed coating, pathogen elimination, and herbicide stunting effect removal. U.S. Patent Application No. 16/613,111.

  • Granatstein, D., & Smith, T. J. (2014). Grower Lessons and Emerging Research for Developing an Integrated Non-Antibiotic Fire Blight Control Program in Organic Fruit. eOrganic.

  • Jung, H., et al. (2023). Protocol for diagnosing Erwinia amylovora infection using a fluorescent probe. STAR Protocols, 4(3), 102449.

  • Ganesan, K., & Xu, B. (2017). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. Current Pharmaceutical Design, 23(32), 4792-4803.

  • Sen, S. (2017). Role of Phytoalexins in Plant-Microbe Interactions and Human Health. International Journal of Scientific Research in Modern Education, 2(1), 1-10.

  • Shishir, M. R., et al. (2022). Development of a pH-Responsive Delivery System Suitable for Naringenin and Other Hydrophobic Flavonoids Using the Interactions Between Basil Seed Gum and Milk Protein Complexes. Foods, 11(15), 2289.

  • Johnson, K. B., & Temple, T. N. (2013). Evaluation of Strategies for Fire Blight Control in Organic Pome Fruit Without Antibiotics. Plant Disease, 97(3), 402-409.

  • Comprehensive fire blight management systems for the United States. (n.d.). NIFA Reporting Portal.

  • Inventor. (2018). Methods of making and using compositions comprising flavonoids. U.S. Patent No. 11,135,177.

  • Ganesan, K., & Xu, B. (2017). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. Current Pharmaceutical Design, 23(32), 4792-4803.

  • Luteolin biosynthesis. (n.d.). PubChem.

  • Samanta, A., Das, G., & Das, S. K. (2011). Flavonoids in Agriculture: Chemistry and Roles in, Biotic and Abiotic Stress Responses, and Microbial Associations. IntechOpen.

  • Nabavi, S. F., et al. (2020). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Molecules, 25(2), 232.

  • Lippert, A. (2023). Fire Blight Treatments. Organic Materials Review Institute.

  • Petrussa, E., Braidot, E., Zancani, M., Peresson, C., Bertolini, A., Patui, S., & Vianello, A. (2013). Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. International Journal of Molecular Sciences, 14(7), 14950-14973.

  • Sharma, A., & Sharma, R. (2022). Chemistry and Role of Flavonoids in Agriculture: A Recent Update. IntechOpen.

  • AgriPhage® Fire Blight Bactericide. (n.d.). OmniLytics.

  • Williamson, J. (2020, July 18). Fire Blight of Fruit Trees. Home & Garden Information Center.

  • Kim, J. G., et al. (2021). Protection Efficacy of Antibacterial Strains against Fire Blight Caused by Erwinia amylovora on Apple Blossom. The Plant Pathology Journal, 37(1), 58-67.

  • Leone, A., et al. (2021). Control of Erwinia amylovora Growth by Moringa oleifera Leaf Extracts: In Vitro and in Planta Effects. Plants, 10(3), 555.

  • Li, H., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science, 6, 100509.

  • Lust, S., et al. (2023). Topcon Solar Modules: UV Degradation in Lab and Field Conditions. PV-Symposium Proceedings.

  • Hajjiah, A., et al. (2021). Light and elevated temperature induced degradation (LeTID) of N-type TOPCon solar cells. Solar Energy Materials and Solar Cells, 230, 111208.

  • Lust, S., et al. (2023). Topcon Solar Modules: UV Degradation in Lab and Field Conditions. ResearchGate.

  • Gloeckler, M., & Sites, J. R. (2004). Degradation of CdTe Solar Cells: Simulation and Experiment. AIP Conference Proceedings, 741(1), 182-185.

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Troubleshooting & Optimization

Challenges in Luteoforol stability and degradation in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Luteoforol. As a flavan-4-ol, this compound is a valuable compound for research in drug development, particularly for its antioxidant and phytoalexin-like properties.[1][2] However, like many flavonoids, its stability in solution can be a critical challenge, impacting experimental reproducibility and data integrity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered when working with this compound solutions. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses the most common high-level inquiries regarding the handling and storage of this compound.

Q1: What is the best way to store a this compound stock solution?

A1: this compound solutions are susceptible to degradation from temperature, light, and oxygen. For maximum stability, stock solutions should be stored at low temperatures, protected from light. Storage at -20°C or -80°C is highly recommended for long-term stability (months).[3] For short-term storage (days), refrigeration at 4°C is acceptable.[4] Always use amber vials or wrap containers in aluminum foil to prevent photodegradation.[5][6] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: Which solvent should I use to dissolve this compound?

A2: this compound is best dissolved in polar organic solvents. High-purity, anhydrous solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO) are excellent choices for creating initial stock solutions. For aqueous experimental buffers, it is common to first dissolve this compound in a minimal amount of organic solvent (like DMSO) before diluting it to the final concentration in the aqueous medium. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your experimental system. The choice of solvent can influence stability, as polar solvents can form hydrogen bonds that help stabilize the flavonoid molecule.[7]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of the solution is a critical factor. Flavonoids, in general, are significantly less stable under neutral to alkaline (high pH) conditions compared to acidic conditions.[8][9] At high pH, the phenolic hydroxyl groups deprotonate, making the molecule highly susceptible to oxidation, which often results in a color change and rapid degradation.[8] For experiments in aqueous buffers, it is recommended to maintain a slightly acidic pH (e.g., pH 3-6) to prolong stability. If your experiment requires a neutral or alkaline pH, prepare the solution immediately before use and minimize its exposure to air (oxygen).

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive. Exposure to light, particularly UV radiation, can induce photochemical degradation.[5][9] This process can be exacerbated by the presence of oxygen.[5] Therefore, all work with this compound solutions should be performed under subdued lighting, and all storage containers should be opaque or wrapped to protect from light.[6]

Q5: My this compound solution changed color from colorless to yellow/brown. What happened?

A5: A color change is a clear visual indicator of degradation. This is typically due to oxidation of the flavonoid structure, particularly the catechol moiety on the B-ring, which is common for flavonoids with 3',4'-dihydroxy substitutions like this compound.[10] This process is accelerated by exposure to high pH, oxygen, light, and elevated temperatures.[9][11] If you observe a color change, the solution should be discarded as it no longer contains the intact parent compound and its degradation products could interfere with your experiment.

Part 2: Troubleshooting Guide for this compound Experiments

This section provides a deeper dive into specific problems, offering diagnostic questions and step-by-step solutions.

Q1: I'm seeing multiple or shifting peaks in my HPLC/LC-MS analysis. What could be the cause?

A1: This is a classic sign of sample degradation.

  • Diagnostic Questions:

    • How was the solution prepared and stored (solvent, temperature, light exposure, time since preparation)?

    • What is the pH of your mobile phase and your sample diluent?

    • Are you using an appropriate analytical column and gradient?

  • Troubleshooting Workflow:

    A troubleshooting workflow for HPLC/LC-MS issues.

  • Explanation & Solution:

    • Verify Integrity: The first step is to prepare a fresh solution of this compound from solid material under optimal conditions (e.g., in anhydrous methanol, protected from light) and inject it immediately. If this fresh sample gives a single, sharp peak, your previous sample has degraded.

    • Assess pH: Flavonoids can degrade in neutral or basic mobile phases. Ensure your mobile phase is slightly acidic (e.g., containing 0.1% formic acid or acetic acid) to maintain protonation and stability during the run.[12]

    • Control Temperature: If your HPLC system has a temperature-controlled autosampler, set it to a low temperature (e.g., 4-10°C) to prevent degradation of samples waiting in the queue.[13]

Q2: I am observing inconsistent results in my cell-based bioactivity assays. Could this compound stability be the issue?

A2: Absolutely. Degradation of this compound will not only lower its effective concentration but can also produce byproducts with different or confounding biological activities.[14]

  • Diagnostic Questions:

    • How long is the incubation period of your assay?

    • What is the pH and temperature of your cell culture medium?

    • Are you preparing a large batch of this compound-containing medium and using it over several hours or days?

  • Explanation & Solution:

    • Time-Dependent Degradation: Cell culture media are typically buffered at physiological pH (~7.4) and incubated at 37°C, conditions that are highly conducive to flavonoid degradation.[8][13]

    • Protocol Adjustment: Prepare the this compound-containing medium immediately before adding it to the cells. For long-incubation experiments (e.g., >24 hours), you may need to account for the degradation kinetics. Consider replacing the medium with a freshly prepared solution at set intervals if the experimental design allows.

    • Run a Stability Control: As a control experiment, incubate your this compound solution in the cell culture medium under assay conditions (37°C, pH 7.4) but without cells. Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the remaining amount of intact this compound. This will give you a degradation curve and inform you of the compound's stability in your specific assay environment.

Part 3: Key Factors Influencing this compound Degradation

Understanding the mechanisms of degradation is key to preventing them.

1. Effect of pH

In alkaline environments, the hydroxyl groups on the this compound molecule deprotonate, forming phenoxide ions. These ions are much more easily oxidized than the protonated hydroxyl groups, leading to ring cleavage and degradation.[8] Acidic conditions suppress this deprotonation, thereby enhancing stability.

2. Effect of Temperature

Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation.[13] The relationship between temperature and degradation rate often follows the Arrhenius equation. Storing solutions at low temperatures is the most effective way to slow down these degradation processes.[4][15]

3. Effect of Light and Oxygen

Light provides the energy to excite the molecule, making it more reactive, while oxygen acts as an oxidizing agent. The combination is particularly detrimental.[5] The degradation pathway often involves the formation of radical intermediates, which can lead to complex mixtures of degradation products.

General Degradation Pathway

While a specific pathway for this compound is not extensively documented, a general degradation pathway for related flavonoids involves the opening of the central C-ring. This often yields smaller phenolic compounds like phenolic acids.[11][14][16]

A conceptual diagram of factors leading to this compound degradation.

Summary of Stability Factors
FactorCondition of InstabilityRecommended Condition for StabilityRationale
pH Neutral to Alkaline (pH > 7)Slightly Acidic (pH 3-6)Prevents deprotonation and subsequent oxidation of phenolic hydroxyl groups.[8]
Temperature Elevated (>25°C) & Freeze-ThawLow Temperature (-20°C to 4°C)Slows the rate of chemical degradation reactions.[4][13][15]
Light Exposure to Ambient or UV LightStorage in Dark/Amber VialsPrevents photochemical excitation and degradation.[5][9]
Oxygen Presence of Atmospheric OxygenDegassed Solvents, Inert AtmosphereMinimizes the primary oxidizing agent responsible for degradation.[5]
Part 4: Recommended Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound (solid), high-purity anhydrous DMSO or ethanol, Class A volumetric flask, amber glass vial with a PTFE-lined cap.

  • Procedure:

    • Accurately weigh the desired amount of solid this compound in a clean weighing vessel.

    • Transfer the solid to the volumetric flask.

    • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid completely. Gentle vortexing may be applied.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure homogeneity.

    • Transfer the solution to the amber storage vial. For added protection, wrap the vial in aluminum foil.

    • If desired, create single-use aliquots in smaller amber vials to avoid contamination and freeze-thaw cycles.

    • Store immediately at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol helps determine the stability of this compound under various stress conditions.

  • Preparation: Prepare a this compound solution (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to an aliquot of the solution. Incubate at 60°C for 2 hours.

    • Alkaline: Add 0.1 M NaOH to an aliquot. Incubate at room temperature for 30 minutes (alkaline degradation is often rapid).

    • Oxidative: Add 3% H₂O₂ to an aliquot. Incubate at room temperature for 2 hours.

    • Thermal: Incubate an aliquot at 80°C for 4 hours.

    • Photolytic: Expose an aliquot to direct sunlight or a photostability chamber for 24 hours.

  • Analysis:

    • At the end of the incubation period, neutralize the acidic and alkaline samples if necessary.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples, including an unstressed control sample (stored at 4°C in the dark), by a validated stability-indicating HPLC-UV method.[12][17]

    • Compare the peak area of the intact this compound in the stressed samples to the control to calculate the percentage of degradation. Note the appearance of any new peaks, which represent degradation products.

References
  • Braune, A., & Blaut, M. (2003). Degradation of Quercetin and Luteolin by Eubacterium ramulus. Applied and Environmental Microbiology, 69(3), 1440–1446. [Link]

  • Grokipedia. (2026). Flavan-4-ol. Grokipedia.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Bolleddula, J., et al. (2012). Postulated degradation pathways of selected flavonoid compounds. ResearchGate. [Link]

  • Pannala, A. S., et al. (1998). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 20(3), 151-158. [Link]

  • Wikipedia. (2025). This compound. Wikipedia. [Link]

  • Madeo, J., & Lalam, A. (2021). Extraction optimization of luteolin, antioxidant compound, from Arachis hypogaea L. hull using response surface methodology. Korean Journal of Food Preservation, 28(5), 624-635. [Link]

  • Al-Rimawi, F. (2014). Analytical Techniques for the Identification and Quantification of Flavonoids. ResearchGate. [Link]

  • Patsnap. (2025). How to Quantify Luteolin in Herbal Extracts. Patsnap Eureka. [Link]

  • Kim, S., et al. (2013). Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution. Bulletin of the Korean Chemical Society, 34(1), 309-312. [Link]

  • Chaaban, H., et al. (2017). Effect of heat processing on thermal stability and antioxidant activity of six flavonoids. Journal of Food Processing and Preservation, 41(5), e13142. [Link]

  • Nikolic, D., & van Breemen, R. B. (2013). Analytical methods for quantitation of prenylated flavonoids from hops. Journal of Chromatography B, 912, 54-65. [Link]

  • Bhat, S. H., et al. (2022). Oxidative stability of lutein on exposure to varied extrinsic factors. Journal of Food Science and Technology, 59(10), 4022-4031. [Link]

  • Schneider, H., & Blaut, M. (2000). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology, 66(12), 5569–5576. [Link]

  • Mendoza-Sánchez, A., et al. (2024). Computational Insights into the Antioxidant Activity of Luteolin: Density Functional Theory Analysis and Docking in Cytochrome P450 17A1. International Journal of Molecular Sciences, 25(5), 2933. [Link]

  • Wikipedia. (n.d.). Flavan-4-ol. Wikipedia. [Link]

  • Le Bourvellec, C., et al. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. [Link]

  • Feliciano, R., et al. (2018). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR. [Link]

  • Ludin, N. A., et al. (2014). Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells. International Journal of Photoenergy, 2014, 205389. [Link]

  • Wang, C., et al. (2023). Quantitative Analysis of Flavonoids in Fruiting Bodies of Sanghuangporus Using Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Molecules, 28(13), 5179. [Link]

  • Hargitai, R., et al. (2016). Effects of Temperature and Duration of Storage on the Stability of Antioxidant Compounds in Egg Yolk and Plasma. Physiological and Biochemical Zoology, 89(2), 161-167. [Link]

  • Tungmunnithum, D., et al. (2022). Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand. Food Bioscience, 49, 101893. [Link]

  • Zhai, X., et al. (2013). Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex. Molecules, 18(1), 1133-1143. [Link]

  • Lee, P. M., et al. (2012). Multiple color and pH stability of floral anthocyanin extract: Clitoria ternatea. ResearchGate. [Link]

  • del Pozo-Molina, S., et al. (2025). Effect of pH and temperature on the stability of the natural dye from the roselle flower (Hibiscus sabdariffa L.) and its application in flavored milk. Journal of Food Science and Technology, 62(1), 178-184. [Link]

  • Tan, J., et al. (2021). Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption. Plants, 10(9), 1776. [Link]

  • Noor Hafizah, A. N., et al. (2010). Multiple color and pH stability of anthocyanin extract of Dendrobium Sonia 'Red Bom'. 2010 International Conference on Science and Social Research (CSSR 2010). [Link]

  • Denniss, J., & Artes, P. H. (2021). Retinal Differential Light Sensitivity Variation Across the Macula in Healthy Subjects: Importance of Cone Separation and Loci Eccentricity. Translational Vision Science & Technology, 10(6), 19. [Link]

  • Trillat, A. C., et al. (2020). Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags. PLoS One, 15(1), e0227549. [Link]

  • Vigneron, J., et al. (2007). Long-term stability of sodium folinate in dextrose 5% polyolefin bags at 4°C. ResearchGate. [Link]

  • Vigneron, J., et al. (2007). Long-term stability of sodium folinate in dextrose 5% polyolefin bags at 4degreesC. Journal of Clinical Pharmacy and Therapeutics, 32(4), 373-377. [Link]

  • Karbownik, A., et al. (2013). Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. Acta Poloniae Pharmaceutica, 70(4), 749-752. [Link]

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Technical Support Center: Troubleshooting Low Yield in Luteoforol Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Luteoforol extraction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields of this compound. As a flavan-4-ol, this compound presents unique stability and extraction challenges.[1][2] This document provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and expert insights to help you diagnose and resolve common issues in your workflow.

Troubleshooting Guide: Diagnosing Low this compound Yield

This section addresses the most common and critical question researchers face when extraction efficiency is suboptimal.

Core Issue: Why is my this compound yield consistently low?

A low yield is rarely due to a single factor but rather a combination of suboptimal conditions. A systematic evaluation of your protocol is the most effective approach. We will dissect the process into four key areas: Solvent System, Matrix Disruption, Compound Degradation, and Post-Extraction Handling.

  • Diagram 1: Troubleshooting Workflow for Low this compound Yield This diagram outlines a logical progression for diagnosing the root cause of a suboptimal extraction.
Q1: Is my extraction solvent optimal for this compound?

Potential Cause & Solution

The choice of solvent is the foundation of a successful extraction. Because this compound is a polar flavonoid, it requires a polar solvent system for effective solubilization.[3][4] Furthermore, as an anthocyanidin-related compound, its stability is critically dependent on pH.[5][6]

  • Inappropriate Polarity: Using a non-polar solvent (like hexane) or a solvent with insufficient polarity will fail to efficiently extract this compound. While pure methanol or ethanol are effective, their efficiency is often enhanced by the addition of water, which can improve the extraction of more polar flavonoid glycosides that may be present in the source material.[7]

  • Incorrect pH: This is the most common cause of low yield for anthocyanidins. This compound is most stable in its red-colored flavylium cation form, which exists only at a low pH, typically below 3.[4][8][9] As the pH increases towards neutral or alkaline, the molecule undergoes structural transformations into colorless and highly unstable forms, leading to rapid degradation.[5][6][10]

Actionable Steps:

  • Select a Polar Solvent: Use methanol or ethanol as your base solvent.[4][10]

  • Acidify Your Solvent: Always acidify your extraction solvent to maintain a pH between 2 and 3. This is non-negotiable for stability.[6][11][12] Weak organic acids like formic acid, acetic acid, or citric acid (e.g., at 0.1-1% v/v) are preferred over strong acids like HCl, as strong acids can potentially hydrolyze labile glycosidic bonds if present.[10][11]

  • Consider Solvent Mixtures: Test aqueous mixtures of your chosen alcohol. A 70-80% alcohol-in-water solution often provides a good balance of polarity for extracting a range of flavonoids.[13]

Table 1: Comparison of Common Solvents for Flavonoid Extraction

Solvent System Polarity Index Typical Use & Rationale Reference
Acidified Methanol 6.6 Highly Effective. Excellent polarity for anthocyanidins. Often considered the most efficient for recovery. Its toxicity makes it unsuitable for food-grade extracts. [10][14]
Acidified Ethanol 5.2 Good Alternative. Slightly less polar than methanol but non-toxic and widely used. Often the solvent of choice for extracts intended for consumption or biological assays. [4][10][15]
Acidified Acetone 5.4 Effective, particularly for less polar flavonoids. Can be used in aqueous mixtures. Its volatility requires careful handling. [3][16]

| Acidified Water | 9.0 | Can be used, but generally less efficient on its own compared to alcohol mixtures. May co-extract high amounts of water-soluble impurities like sugars and proteins. |[10] |

Q2: Am I effectively disrupting the plant matrix?

Potential Cause & Solution

This compound is located within the plant cell vacuoles.[5] For the solvent to access and solubilize the target compound, the cell walls must be thoroughly disrupted. Incomplete disruption is a common source of low and irreproducible yields.

  • Insufficient Grinding: Large particle sizes reduce the surface area available for solvent interaction, leading to poor extraction efficiency. The ideal particle size for efficient extraction is generally considered to be less than 0.5 mm.[4][17]

  • Incomplete Cell Lysis: Even with a fine powder, the solvent needs to penetrate the cellular structure. Hard or woody plant materials may require more rigorous homogenization to ensure complete cell lysis.

Actionable Steps:

  • Optimize Particle Size: If using dried plant material, ensure it is ground to a fine, homogenous powder (e.g., 40-60 mesh).

  • Ensure Thorough Homogenization: Use high-shear homogenization or sonication to ensure that the plant tissue is fully disrupted in the solvent.

  • Consider Enzymatic Pre-treatment: For particularly recalcitrant plant matrices, a pre-treatment step with cell wall-degrading enzymes like cellulase or pectinase can significantly improve extraction yields by breaking down structural polysaccharides.[11]

Q3: Is this compound degrading during my extraction process?

Potential Cause & Solution

This compound, like many related flavonoids, is a sensitive molecule susceptible to degradation from multiple environmental factors.[18] Protecting the molecule throughout the extraction is just as important as extracting it efficiently.

  • Diagram 2: Primary Factors Causing this compound Degradation This diagram illustrates the key environmental stressors that can lead to the degradation of your target compound during extraction.

    Degradation_Factors This compound This compound (Target Compound) Degraded Degradation Products (Loss of Yield & Color) This compound->Degraded Degrades To pH High pH (> 4) (Neutral/Alkaline) pH->this compound destabilizes Temp High Temperature (> 40°C) Temp->this compound accelerates degradation Light Light Exposure (UV/Visible) Light->this compound causes photodegradation Enzymes Endogenous Enzymes (PPO, Peroxidase) Enzymes->this compound catalyze breakdown Oxygen Oxygen (Oxidation) Oxygen->this compound oxidizes

    Key environmental factors that contribute to the degradation of this compound.

  • Thermal Degradation: Elevated temperatures dramatically accelerate the degradation of anthocyanidins.[9][18][19] While heat can improve solvent penetration, excessive or prolonged exposure will destroy your target compound, often indicated by a color change from red/purple to brown.[20]

  • Enzymatic Degradation: Upon homogenization of fresh plant tissue, degradative enzymes like polyphenol oxidases (PPO) and peroxidases are released from cellular compartments and can rapidly break down this compound.[5][9][11]

  • Photodegradation: this compound is sensitive to light. Exposure to ambient or UV light during extraction and storage can lead to significant compound loss.[20]

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of the phenolic structure.

Actionable Steps:

  • Maintain Low Temperatures: Perform the entire extraction process at low temperatures (e.g., 4°C). Use a refrigerated centrifuge and keep samples on ice whenever possible.[11]

  • Protect from Light: Use amber glass vials or wrap your containers in aluminum foil to prevent light exposure at all stages.[11][20]

  • Inactivate Enzymes: If using fresh plant material, consider a brief blanching step (a few minutes in boiling water or steam) before extraction to denature degradative enzymes.[11][18] Alternatively, maintaining low temperatures will slow their activity.[11]

  • Minimize Oxygen Exposure: While often a secondary concern, for maximum stability, you can perform the extraction under an inert atmosphere (e.g., by purging containers with nitrogen or argon gas).[11]

Q4: Are my purification and isolation steps causing sample loss?

Potential Cause & Solution

After a successful extraction, significant loss can still occur during the cleanup and concentration phases. The crude extract contains numerous other compounds (sugars, proteins, lipids, other phenolics) that can interfere with purification.[10]

  • Co-precipitation: High concentrations of impurities can cause this compound to co-precipitate out of solution, especially during solvent evaporation or temperature changes.[11]

  • Inefficient Purification: Using an inappropriate method for purification can lead to the loss of the target compound. Solid-Phase Extraction (SPE) is a highly effective technique for selectively retaining flavonoids while washing away impurities.[13][21][22] The choice of SPE sorbent (e.g., C18, polyamide) is critical for successful separation.[13][23]

Actionable Steps:

  • Filter Crude Extract: Before any concentration step, pass the crude extract through a 0.45 µm filter to remove particulate matter.

  • Employ Solid-Phase Extraction (SPE): Use an SPE cartridge (C18 is a common choice) to clean your extract. This step removes polar impurities like sugars and concentrates your flavonoid fraction. See Protocol 2 for a detailed methodology.

  • Optimize Elution: If using SPE, ensure your elution solvent is strong enough to recover the this compound from the cartridge but selective enough to leave more strongly bound impurities behind. A gradient of increasing organic solvent (e.g., methanol in water) is often effective.

Detailed Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol incorporates best practices to maximize yield and minimize degradation.

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to preserve compound integrity.

    • Grind the dried material into a fine powder (to pass through a 40-mesh screen). Store the powder at -20°C in a desiccated, dark environment.

  • Extraction:

    • Weigh 1 gram of powdered plant material into a 50 mL conical tube wrapped in aluminum foil.

    • Add 20 mL of pre-chilled (4°C) acidified methanol (99:1 methanol:formic acid, v/v).

    • Vortex vigorously for 1 minute to ensure complete wetting of the sample.

    • Place the tube in an ultrasonic bath filled with ice water and sonicate for 30 minutes.[11][24] Ensure the water remains cold.

  • Centrifugation & Collection:

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.[11]

    • Carefully decant the supernatant into a clean, amber glass vial. This is your crude extract.

  • Re-extraction (Recommended):

    • To maximize yield, add another 20 mL of the cold, acidified solvent to the pellet.

    • Repeat steps 2.3 and 3.1-3.2.

    • Combine the supernatants from both extractions.

  • Storage:

    • Store the crude extract at -20°C or lower under a nitrogen atmosphere if possible. Proceed to purification promptly.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol is for cleaning the crude extract obtained from Protocol 1.

  • Cartridge Preparation:

    • Use a C18 SPE cartridge (e.g., 500 mg).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

    • Equilibrate the cartridge by passing 5 mL of acidified water (0.1% formic acid). Do not let the cartridge run dry.

  • Sample Loading:

    • If your crude extract is in a high percentage of organic solvent, dilute it with acidified water to reduce the organic content to <10%. This ensures proper binding to the C18 sorbent.

    • Load the diluted crude extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing (Impurity Removal):

    • Wash the cartridge with 10 mL of acidified water (0.1% formic acid) to remove sugars and other highly polar impurities.

    • Wash the cartridge with 5 mL of 10% methanol in acidified water to remove less polar impurities. Discard all washings.

  • Elution (this compound Collection):

    • Elute the this compound from the cartridge using 5-10 mL of acidified methanol (0.1% formic acid).

    • Collect this fraction in a clean amber vial. This is your purified this compound extract.

  • Final Steps:

    • The solvent can be evaporated under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C) to concentrate the sample.

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., HPLC mobile phase).

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound extracts?

    • A: For long-term stability, extracts should be stored at -20°C or, ideally, -80°C. They should be in amber glass vials to protect from light and preferably stored under an inert gas like nitrogen or argon to prevent oxidation.[16][18]

  • Q: Can I use advanced extraction techniques like sonication or microwave-assisted extraction (MAE)?

    • A: Yes, these techniques are often more efficient than simple maceration.[24][25] Ultrasound-assisted extraction (UAE) uses acoustic cavitation to disrupt cell walls and is performed at low temperatures.[24] MAE is very rapid but generates heat, so temperature control must be carefully optimized to prevent degradation.[13]

  • Q: My extract changed color from red to brown or became colorless. What does that mean?

    • A: This is a clear visual indicator of degradation. A shift to brown suggests thermal degradation or oxidation.[20] A loss of color indicates a shift to a higher pH, where the unstable, colorless carbinol or chalcone forms of the molecule dominate.[8][9] You must re-evaluate your pH control, temperature, and light protection measures.

  • Q: How do I choose the right acid for my solvent?

    • A: The goal is to lower the pH to <3 without damaging the compound. Weak organic acids like formic, acetic, or citric acid are generally preferred because they are less harsh than strong mineral acids (HCl, H₂SO₄). Strong acids can, in some cases, cause hydrolysis of flavonoid glycosides to their aglycone forms, which may not be desirable. A concentration of 0.1% to 1% (v/v) is typically sufficient.[10][11]

References

  • Grokipedia. (2026). This compound.
  • Taylor & Francis Online. (2024). Full article: Anthocyanin extraction methods: synthesis of morpho-anatomical knowledge for decision-making based on decision-tree.
  • National Center for Biotechnology Information (PMC). (n.d.). Anthocyanin stability and degradation in plants.
  • Royal Society of Chemistry Books. (n.d.). Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations.
  • Taylor & Francis Online. (2021). Full article: Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution.
  • BenchChem. (n.d.). Overcoming Low Extraction Efficiency of Flavonoids from Plant Material: A Technical Support Center.
  • National Center for Biotechnology Information (PMC). (n.d.). Alternative Extraction and Downstream Purification Processes for Anthocyanins.
  • National Institutes of Health (NIH). (n.d.). Factors affecting the stability of anthocyanins and strategies for improving their stability: A review.
  • The Pharma Innovation Journal. (2019). Extraction methods used for extraction of anthocyanin: A review.
  • BenchChem. (n.d.). Preventing degradation of Arundinin during extraction.
  • Bohrium. (n.d.). The Effect of pH and Temperature on The Stability of Anthocyanins from Black Soybean Skin Extracts.
  • Wikipedia. (n.d.). This compound.
  • National Center for Biotechnology Information (PMC). (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques.
  • National Center for Biotechnology Information (PMC). (2021). Anthocyanins: Factors Affecting Their Stability and Degradation.
  • (n.d.).
  • ResearchGate. (n.d.). Effect of the pH (1.0, 3.0, 5.0, 7.0, and 9.0) on the stability of anthocyanins.
  • MDPI. (2023). Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries.
  • (n.d.). Effects of Temperature and Heating Time on Degradation and Antioxidant Activity of Anthocyanin from Roselle Petals (Hibiscus sabdariffa L.).
  • Walsh Medical Media. (2016). Effects of Extraction, Conventional Processing and Storage on Natural Anthocyanins.
  • BenchChem. (n.d.). Technical Support Center: Flavonoid Extraction from Complex Plant Matrices.
  • PubMed. (2007). A Novel Solid Phase for Selective Separation of Flavonoid Compounds.
  • MDPI. (2024). Fractionating the Flavonoids in Lonicerae japonicae Flos and Lonicerae flos via Solvent Extraction Coupled with Automated Solid-Phase Extraction.
  • ResearchGate. (2025). The application of solid-phase extraction and reversed phase high-performance liquid chromatography for simultaneous isolation and determination of plant flavonoids and phenolic acids.
  • PubMed. (n.d.). Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives.
  • MDPI. (n.d.). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials.
  • National Center for Biotechnology Information (PMC). (2021). Optimization of Flavonoid Extraction from Xanthoceras sorbifolia Bunge Flowers, and the Antioxidant and Antibacterial Capacity of the Extract.
  • MDPI. (n.d.). Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity.
  • ResearchGate. (n.d.). Extraction, Isolation and Identification of Luteolin Flavonoid from Vitex pseudonegundo leaves.
  • (2022). (PDF) Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?.

Sources

Technical Support Center: Optimizing HPLC Parameters for Luteoforol Separation

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical guide for the chromatographic analysis of Luteoforol. As a flavan-4-ol, this compound presents unique opportunities and challenges in its separation and quantification.[1][2] This guide is structured to move from foundational principles to advanced troubleshooting, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you to develop robust, efficient, and reliable HPLC methods for your research.

Part 1: Frequently Asked Questions (FAQs) for this compound Analysis

This section addresses the most common initial questions encountered when setting up an HPLC method for this compound.

Q1: What is the recommended stationary phase (column) for this compound separation?

A1: A high-purity, end-capped C18 (octadecyl-silica) column is the industry standard and the most effective choice for separating this compound and other flavonoids via Reverse-Phase HPLC (RP-HPLC).[3][4] Columns with a 3 µm or 5 µm particle size are common, with lengths typically ranging from 150 mm to 250 mm.

  • Application Scientist's Insight: this compound is a moderately polar molecule due to its multiple hydroxyl groups.[1] The C18 stationary phase provides a non-polar surface that retains this compound through hydrophobic interactions. High-purity silica minimizes exposed silanol groups, which can cause peak tailing, while end-capping further neutralizes these active sites for improved peak symmetry.

Q2: What is a good starting mobile phase composition?

A2: A binary mobile phase system is recommended.

  • Solvent A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water.

  • Solvent B: Acetonitrile or Methanol.

A common starting point is a gradient elution beginning with a high percentage of Solvent A.[5][6] Acetonitrile is often preferred as it typically provides lower backpressure and better peak efficiency for flavonoids compared to methanol.[7]

  • Application Scientist's Insight: The addition of acid to the aqueous phase is critical. It ensures the phenolic hydroxyl groups of this compound remain protonated (non-ionized), preventing secondary ionic interactions with any residual silanol groups on the column.[8][9] This is one of the most effective ways to achieve sharp, symmetrical peaks for phenolic compounds.

Q3: Should I use an isocratic or gradient elution?

A3: Gradient elution is almost always superior for analyzing this compound, especially in complex matrices like plant extracts. A gradient allows for the separation of compounds with a wider range of polarities, improves peak shape, and reduces analysis time.

  • Application Scientist's Insight: An isocratic method (constant mobile phase composition) may suffice for a pure standard, but it struggles with complex samples. Early-eluting polar compounds might have poor retention, while late-eluting non-polar compounds may show excessive band broadening. A gradient, moving from a high aqueous content to a high organic content, effectively focuses each peak as it elutes.

Q4: What is the optimal UV detection wavelength for this compound?

A4: Flavonoids typically exhibit strong absorbance between 250 nm and 370 nm. For this compound and related compounds, a starting wavelength of 280 nm is a robust choice, as this corresponds to a common absorbance maximum for the flavan backbone. However, it is best practice to determine the optimal wavelength by running a UV-Vis spectrum of a this compound standard using a Diode Array Detector (DAD).[4]

  • Application Scientist's Insight: A DAD is invaluable during method development. It not only helps in selecting the wavelength of maximum absorbance for optimal sensitivity but also provides spectral data that can be used to assess peak purity and tentatively identify related compounds.

Q5: What are the recommended starting conditions for flow rate and column temperature?

A5: For a standard 4.6 mm ID column, a flow rate of 0.8 to 1.0 mL/min is a conventional starting point.[4] A column temperature of 30-35 °C is recommended to ensure reproducible retention times and improve peak efficiency.[3][7][10]

  • Application Scientist's Insight: Temperature control is non-negotiable for method stability. Fluctuations in ambient temperature can cause retention times to drift. Increasing the column temperature slightly above ambient reduces mobile phase viscosity (lowering backpressure) and can improve mass transfer kinetics, often leading to sharper peaks.[10] However, excessive temperatures (>50-60°C) can risk degrading thermally sensitive flavonoids.[11]

Part 2: Troubleshooting Guide

This guide uses a question-and-answer format to diagnose and solve specific issues you may encounter.

Issue 1: Poor Peak Shape

Q: My this compound peak is tailing severely. What are the causes and how can I fix it?

A: Peak tailing is a common issue when analyzing polar, acidic compounds like flavonoids.[12] It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

CauseExplanationStep-by-Step Solution
Secondary Silanol Interactions The hydroxyl groups on this compound interact ionically with deprotonated residual silanol groups (Si-O⁻) on the C18 column packing material.1. Increase Mobile Phase Acidity: Lower the pH of your aqueous solvent (Solvent A) to 2.5-3.0 with formic or phosphoric acid. This ensures silanol groups are protonated (Si-OH) and neutral.[9] 2. Use a High-Purity, End-Capped Column: Switch to a modern column specifically designed to have minimal residual silanol activity.
Column Overload Injecting too much sample mass saturates the stationary phase at the column inlet, leading to a distorted peak shape.[12][13]1. Reduce Injection Volume: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. 2. Observe Peak Shape: If the tailing factor improves with dilution, you have confirmed mass overload. Determine the highest concentration that still provides a symmetrical peak.
Column Contamination/Wear Accumulation of strongly retained matrix components or degradation of the stationary phase (especially at high pH) can create active sites that cause tailing.[13]1. Flush the Column: Disconnect the column from the detector and flush it with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). 2. Reverse the Column: As a last resort, reverse the column direction and flush to dislodge particulates from the inlet frit.[14] 3. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.

Q: My this compound peak is fronting. What does this mean?

A: Peak fronting is less common than tailing and often points to either column overload (in a different manifestation) or a physical problem with the column bed.[12]

Potential Causes & Solutions:

CauseExplanationStep-by-Step Solution
Sample Solvent Incompatibility Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile) causes the sample band to spread prematurely.[13]1. Match Solvents: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile). 2. Reduce Injection Volume: If using a strong solvent is unavoidable, keep the injection volume as small as possible.
Column Bed Collapse/Void A void or channel in the column packing material, often caused by pressure shocks or operating outside pH/temperature limits, disrupts the flow path.[14]1. Check System Pressure: A sudden drop in backpressure is a strong indicator of a column void. 2. Replace Column: This issue is typically not reversible, and the column must be replaced. Protect new columns by avoiding rapid pressure changes and operating within the manufacturer's specified limits.

Q: Why is my peak splitting into two or appearing as a "shoulder"?

A: Split peaks usually indicate a disruption in the sample path before separation begins or co-elution with an interfering compound.[13]

Potential Causes & Solutions:

CauseExplanationStep-by-Step Solution
Partially Blocked Frit/Tubing Particulates from the sample or mobile phase can clog the column inlet frit, creating a non-uniform flow path.[14]1. Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. 2. Backflush Column: Reverse the column and flush to waste to dislodge particulates.[14] 3. Check Connections: Ensure all tubing and fittings between the injector and column are secure and not crimped.
Sample Co-elution An impurity or related compound is eluting very close to this compound.1. Optimize Gradient: Make the gradient shallower around the elution time of this compound to increase separation. 2. Use a DAD Detector: Check the peak purity. If the spectra across the peak are not identical, it confirms co-elution. 3. Change Selectivity: Try a different organic modifier (e.g., switch from acetonitrile to methanol) or a different stationary phase (e.g., a Phenyl-Hexyl column) to alter the elution order.
Issue 2: Retention and Resolution Problems

Q: My retention times are drifting to be shorter or longer over a sequence of runs. Why?

A: Drifting retention times indicate a lack of system equilibration or a change in mobile phase composition or temperature.[13]

Potential Causes & Solutions:

CauseExplanationStep-by-Step Solution
Insufficient Equilibration The column has not fully returned to the initial mobile phase conditions before the next injection.1. Increase Equilibration Time: Add a 5-10 minute post-run equilibration step at the initial gradient conditions. The baseline should be flat and stable before the next injection.
Mobile Phase Changes One of the mobile phase components is evaporating, or the solvents are not mixed properly.1. Cover Solvent Bottles: Ensure solvent reservoir caps are tight to prevent evaporation of the more volatile organic component. 2. Premix or Use High-Quality Degasser/Mixer: Ensure your HPLC pump's mixer is functioning correctly. For isocratic methods, premixing solvents can improve consistency.
Temperature Fluctuations The ambient temperature is changing, affecting mobile phase viscosity and retention.[13]1. Use a Column Oven: A thermostatically controlled column compartment is essential for stable retention times. Set it to at least 5-10 °C above the highest expected ambient temperature.[10]

Part 3: Experimental Protocols & Data

Protocol 1: General Method Development for this compound

This protocol provides a systematic approach to developing a robust RP-HPLC method.

  • System Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Filter and degas all solvents.

    • Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set column temperature to 35 °C.[3][7]

    • Set detector to scan from 200-400 nm (if DAD) or a single wavelength of 280 nm.

  • Initial Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution time of this compound.

    • Table 1: Scouting Gradient Example

      Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
      0.0 95 5 1.0
      20.0 5 95 1.0
      25.0 5 95 1.0
      25.1 95 5 1.0

      | 30.0 | 95 | 5 | 1.0 |

  • Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the elution time of this compound to improve resolution from nearby peaks.

    • Table 2: Optimized Gradient Example (Assuming this compound eluted at ~15 min in scout)

      Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
      0.0 80 20 1.0
      20.0 50 50 1.0
      22.0 5 95 1.0
      25.0 5 95 1.0
      25.1 80 20 1.0

      | 30.0 | 80 | 20 | 1.0 |

  • Final Validation:

    • Once the desired separation is achieved, validate the method by assessing linearity, precision, and accuracy according to your laboratory's standard operating procedures.

Protocol 2: Chiral Separation of this compound Stereoisomers

This compound contains chiral centers, and separating its enantiomers or diastereomers may be necessary.[1] This requires a specialized Chiral Stationary Phase (CSP).

  • Column Selection:

    • Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly effective for separating flavonoid enantiomers.[15][16]

  • Mobile Phase:

    • Chiral separations are often performed in normal-phase mode. A typical mobile phase would be a mixture of n-Hexane and an alcohol modifier like Isopropanol or Ethanol.[15]

    • Some modern immobilized polysaccharide columns also allow for reverse-phase or SFC conditions.[16][17]

  • Method Development:

    • Start with a mobile phase of 90:10 Hexane:Isopropanol.

    • Adjust the ratio of the alcohol modifier to optimize resolution. Increasing the alcohol content generally decreases retention time.

    • Temperature can also be a powerful tool for optimizing chiral separations. Test temperatures between 15 °C and 40 °C.

Part 4: Visualizations

MethodDevWorkflow cluster_prep Preparation cluster_dev Development Cycle cluster_final Finalization Start Define Analytical Goal Prep Select Column (C18) & Mobile Phase (Acidified H2O/ACN) Start->Prep Scout Run Broad Scouting Gradient Prep->Scout Eval1 Evaluate Retention & Peak Shape Scout->Eval1 Optimize Design Shallower Gradient Eval1->Optimize Target Found Eval2 Check Resolution & Symmetry Optimize->Eval2 Eval2->Optimize Needs Improvement Robust Test pH, Temp, Flow Rate Eval2->Robust Acceptable Validate Method Validation Robust->Validate End Routine Analysis Validate->End

Caption: A workflow diagram for systematic HPLC method development for this compound analysis.

TroubleshootingPeakTailing cluster_chem Chemical Causes cluster_phys Physical Causes Problem Problem: this compound Peak is Tailing CheckpH Is Mobile Phase pH < 3? Problem->CheckpH CheckConc Is Sample Concentration Too High? Problem->CheckConc CheckColumn Is Column Old or Contaminated? Problem->CheckColumn Sol_pH Action: Lower pH with 0.1% Formic Acid CheckpH->Sol_pH No Sol_Dilute Action: Dilute Sample 1:10 CheckConc->Sol_Dilute Yes Sol_Flush Action: Flush or Replace Column CheckColumn->Sol_Flush Yes

Caption: A decision tree for troubleshooting peak tailing in this compound HPLC analysis.

References

  • Grokipedia. (2026). This compound.
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  • Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide.
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  • Liu, Y. M., et al. (2011). LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies.
  • Li, Y., et al. (2022). A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies. Journal of Pharmaceutical and Biomedical Analysis, 211, 114619.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). Luteolin.
  • ResearchGate. Chemical structure of luteolin. [Diagram].
  • FooDB. (2010). Showing Compound Luteolin (FDB013255).

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Overcoming common interferences in Luteoforol analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Luteoforol analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this compound. As a flavan-4-ol, this compound is prone to specific interferences and stability issues that can compromise analytical accuracy.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome these challenges.

Section 1: Sample Preparation & Pre-Analytical Interferences

This initial stage is the most critical for preventing analytical failure. Errors introduced here are magnified downstream. The primary challenges involve ensuring complete extraction, preventing degradation, and removing matrix components that interfere with analysis.

Q1: My this compound recovery is consistently low after extraction from plant matrices. What are the common causes and how can I improve efficiency?

A1: Low recovery is often a result of suboptimal extraction parameters or degradation. This compound, like many flavonoids, requires careful selection of solvents and conditions to ensure its release from the sample matrix without being destroyed.

  • Causality & Explanation:

    • Solvent Polarity: this compound is a polar molecule due to its multiple hydroxyl groups.[1] Solvents like methanol, ethanol, or acetone, often mixed with a small percentage of water, are effective.[3] Purely non-polar solvents will be ineffective. The "like dissolves like" principle is paramount. Using an acidified solvent (e.g., with 0.1% formic or hydrochloric acid) can improve extraction efficiency by keeping the phenolic hydroxyl groups protonated, thus maintaining solubility in moderately polar solvents and preventing chelation with metal ions in the matrix.[4]

    • Extraction Technique: Passive methods like maceration may be insufficient.[3][5] Techniques that increase mass transfer, such as Ultrasonic-Assisted Extraction (UAE) or Hot Reflux Extraction , are generally more efficient.[4] UAE uses cavitation to disrupt cell walls, while reflux extraction uses heat and solvent cycling to maximize extraction.[3][4] However, heat must be carefully controlled to prevent degradation.

    • Matrix Binding: this compound can be physically trapped within the cellular structure or chemically bound to proteins and polysaccharides in the matrix. The extraction method must be energetic enough to break these interactions.

  • Troubleshooting Action Plan:

    • Optimize Solvent: Start with 80% methanol in water, acidified with 0.1% formic acid. Perform sequential extractions (3x) on the same sample and analyze each extract to ensure you are extracting the compound to exhaustion.

    • Employ Active Extraction: If using maceration, switch to UAE for 30-60 minutes at a controlled temperature (<40°C). Compare these results against a hot reflux extraction, keeping the temperature just below the solvent's boiling point.[4]

    • Validate with a Spiked Sample: Spike a blank matrix sample with a known concentration of this compound standard before extraction. The recovery from this sample will tell you if the issue is the extraction efficiency itself or if the compound is absent in your native sample.

Q2: I suspect my this compound is degrading during sample preparation. What are the key stability risks and how can I mitigate them?

A2: this compound is susceptible to oxidative, thermal, and light-induced degradation. Its polyhydroxyflavan structure is inherently reactive.[1][6]

  • Causality & Explanation:

    • Oxidation: The catechol (3,4-dihydroxy) group on this compound's B-ring is easily oxidized, especially at neutral or alkaline pH, in the presence of oxygen, or catalyzed by metal ions. This can lead to the formation of quinones and other degradation products.

    • Thermal Degradation: High temperatures, such as those from uncontrolled heating during solvent evaporation or extraction, can cause cleavage of the heterocyclic C-ring, fundamentally destroying the molecule.[7] Studies on similar flavonoids show significant degradation in boiling water.[6]

    • Photodegradation: Exposure to UV light, including ambient lab lighting over extended periods, can induce photochemical reactions that degrade flavonoids.[8]

  • Stabilization Protocol:

    • Work Quickly & Cold: Keep samples on ice whenever possible.

    • Control pH: Ensure all extraction and processing solvents are slightly acidic (pH 3-6) to maintain stability.

    • Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your extraction solvent.

    • Evaporate Solvents Gently: If a concentration step is needed, use a rotary evaporator with the water bath temperature below 40°C or a nitrogen evaporator. Avoid leaving the sample on the evaporator after it has reached dryness.

    • Protect from Light: Use amber vials or cover glassware with aluminum foil to prevent photodegradation.[8] Process samples away from direct sunlight or strong overhead lighting.

Q3: My sample matrix is very complex (e.g., fruit extract), and I'm seeing many interfering peaks in my chromatogram. How can I effectively clean up my sample?

A3: Matrix interference is a primary challenge in analyzing natural products.[9] Co-extractives like sugars, lipids, pigments (chlorophylls, carotenoids), and other structurally similar flavonoids can co-elute with this compound, causing inaccurate quantification. Solid-Phase Extraction (SPE) is the most effective technique for cleanup.[10]

  • Causality & Explanation: SPE separates compounds based on their physical and chemical properties. For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) is ideal. The principle is to retain the moderately polar this compound while washing away highly polar interferences (sugars, salts) with a weak solvent (water) and non-polar interferences (lipids, pigments) with a slightly stronger, non-eluting solvent. This compound is then selectively eluted with a stronger organic solvent.

  • SPE Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Crude_Extract Crude Extract in Acidified Aqueous Solution Condition 1. Condition (Methanol, then Water) Load 2. Load Sample (this compound binds to C18) Condition->Load Prepare Cartridge Wash1 3. Wash 1 (Water/5% Methanol) Removes Sugars, Salts Load->Wash1 Bind Analyte Wash2 4. Wash 2 (20-30% Methanol) Removes Polar Flavonoids Wash1->Wash2 Remove Polar Interferences Elute 5. Elute (80-100% Methanol) Collects this compound Wash2->Elute Remove Weakly Bound Interferences Final_Sample Clean this compound Fraction (Evaporate & Reconstitute) Elute->Final_Sample Collect Analyte

Caption: SPE workflow for this compound cleanup.

  • Detailed SPE Protocol: See Appendix A .

Section 2: Chromatographic (HPLC/UHPLC) Troubleshooting

Even with a clean sample, chromatographic issues can arise from the instrument, column, or mobile phase.

Q4: My this compound peak is tailing significantly. What is causing this and how do I fix it?

A4: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by extra-column effects.

  • Causality & Explanation:

    • Silanol Interactions: The primary cause in reversed-phase chromatography is the interaction of this compound's acidic hydroxyl groups with residual, un-capped silanol groups (Si-OH) on the silica-based column packing. These are highly polar, acidic sites that can strongly and non-specifically bind your analyte, delaying its elution and causing the characteristic tail.

    • Column Contamination: Contaminants from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[11]

    • Mismatched pH: If the mobile phase pH is too high (>7), the phenolic hydroxyls on this compound can become deprotonated, leading to mixed retention modes and tailing.

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a broad, tailing peak.[12]

  • Troubleshooting Action Plan:

    • Lower Mobile Phase pH: Add a small amount of acid (0.1% formic acid or acetic acid) to your mobile phase. This will suppress the ionization of both the silanol groups and this compound's hydroxyls, minimizing secondary interactions.

    • Use a High-Purity Column: Modern columns with high-purity silica and advanced end-capping are less prone to silanol interactions. If you are using an older "Type A" silica column, consider upgrading.[13]

    • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to check for column overload.

    • Clean the Column: Flush the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase) to remove contaminants. Always check the column's care and use manual first. A guard column is highly recommended to protect the analytical column from contamination.[11]

Q5: I'm seeing a co-eluting peak with this compound. How can I improve the chromatographic resolution?

A5: Improving resolution requires manipulating the "Resolution Equation" parameters: selectivity (α), efficiency (N), and retention factor (k').

  • Causality & Explanation:

    • Selectivity (α): This is the most powerful factor for improving resolution. It relates to the relative affinity of the two co-eluting compounds for the stationary phase. Changing selectivity involves altering the mobile phase or stationary phase chemistry.

    • Efficiency (N): This relates to the narrowness of the peaks (a "sharper" peak is more efficient). It is affected by flow rate, particle size of the column packing, and system dead volume.

    • Retention Factor (k'): This is a measure of how long the analyte is retained on the column. Increasing k' (by making the mobile phase weaker) can sometimes improve resolution, but often at the cost of longer run times and broader peaks.

  • Troubleshooting Action Plan:

    • Change Mobile Phase Organic Solvent: If you are using methanol, try switching to acetonitrile (or vice-versa). These solvents have different selectivities and may separate the co-eluting peaks.

    • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of this compound or the interference, changing retention and improving separation.

    • Modify the Gradient: If using a gradient, make it shallower around the elution time of this compound. This gives the compounds more time to separate.

    • Try a Different Stationary Phase: If mobile phase changes are insufficient, the interference may be too structurally similar. A column with a different selectivity (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) may provide the necessary separation.[13]

    • Optimize Temperature: Increasing the column temperature can improve efficiency and sometimes change selectivity, but be mindful of analyte stability.[12]

Section 3: Detection-Specific Interferences

Your choice of detector can introduce its own set of interferences.

Q8: Using a UV detector, I suspect an interfering compound is absorbing at the same wavelength. How can I confirm and mitigate this?

A8: This is a common issue with UV detection, which is not highly specific. Using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the best way to diagnose this.

  • Causality & Explanation: A DAD/PDA detector acquires the entire UV-Vis spectrum at every point in the chromatogram. If the this compound peak is pure, the spectrum should be consistent across the entire peak (from the leading edge to the tailing edge). A co-eluting interference will distort this, resulting in different spectra at different points of the peak.

  • Troubleshooting Workflow:

    • Check Peak Purity: Use your chromatography software's peak purity function. This algorithm compares spectra across the peak and provides a purity score. A failing score indicates co-elution.

    • Find a More Selective Wavelength: Examine the UV spectrum of this compound and the spectrum of the impurity (visible at the peak's edges). Find a wavelength where this compound absorbs strongly but the interference absorbs weakly, and re-process your data.

    • Improve Chromatographic Separation: If a selective wavelength cannot be found, you must improve the chromatographic resolution as described in Q5 .

    • Confirm with Mass Spectrometry: The ultimate confirmation is to use a mass spectrometer, which can distinguish compounds based on their mass-to-charge ratio, providing much higher specificity than UV detection.[9][14]

Appendix A: Protocol - Robust this compound Extraction and SPE Cleanup

This protocol is a starting point and should be optimized for your specific matrix.

  • Extraction:

    • Homogenize 1g of sample material.

    • Add 10 mL of 80:20 Methanol:Water with 0.1% Formic Acid.

    • Sonicate in a bath for 30 minutes at <40°C.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat extraction twice more on the pellet, pooling the supernatants.

  • SPE Cleanup (C18 Cartridge):

    • Condition: Pass 5 mL of methanol, followed by 5 mL of deionized water through the C18 cartridge. Do not let the sorbent go dry.

    • Load: Dilute the pooled supernatant 1:1 with deionized water (to ensure binding) and load it onto the cartridge at a slow flow rate (~1 mL/min).

    • Wash 1: Pass 5 mL of deionized water to remove highly polar interferences.

    • Wash 2: Pass 5 mL of 20% methanol in water to remove other polar impurities.

    • Elute: Pass 5 mL of 90% methanol in water to elute this compound.

    • Final Step: Evaporate the eluate under a gentle stream of nitrogen at <40°C and reconstitute in your mobile phase for injection.

Appendix B: Data & Method Tables

Table 1: this compound Properties & Potential Interferences

ParameterValue / InformationSource
Chemical FormulaC₁₅H₁₄O₆[1]
Molar Mass290.27 g/mol [1]
ClassFlavan-4-ol, Flavonoid[2]
Common InterferencesOther flavonoids (e.g., Eriodictyol, Luteolin), phenolic acids, chlorophylls, carotenoids, sugars.[9]
Stability RisksOxidation, thermal degradation (>40-50°C), photodegradation (UV light).[6][8][15]

Table 2: General HPLC Troubleshooting Guide

SymptomCommon Cause(s)Solution(s)Source
Drifting Retention Times Poor column equilibration; mobile phase composition change; temperature fluctuation.Increase equilibration time; prepare fresh mobile phase; use a column oven.[12][13]
High Backpressure Blocked column frit or tubing; sample precipitation on column; buffer precipitation.Reverse-flush column (if permissible); filter samples; ensure buffer solubility in mobile phase.[16]
Noisy Baseline Air bubbles in pump/detector; contaminated mobile phase; detector lamp failing.Degas mobile phase; purge system; use HPLC-grade solvents; replace lamp.[12][17]
Split Peaks Channeling in column bed; partially blocked frit; sample solvent incompatible with mobile phase.Replace column; filter sample; dissolve sample in mobile phase.[17]
Appendix C: HPLC Troubleshooting Logic Diagram

HPLC_Troubleshooting cluster_check Initial Checks (Isolate the Variable) cluster_column Column Issues cluster_method Method Development Problem Chromatographic Problem (e.g., Tailing, Drifting RT) Check_MobilePhase Mobile Phase (Fresh? Degassed? Correct pH?) Problem->Check_MobilePhase Check_Hardware Hardware (Leaks? Pressure OK? Temp Stable?) Problem->Check_Hardware Check_Sample Sample (Filtered? Dissolved in MP?) Problem->Check_Sample Equilibration Increase Equilibration Time Check_MobilePhase->Equilibration If RT Drift Guard_Column Replace Guard Column Check_Sample->Guard_Column If Pressure High / Peak Tailing Adjust_MP Adjust Mobile Phase (pH, % Organic, Solvent Type) Equilibration->Adjust_MP If problem persists Wash_Column Wash/Flush Column Guard_Column->Wash_Column If problem persists Replace_Column Replace Analytical Column Wash_Column->Replace_Column Last resort Adjust_Gradient Optimize Gradient Slope Adjust_MP->Adjust_Gradient Fine-tune separation Adjust_Temp Change Column Temperature Adjust_Gradient->Adjust_Temp Further optimization

Caption: A systematic approach to HPLC troubleshooting.

References
  • Grokipedia. (2026, January 7). This compound.
  • Wikipedia. (2025, May 28). This compound.
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  • Singh, R., Lu, R., & Hu, M. (2020). Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution. Anal Biochem, 597, 113644.
  • ResearchGate. (2025, August 7). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution | Request PDF.
  • Kersten, S., et al. (2012). Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels. PMC - NIH.
  • Nawirska-Olszańska, A., et al. (2021).
  • Bertolino, F., et al. (2020).
  • Patsnap Eureka. (2025, August 28). How to Quantify Luteolin in Herbal Extracts.
  • Zhang, Q., et al. (2023). Extraction, detection, bioactivity, and product development of luteolin: A review. PMC - NIH.
  • Plant Archives. (2020). GCMS validation of Luteolin from Apium graveolens and in silico docking of TLR-4 and TLR-2.
  • MDPI. (2026, January 12). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific - US. (n.d.). HPLC Troubleshooting.
  • Lin, S., et al. (2023).
  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
  • ResearchGate. (2025, August 6).
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Lin, S., et al. (2023).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2020, March 10). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Mass spectra of a, pure luteolin; b, mixture of luteolin and 4% BSTFA.
  • Journal of Food Science and Technology. (2022). Oxidative stability of lutein on exposure to varied extrinsic factors. PMC - NIH.
  • Heliyon. (2022). Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand. PMC - NIH.
  • MDPI. (2023). Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity.
  • PubChem - NIH. (n.d.). Luteolin | C15H10O6 | CID 5280445.
  • ResearchGate. (2022).
  • PubMed. (2023).
  • ResearchGate. (n.d.). Chemical structure of luteolin. | Download Scientific Diagram.
  • Google Patents. (2010).
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  • FooDB. (2010, April 8). Showing Compound Luteolin (FDB013255).

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Luteoforol Solubility Solutions: A Technical Support Guide for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers working with Luteoforol. As a flavan-4-ol, this compound presents unique opportunities for biological investigation, particularly due to its antimicrobial properties.[1] However, like many flavonoids, its poor aqueous solubility can be a significant hurdle in obtaining reliable and reproducible bioassay data. This guide provides practical, in-depth solutions to common solubility challenges, moving from fundamental principles to advanced techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A: this compound is a flavonoid classified as a flavan-4-ol, with the molecular formula C₁₅H₁₄O₆.[1] Flavonoids are well-known for their diverse biological activities, but their complex aromatic structure often leads to low water solubility.[2] For bioassays, which are typically conducted in aqueous media (e.g., cell culture medium, buffers), poor solubility can lead to several problems:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and inconsistent results.

  • Reduced Bioavailability: Only the dissolved compound is available to interact with biological targets.

  • Artifacts: Undissolved particles can interfere with assay readouts, particularly in optical-based assays.

Q2: What are the best initial solvents for preparing a this compound stock solution?
  • Dimethyl sulfoxide (DMSO): Generally the most effective solvent for flavonoids, with Luteolin solubility reported to be greater than 8 mg/mL.[1][3]

  • Ethanol: Another common choice, with Luteolin showing good solubility (e.g., > 8 mg/mL).[1][3]

  • Methanol: Also a viable option, though potentially with slightly lower solubilizing power than DMSO or ethanol for some flavonoids.

It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be serially diluted into your aqueous assay medium. This minimizes the final concentration of the organic solvent, which can have its own biological effects.

Troubleshooting Guide: Common Solubility Issues

Issue 1: My this compound precipitates immediately when I add it to my aqueous buffer or cell culture medium.

This is a classic sign of a compound "crashing out" of solution due to a rapid change in solvent polarity.

Root Cause Analysis and Solution Workflow:

A Start: this compound Precipitation B Is the final organic solvent concentration too low? A->B C Increase the final solvent concentration (e.g., from 0.1% to 0.5% DMSO). Ensure it's non-toxic to your cells. B->C Yes D Is the stock solution too concentrated? B->D No J Problem Solved C->J E Prepare a less concentrated stock solution and add a larger volume to the aqueous medium. D->E Yes F Are you adding the stock solution too quickly? D->F No E->J G Add the stock solution dropwise while vortexing or stirring the aqueous medium. F->G Yes H Is the aqueous medium at a low temperature? F->H No G->J I Warm the aqueous medium to 37°C before adding the this compound stock solution. H->I Yes K Problem Persists: Consider Advanced Techniques H->K No I->J

Caption: Decision tree for troubleshooting immediate precipitation.

Issue 2: My this compound solution appears clear initially but becomes cloudy or shows precipitate after incubation.

This delayed precipitation can be caused by several factors related to the stability of the compound in the assay conditions.

  • Temperature Changes: Moving plates from a warm incubator to a cooler microscope stage can decrease solubility.

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.

  • Interactions with Media Components: this compound may interact with proteins or salts in the medium, forming insoluble complexes over time.

Preventative Measures:

  • Minimize Temperature Fluctuations: Allow plates to equilibrate to the analysis temperature before taking readings.

  • Monitor pH: For long-term assays, consider using a more strongly buffered medium or changing the medium more frequently.

  • Reduce Serum Concentration: If using fetal bovine serum (FBS), try reducing the concentration, as serum proteins can sometimes contribute to compound precipitation.

Advanced Solubilization Strategies

If standard solvent-based approaches are insufficient, more advanced techniques can be employed to enhance the aqueous solubility of this compound.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules like flavonoids, forming a water-soluble inclusion complex.[2][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[5]

Expected Solubility Enhancement: Studies on other flavonoids have shown that cyclodextrin complexation can increase aqueous solubility by over 250-fold.[2]

Experimental Protocol: Preparation of a this compound-HP-β-CD Inclusion Complex

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.[6]

  • Dissolution: Dissolve the calculated amounts of this compound and HP-β-CD in a minimal amount of 50% ethanol-water solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain a dry powder of the this compound-HP-β-CD complex.

  • Solubility Testing: Determine the solubility of the complex in your aqueous assay buffer.

Nanoparticle-Based Formulations

Encapsulating this compound into nanoparticles can significantly improve its aqueous dispersibility and bioavailability in bioassays. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are biodegradable and have been successfully used for flavonoid delivery.[6][7][8]

Conceptual Workflow for Nanoparticle Formulation:

A Start: this compound Powder B Dissolve this compound and Polymer (e.g., PLGA) in an Organic Solvent (e.g., Acetone) A->B D Add the Organic Phase to the Aqueous Phase under High-Speed Homogenization or Sonication B->D C Prepare an Aqueous Solution with a Stabilizer (e.g., PVA) C->D E Evaporate the Organic Solvent D->E F Collect Nanoparticles by Centrifugation E->F G Wash and Resuspend Nanoparticles in Aqueous Buffer F->G H End: this compound Nanoparticle Suspension G->H

Sources

Technical Support Center: Methods to Prevent Oxidation of Luteoforol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preserving Luteoforol Integrity

Introduction: this compound is a flavan-4-ol, a reactive flavonoid intermediate with significant antimicrobial and phytoalexin-like properties.[1] Its value in research and drug development is contingent on its chemical integrity. However, its polyhydroxylated structure, particularly the catechol moiety on the B-ring, makes it exceptionally susceptible to oxidation.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to mitigate the oxidative degradation of this compound during storage, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

This compound is a flavonoid with the chemical formula C₁₅H₁₄O₆.[1][4] Its instability stems from the numerous phenolic hydroxyl (-OH) groups on its structure. These groups, especially the 3',4'-dihydroxy configuration (a catechol group), are readily oxidized.[5] The oxidation process involves the loss of electrons or hydrogen atoms from these hydroxyl groups, leading to the formation of quinone-like structures and subsequent degradation or polymerization, which inactivates the molecule.[6][7]

Q2: What are the visible signs of this compound oxidation?

The most common sign of oxidation is a color change. A freshly prepared, pure solution of this compound is typically colorless or pale yellow. Upon exposure to oxygen, this solution may progressively turn yellow, then brown, and potentially form insoluble brown precipitates (melanin) as degradation products polymerize.[8] This color change is a direct visual indicator that the compound is no longer suitable for use.

Q3: Is it better to store this compound as a solid or in solution?

For long-term storage, this compound should be stored as a dry, lyophilized solid at or below -20°C. In solid form, molecular mobility is restricted, significantly slowing degradation pathways. Solutions are far more prone to rapid oxidation due to increased interaction with dissolved oxygen and other reactive species. Solutions should only be prepared immediately before use.

Q4: If I must store this compound in solution, what is the best approach?

If short-term solution storage is unavoidable, several precautions are critical:

  • Solvent Choice: Use a high-purity, degassed solvent. Anhydrous ethanol or DMSO are common choices. Avoid aqueous buffers with a high pH.

  • pH Control: Maintain a slightly acidic pH (pH 3-6). Alkaline conditions deprotonate the phenolic groups, dramatically accelerating oxidation.[2][9][10]

  • Temperature: Store solutions at low temperatures (2-8°C for very short-term, -20°C or -80°C for longer periods) to reduce the reaction rate.[11][12]

  • Inert Atmosphere: The most critical step is to remove oxygen by sparging the solvent with an inert gas (e.g., argon or nitrogen) and storing the final solution under an inert gas blanket.[13][14]

Troubleshooting Guide: Combating this compound Degradation

This section provides detailed protocols to address specific issues encountered during the handling and storage of this compound.

Issue 1: Rapid Discoloration of this compound Solutions
  • Primary Cause: This is a classic sign of rapid oxidation, primarily driven by dissolved oxygen in the solvent and oxygen in the vial's headspace. The reaction can be catalyzed by exposure to ambient light and trace metal ion contaminants.[15][16]

  • Solution: Implement a robust oxygen-exclusion strategy using an inert gas and light protection.

Experimental Protocol 1: Inert Gas Sparging and Blanketing

This protocol describes how to prepare and store a this compound solution under an oxygen-free atmosphere, the single most effective method for preventing oxidation in solutions.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., ethanol or DMSO)

  • Amber glass vial with a septum-lined cap

  • Source of high-purity nitrogen or argon gas with a regulator

  • Long needle (for sparging) and a short needle (for venting)

  • Syringes

Methodology:

  • Prepare the Vial: Place a magnetic stir bar in a clean, dry amber vial. Crimp or screw on the septum cap.

  • Purge the Vial: Pierce the septum with a long needle connected to the inert gas line and a short vent needle. Gently flow the gas into the vial for 5-10 minutes to displace all air. Remove the vent needle first, then the gas inlet needle, to maintain positive pressure.

  • Degas the Solvent: Submerge the long needle into your stock solvent container. Bubble the inert gas through the solvent for at least 15-20 minutes (sparging). This removes dissolved oxygen.

  • Transfer Solvent: Using a gas-tight syringe that has been purged with inert gas, draw the required volume of degassed solvent and transfer it to the prepared, inerted vial.

  • Dissolve this compound: Weigh the required amount of this compound solid in a separate inerted container if possible, or work quickly. Add the solid to the solvent in the vial. If added in the open, immediately re-purge the headspace with inert gas for 1-2 minutes before re-sealing. Stir until fully dissolved.

  • Final Blanketing and Storage: Before storing, purge the vial's headspace one final time for 1-2 minutes. Store the sealed vial at the recommended low temperature, protected from light.[11]

  • Verification Step: A properly blanketed vial should have a slight positive pressure. You can briefly test this by inserting a needle attached to a tube submerged in mineral oil; a few bubbles should emerge.

G cluster_prep Preparation cluster_process Processing cluster_storage Storage A 1. Place stir bar in amber vial and seal with septum cap. B 2. Purge vial headspace with Nitrogen/Argon. A->B D 4. Transfer degassed solvent to purged vial. B->D C 3. Sparge (degas) solvent with Nitrogen/Argon. C->D E 5. Add solid this compound and dissolve. D->E F 6. Re-purge headspace to create final blanket. E->F G 7. Store sealed vial at low temp (e.g., -20°C) in the dark. F->G G cluster_oxidation Oxidation Pathway cluster_prevention Prevention Strategy L This compound (Active Form) D Degraded this compound (Quinone Structures) L->D O2 Oxygen (O₂) O2->D M Metal Ions (Fe³⁺) Light, High pH M->D IG Inert Gas (N₂ / Ar) IG->O2 Displaces AO Antioxidants (e.g., Ascorbic Acid) AO->O2 Scavenges CA Chelating Agents (e.g., EDTA) CA->M Sequesters

Caption: Key factors in this compound oxidation and corresponding preventive measures.

Data Summaries for Storage Optimization

Table 1: Recommended Storage Conditions for this compound
Parameter Solid (Lyophilized) Form Solution (in Anhydrous Solvent) Rationale
Temperature -20°C to -80°C-80°CLow temperatures drastically reduce the rate of all chemical degradation reactions. [15][17]
Atmosphere Sealed under Inert Gas (N₂/Ar)Stored under Inert Gas (N₂/Ar)Prevents interaction with atmospheric oxygen, the primary oxidant. [13][18]
Light Store in dark; use amber vialsStore in dark; use amber vialsPrevents photo-degradation initiated by UV light absorption. [11][16]
pH N/A (Solid)Slightly Acidic (pH 3-6)Alkaline conditions promote deprotonation, making the molecule highly susceptible to oxidation. [9][10]
Duration Long-term (Years)Short-term (Hours to Days)The solid state is inherently more stable due to reduced molecular mobility.
Table 2: Comparison of Common Antioxidant Additives for Flavonoid Solutions
Additive Mechanism of Action Typical Concentration Pros Cons
Ascorbic Acid Oxygen Scavenger, Reducing Agent0.01 - 0.1% (w/v)Highly effective; water-soluble; can lower pH to a more stable range. [11][19]May interfere with certain biological assays; less soluble in non-polar organic solvents.
Butylated Hydroxytoluene (BHT) Radical Chain Reaction Inhibitor0.01 - 0.05% (w/v)Very effective in organic solvents; long-lasting protection. [11]Potential for cellular toxicity in some models; less effective in aqueous systems.
EDTA Metal Chelating Agent1 - 5 mMSequesters catalytic transition metal ions (Fe, Cu) that accelerate oxidation. [20][21]Does not directly scavenge oxygen; may interfere with metal-dependent biological processes.

References

  • Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. (2012). PubMed.
  • Packaging, Inerting and Blanketing. Air Products.
  • This compound. (2026). Grokipedia.
  • Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020). GENERON.
  • Using A Nitrogen Blanket on a Poly Processing Tank. (2023). Poly Processing.
  • Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. (2025).
  • Technical Support Center: Prevention of Flavonoid Degrad
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  • Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems. (2024). PMC.
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  • Wh
  • Interactions of flavonoids with iron and copper ions: a mechanism for their antioxidant activity. PubMed.
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  • Preventing degradation of flavanones during extraction and storage. Benchchem.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.
  • Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. (2021). Grasas y Aceites.
  • Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
  • Technological aspects and stability of polyphenols. (2024).
  • Flavonoids Protecting Food And Beverages Against Light. (2025).
  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. (2021). MDPI.
  • Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products. (2020). NIH.
  • Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. (2024). PMC - NIH.
  • Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. (2022). PMC - NIH.
  • Polyphenols from Byproducts: Their Applic
  • Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. (2018). NIH.
  • Oxygen mediated oxidative couplings of flavones in alkaline w
  • Flavonoid Oxidation Potentials and Antioxidant Activities-Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure. (2024). NIH.
  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. (2021). PMC - NIH.

Sources

Technical Support Center: Optimizing Culture Conditions for Luteoforol Induction in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Luteoforol induction in plant cell and tissue cultures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the production of this valuable secondary metabolite. Here, we will move beyond simple procedural lists to explore the underlying principles of experimental design and troubleshoot common challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the induction of this compound in plant cultures.

Q1: What is this compound and why is its induction in plant cultures a key area of research?

This compound is a flavan-4-ol, a type of flavonoid, which serves as a precursor to the formation of phlobaphenes.[1] Phlobaphenes are complex phenolic polymers that play a role in plant defense mechanisms. The interest in this compound and other flavonoids stems from their wide range of potential pharmaceutical applications, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] Inducing its production in controlled plant culture systems offers a sustainable and scalable alternative to extraction from wild plant populations, which can be affected by geographical, seasonal, and environmental variations.[4][5]

Q2: My plant cultures are not producing any detectable this compound. What are the primary factors I should investigate?

The absence of this compound production can typically be attributed to one or more of the following core factors:

  • Genotype: The genetic makeup of the plant species or even the specific cultivar is a primary determinant of its capacity to synthesize secondary metabolites.

  • Culture Medium Composition: The balance of macronutrients, micronutrients, vitamins, and plant growth regulators in your culture medium is critical.[4]

  • Elicitation Strategy: this compound is a secondary metabolite often produced in response to stress. Without an appropriate biotic or abiotic elicitor, the biosynthetic pathway may not be activated.[6][7]

  • Environmental Conditions: Light intensity, quality, photoperiod, and temperature all play significant roles in regulating flavonoid biosynthesis.[8][9]

Q3: I've observed browning of my callus/cell suspension culture. Is this related to this compound production?

Oxidative browning is a common issue in plant tissue culture, often caused by the oxidation of phenolic compounds released from stressed or damaged tissues.[10] While this indicates that phenolic biosynthesis is occurring, it is not a direct confirmation of this compound production. In fact, severe browning can be detrimental to the culture's health and inhibit further growth and metabolite production. It is crucial to manage browning to maintain a viable culture for this compound induction.

Q4: Can I use the same protocol for this compound induction across different plant species?

It is highly unlikely that a single protocol will be optimal for all plant species. The biosynthesis of secondary metabolites is highly species-specific.[11][12] A successful induction strategy for one plant may be ineffective or even inhibitory in another. Therefore, it is essential to optimize the culture conditions and elicitation methods for each specific plant system.

Q5: How can I confirm that my cultures are actually producing this compound?

Visual assessment is not sufficient. You will need to employ analytical techniques to confirm and quantify this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[13][14] Other chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) can also be used for qualitative and quantitative analysis.[15][16]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges you may face during your this compound induction experiments.

Guide 2.1: Issue - Persistent Microbial Contamination

Contamination is a primary cause of failure in plant tissue culture.[17][18] It can be introduced from various sources, including the explant material, the laboratory environment, or during handling.[19][20]

Troubleshooting Steps:
  • Identify the Contaminant:

    • Bacteria: Often appear as cloudy or turbid liquid media, or as slimy colonies on solid media.[10]

    • Fungi: Typically visible as fuzzy, cottony, or thread-like growths.[10]

    • Yeast: May present as small, shiny, or dull round colonies.[10]

  • Refine Aseptic Technique:

    • Ensure all work is conducted in a certified laminar flow hood.[10]

    • Thoroughly sterilize all media, glassware, and instruments via autoclaving. Heat-sensitive components like certain plant hormones should be filter-sterilized.[10]

    • Routinely clean and disinfect the laminar flow hood and all surfaces with 70% ethanol.

  • Optimize Explant Sterilization:

    • Experiment with different concentrations and durations of surface sterilizing agents (e.g., sodium hypochlorite, calcium hypochlorite, hydrogen peroxide).

    • Consider a pre-wash with a mild detergent and running water.

    • For highly contaminated explants, a short immersion in 70% ethanol may be beneficial, but be mindful of tissue damage.

  • Incorporate Antimicrobial Agents:

    • If contamination persists, consider adding a broad-spectrum biocide like Plant Preservative Mixture (PPM™) to the culture medium as a prophylactic measure.[10]

    • Antibiotics and fungicides can be used, but their application should be judicious as they can negatively impact plant tissue growth and development.

Guide 2.2: Issue - Low or No this compound Yield Despite Healthy Culture Growth

This is a common challenge that points towards sub-optimal induction conditions.

Troubleshooting Steps:
  • Re-evaluate Your Elicitation Strategy:

    • Elicitor Type: this compound is a product of the flavonoid biosynthesis pathway, which is often triggered by stress.[3][21] Experiment with a range of biotic and abiotic elicitors.

      • Biotic Elicitors: Yeast extract, chitosan, and extracts from fungal or bacterial cell walls.[6][7]

      • Abiotic Elicitors: Heavy metal salts (e.g., copper sulfate, cadmium chloride), salicylic acid, and methyl jasmonate.[7][22][23]

    • Elicitor Concentration and Timing: The concentration of the elicitor and the timing of its application are critical. High concentrations can be toxic, while low concentrations may be ineffective.[23] Introduce the elicitor at different growth phases (e.g., early exponential, mid-exponential, stationary) to determine the optimal window for induction.

  • Optimize Environmental Parameters:

    • Light: Light is a known regulator of flavonoid biosynthesis.[8][24]

      • Intensity: High light intensity can promote flavonoid accumulation in some species.[8][25]

      • Quality: Different wavelengths of light (e.g., blue, red, UV) can have varying effects. LED lighting systems offer precise control over the light spectrum.[26]

    • Temperature: Temperature stress (both heat and cold) can induce the production of secondary metabolites.[27][28][29] Experiment with temperatures slightly above or below the optimal growth temperature.

  • Modify Media Composition:

    • Plant Growth Regulators (PGRs): The type and concentration of auxins and cytokinins can influence secondary metabolite production.[30][31][32][33][34] A reduction in the auxin-to-cytokinin ratio can sometimes favor differentiation and secondary metabolism over cell proliferation.

    • Nutrient Levels: The concentration of certain nutrients, such as phosphate, can impact secondary metabolite accumulation.[4]

Experimental Workflow for Elicitor Optimization

Elicitor_Optimization_Workflow start Establish Healthy Plant Cell Suspension Culture subculture Subculture and Grow to Mid-Exponential Phase start->subculture divide Divide Culture into Experimental Groups subculture->divide control Control Group (No Elicitor) divide->control Group 1 biotic Biotic Elicitor Group (e.g., Yeast Extract, Chitosan) divide->biotic Group 2 abiotic Abiotic Elicitor Group (e.g., Salicylic Acid, Methyl Jasmonate) divide->abiotic Group 3 harvest Harvest Cells at Various Time Intervals Post-Elicitation control->harvest concentration Test a Range of Concentrations for Each Elicitor biotic->concentration abiotic->concentration timing Apply Elicitors at Different Time Points concentration->timing timing->harvest extract Extract this compound from Harvested Cells harvest->extract quantify Quantify this compound using HPLC extract->quantify analyze Analyze Data and Identify Optimal Conditions quantify->analyze

Caption: Workflow for optimizing elicitor type, concentration, and timing for this compound induction.

Section 3: Protocols and Data Presentation

Protocol 3.1: General Procedure for this compound Extraction and Quantification

This protocol provides a general framework. Specific details may need to be optimized for your particular plant material.

Materials:

  • Lyophilized (freeze-dried) plant cell material

  • 80% Ethanol or Methanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • HPLC system with a C18 column

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Extraction:

    • Accurately weigh a known amount of lyophilized plant material.

    • Add a defined volume of 80% ethanol or methanol.

    • Sonciate the mixture for a specified time (e.g., 30 minutes) to enhance extraction efficiency.[35][36]

    • Centrifuge the mixture to pellet the solid material.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times and pool the supernatants.

  • Concentration:

    • Evaporate the solvent from the pooled supernatant using a rotary evaporator under reduced pressure.

    • Re-dissolve the dried extract in a known volume of the HPLC mobile phase.

  • Quantification:

    • Filter the re-dissolved extract through a 0.22 µm syringe filter.

    • Inject a known volume of the filtered sample into the HPLC system.

    • Run the sample using a suitable gradient elution program.

    • Identify the this compound peak by comparing its retention time with that of the this compound standard.

    • Quantify the amount of this compound by comparing the peak area with a standard curve generated from known concentrations of the this compound standard.

Table 3.1: Example of Elicitor Effects on this compound Production
ElicitorConcentrationThis compound Yield (mg/g dry weight)
Control (None)N/A0.15 ± 0.02
Methyl Jasmonate50 µM1.25 ± 0.11
Methyl Jasmonate100 µM2.89 ± 0.23
Salicylic Acid100 µM0.98 ± 0.09
Salicylic Acid200 µM1.76 ± 0.15
Yeast Extract5 g/L2.14 ± 0.18

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the general flavonoid pathway, which originates from the phenylpropanoid pathway.[1][3]

Luteoforol_Biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin (a Flavanone) naringenin_chalcone->naringenin CHI eriodictyol Eriodictyol (a Flavanone) naringenin->eriodictyol F3'H This compound This compound eriodictyol->this compound FNR pal PAL c4h C4H _4cl 4CL chs CHS chi CHI f3h F3'H fnr FNR

Caption: Simplified this compound biosynthesis pathway.

References

  • How to Troubleshoot Contamination and Browning in Plant Cultures. (2025, August 6). Plant Cell Technology.
  • Improving Secondary Metabolite Production in Tissue Cultures. Semantic Scholar.
  • Tissue Culture Troubleshooting 101. Plant Cell Technology.
  • In vitro strategies for the enhancement of secondary metabolite production in plants: a review. PMC - NIH.
  • Strategies in Enhancing Secondary Metabolites Production in Plant Cell Cultures. Global Science Books.
  • ENHANCEMENT OF PLANT SECONDARY METABOLITES USING TISSUE CULTURE APPROACHES: A REVIEW.
  • Contamination In Plant Tissue Culture: 7 Top Solutions. Farmonaut.
  • Optimization of Flavonoid Production in Plant Cell Culture of Thevetia peruviana Elicited with Methyl Jasmon
  • Effect of Light Quality and Quantity on the Accumulation of Flavonoid in Plant Species.
  • Optimization strategies to improve secondary metabolite production.
  • Chemical Elicitors-Induced Variation in Cellular Biomass, Biosynthesis of Secondary Cell Products, and Antioxidant System in Callus Cultures of Fagonia indica. PMC - NIH.
  • The Flavonoid Biosynthesis Network in Plants. PMC - PubMed Central - NIH.
  • Low temperature-induced flavonol accumulation is mediated by light and...
  • Optimizing biosynthesis: the role of LED light spectra in regulating phenolic and flavonoid accumulation in Matricaria chamomilla L. Root cultures. NIH.
  • Source of contamination in my plant tissue culture?
  • The effects of four abiotic elicitors on H. perforatum cell growth and...
  • Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. NIH.
  • Biogenic Approaches to Metal Nanoparticle Synthesis and Their Applic
  • Elimination of Contamination in Plant Tissue Culture Labor
  • Light-Induced Flavonoid Biosynthesis in Sinopodophyllum hexandrum with High-Altitude Adapt
  • Factors Affecting Polyphenol Biosynthesis in Wild and Field Grown St. John's Wort (Hypericum perforatum L. Hypericaceae/Guttiferae).
  • Enhanced Flavonoid Accumulation Reduces Combined Salt and Heat Stress Through Regulation of Transcriptional and Hormonal Mechanisms. Frontiers.
  • Novel extraction techniques and pharmaceutical activities of luteolin and its deriv
  • A Rapid Densitometric Method for the Quantification of Luteolin in Medicinal Plants Using HPTLC.
  • luteolin biosynthesis. PubChem - NIH.
  • The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure. MDPI.
  • Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Deriv
  • Understanding Plant Hormones: Mechanisms and Functions in Growth and Development.
  • Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. PubMed Central.
  • Validated method for phytohormone quantific
  • Effect of latitude on flavonoid biosynthesis in plants. PubMed.
  • Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PMC - NIH.
  • Analytical determin
  • The role of plant hormones in regulating growth and development: Implications for crop productivity. Allied Academies.
  • PLANT HORMONES: PHYSIOLOGICAL ROLE AND HEALTH EFFECTS. Journal of microbiology, biotechnology and food sciences.
  • Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. PMC - NIH.
  • Diagrammatic representation of the biosynthesis of luteolin....
  • Identification of genetic factors influencing flavonoid biosynthesis through pooled transcriptome analysis in mungbean sprouts. PubMed.
  • Plant hormone. Wikipedia.
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  • Role of Plant Hormones in the Plant Growth and Crop Yield. Walsh Medical Media.
  • Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucron
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  • Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis. MDPI.

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Refinement of bioassay protocols for consistent Luteoforol results

Author: BenchChem Technical Support Team. Date: January 2026

A-GS-TS-24-01

Welcome to the technical support center for the Luteoforol bioassay. As Senior Application Scientists, we've designed this guide to provide in-depth, experience-driven answers to the challenges you may encounter. Our goal is to help you achieve consistent, reliable results by understanding the science behind each step.

I. Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the this compound bioassay.

Q1: What is the scientific principle of the this compound bioassay?

A1: The this compound bioassay is a cell-based functional assay designed to quantify the inhibitory potency of this compound on the NLRP3 inflammasome. The assay uses a two-step activation process in human THP-1 monocyte-derived macrophages.[1]

  • Signal 1 (Priming): Cells are first treated with lipopolysaccharide (LPS), which mimics a bacterial infection. This step upregulates the expression of key inflammasome components, including NLRP3 and the inactive precursor of Interleukin-1β (pro-IL-1β), via NF-κB signaling.[1][2]

  • Signal 2 (Activation): A second stimulus, such as the potassium ionophore Nigericin, is then added.[1] Nigericin triggers a drop in intracellular potassium, a key event that induces the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[3]

  • Readout: The assembled inflammasome activates Caspase-1, which then cleaves pro-IL-1β into its mature, secretable form (IL-1β). This compound's inhibitory activity is determined by measuring the reduction in secreted IL-1β, typically via an Enzyme-Linked Immunosorbent Assay (ELISA).

Q2: What is the expected IC50 value for this compound?

A2: Under optimized assay conditions, the expected half-maximal inhibitory concentration (IC50) for this compound is typically in the range of 50-150 nM . This value, however, is highly dependent on specific experimental conditions such as cell density, reagent concentrations, and incubation times.[4] An IC50 is a measure of potency; a lower value indicates a more potent inhibitor.[5][6]

Q3: Why are THP-1 cells used, and why is differentiation necessary?

A3: THP-1 cells are a human monocytic leukemia cell line that closely models primary human monocytes and macrophages.[7] They are widely used because they provide a consistent and readily available cell source.[8] In their suspended monocyte state, they do not fully express the machinery for a robust inflammasome response. Differentiation with an agent like Phorbol 12-myristate 13-acetate (PMA) induces them to become adherent, macrophage-like cells, which are immunologically responsive and express the necessary components for inflammasome activation.[7][9][10]

II. Troubleshooting Guide

This section is formatted to address specific experimental problems with potential causes and validated solutions.

Category 1: Inconsistent or Unexpected this compound Activity

Problem: My IC50 value for this compound is significantly higher (weaker) than the expected 50-150 nM range.

Potential Cause Explanation & Recommended Solution
This compound Degradation This compound, like many small molecules, may be sensitive to light, temperature, or repeated freeze-thaw cycles. Solution: Prepare fresh serial dilutions of this compound for each experiment from a new aliquot of a concentrated DMSO stock. Store stock solutions at -80°C in small, single-use aliquots and protect from light.
Suboptimal Cell Health Only healthy, viable cells will respond consistently.[8] Cells that are over-passaged (>20 passages), grown to over-confluency, or stressed can exhibit altered signaling and drug response. Solution: Use low-passage THP-1 cells (passage 5-15) for all experiments. Ensure cells are maintained in a logarithmic growth phase and never exceed a density of 1x10^6 cells/mL before differentiation.[11] Always perform a viability check (e.g., Trypan Blue) before plating; viability should be >95%.
Incorrect Reagent Concentrations The IC50 value is dependent on the concentration of the activating stimuli (LPS and Nigericin).[4] If the stimuli are too strong, a higher concentration of this compound will be needed for inhibition. Solution: Verify the final concentrations of all reagents. We recommend the optimized concentrations in the table below. If issues persist, perform a matrix titration of LPS and Nigericin to find the optimal concentrations for your specific cell stock and conditions.
Variability in Incubation Times The timing of this compound pre-incubation and Nigericin activation is critical. Insufficient pre-incubation may not allow this compound to engage its target, while overly long Nigericin stimulation can lead to cell death and non-specific effects. Solution: Adhere strictly to the protocol timings. Pre-incubate with this compound for at least 30-60 minutes before adding Nigericin. The Nigericin activation step should be tightly controlled, typically 1-2 hours.[1]

Problem: I'm observing near-100% inhibition at all concentrations of this compound, or my dose-response curve is flat.

Potential Cause Explanation & Recommended Solution
This compound Cytotoxicity At high concentrations, this compound may be causing cell death, which would prevent the cells from producing IL-1β and mimic an inhibitory effect. The goal is to measure specific NLRP3 inhibition, not general cytotoxicity. Solution: Run a parallel cytotoxicity assay (e.g., LDH release assay or a viability stain like CellTox™ Green).[2] Determine the concentration at which this compound reduces cell viability by 10% (TC10) and ensure your entire dose-response range is well below this value.
Error in Serial Dilutions A mistake in preparing the this compound dilution series could result in all wells receiving a high, fully-inhibitory concentration. Solution: Carefully review your dilution calculations.[12][13] Prepare a fresh dilution series, ensuring thorough mixing at each step. Use calibrated pipettes. It's good practice to have a second analyst double-check the calculations.[13]
Weak Positive Control Signal If the overall signal from the activated cells (positive control) is very low, even a small amount of inhibition will appear significant, flattening the curve. Solution: See "Category 2: Issues with Assay Controls" below to troubleshoot the positive control signal first. A robust assay window (the difference between positive and negative controls) is essential for a good dose-response curve.
Category 2: Issues with Assay Controls

Problem: My positive control (LPS + Nigericin, no this compound) shows a weak or no IL-1β signal.

Potential Cause Explanation & Recommended Solution
Inefficient THP-1 Differentiation If monocytes are not fully differentiated into macrophages, their response to LPS and Nigericin will be poor.[9][10] Successful differentiation is marked by adherence to the plate and a change to a more spread-out, amoeboid morphology.[7] Solution: Visually confirm cell morphology under a microscope before starting the assay. Ensure the PMA concentration is optimal (see protocol below) and that cells are allowed to rest for at least 24 hours in fresh, PMA-free medium after differentiation.[14]
Inactive Reagents LPS and Nigericin can lose activity if stored improperly. Nigericin is also light-sensitive. Solution: Purchase reagents from a reputable supplier. Aliquot LPS and Nigericin upon receipt into single-use volumes and store at -20°C. Thaw immediately before use and discard any unused portion of the aliquot.
Mycoplasma Contamination Mycoplasma is a common, insidious contaminant that doesn't cause visible turbidity but severely alters cellular metabolism and immune responses.[15] It is a frequent cause of assay failure.[16][17] Solution: Routinely test your cell stocks for mycoplasma using a PCR-based kit.[16] Discard any contaminated cultures immediately and decontaminate the incubator and biosafety cabinet. Always use certified mycoplasma-free cells and reagents.[16]
Insufficient Cell Seeding Density A low cell number will produce a low level of cytokine, which may be below the detection limit of your ELISA kit.[8] Solution: Optimize cell seeding density. A typical starting point for a 96-well plate is 5x10^4 to 1x10^5 cells per well. Ensure even cell distribution by gently swirling the plate after seeding.[14]

Problem: My negative control (Vehicle/DMSO only) shows a high background IL-1β signal.

Potential Cause Explanation & Recommended Solution
Cell Stress or Contamination Stressed cells from rough handling, contamination with other TLR agonists, or underlying bacterial/fungal contamination can cause "spontaneous" inflammasome activation.[16][18][19] Solution: Handle cells gently during plating and media changes.[8] Ensure all media and buffers are sterile and endotoxin-free. Visually inspect cultures for signs of contamination like turbidity or rapid pH changes (yellowing media).[16][19]
Excessive DMSO Concentration While used as a vehicle, DMSO can be toxic to cells at concentrations above 0.5-1.0%, leading to stress and background signal. Solution: Ensure the final concentration of DMSO in all wells (including the highest this compound concentration) does not exceed 0.5%. Prepare your this compound dilutions so that the same volume of DMSO-containing solution is added to each well.
ELISA-Specific Issues The high background may originate from the ELISA measurement itself, not the cells. This can be due to insufficient washing, cross-reactivity of antibodies, or contaminated buffers.[20][21][22] Solution: See "Category 3: ELISA-Specific Issues" below for detailed troubleshooting of the ELISA protocol.
Category 3: ELISA-Specific Issues

Problem: My ELISA standard curve is poor (low R² value, non-linear).

Potential Cause Explanation & Recommended Solution
Improper Standard Reconstitution/Storage The accuracy of your entire plate depends on the standard. Lyophilized standards that are improperly reconstituted or stored can degrade, leading to inaccurate concentrations.[13][23] Solution: Reconstitute the IL-1β standard exactly as described in the kit manufacturer's protocol. Briefly vortex and spin down the vial to ensure all material is dissolved.[13] Aliquot the standard and store at -80°C. Avoid repeated freeze-thaw cycles.
Pipetting Errors Inaccurate pipetting during the creation of the serial dilution for the standard curve is a very common source of error.[12][13][24] Solution: Use calibrated pipettes and fresh tips for every dilution step.[23] Ensure you are pipetting within the accurate range of the pipette. When dispensing, touch the tip to the side of the well to ensure all liquid is transferred.[23]
Incorrect Curve Fit Model Using the wrong mathematical model to fit the curve will result in a low R² value and inaccurate sample quantification. Solution: Most ELISA data is sigmoidal and requires a non-linear regression. Use a 4- or 5-parameter logistic (4-PL or 5-PL) curve fit, as this typically provides the best fit for immunoassays.[12][13][25]

Problem: I have high variability between replicate wells (High %CV).

Potential Cause Explanation & Recommended Solution
Inconsistent Cell Plating Uneven distribution of cells across the plate is a primary cause of variability. Solution: After adding cells to the plate, gently swirl in both "X" and "Y" directions to ensure a monolayer. Avoid letting plates sit on the bench for too long before placing them in the incubator, as this can cause cells to settle in the center of wells.
"Edge Effects" Wells on the outer edges of a 96-well plate are prone to faster evaporation, leading to changes in reagent concentration and higher variability. Solution: To minimize edge effects, avoid using the outermost wells for samples and standards. Instead, fill these wells with 200 µL of sterile PBS or media to create a humidity barrier.
Inadequate Washing Residual unbound antibody or reagents can lead to inconsistent background signal.[21] Solution: Ensure thorough but gentle washing between ELISA steps.[24] Increase the number of washes or the soak time if necessary.[21][24] After the final wash, invert the plate and tap it firmly on a stack of clean paper towels to remove any residual buffer.[24]
Bubbles in Wells Bubbles can interfere with the optical reading of the plate, leading to erroneous values.[12][23] Solution: Be careful not to introduce bubbles when pipetting reagents. Before reading the plate, visually inspect each well and use a clean pipette tip or a small needle to pop any bubbles.

III. Visualized Workflows and Pathways

Understanding the sequence of events is crucial for successful execution and troubleshooting.

NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the two-signal activation model of the NLRP3 inflammasome and the inhibitory target of this compound.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Transcription NFkB->Transcription pro_IL1B_gene pro-IL-1β mRNA Transcription->pro_IL1B_gene NLRP3_gene NLRP3 mRNA Transcription->NLRP3_gene pro_IL1B_protein pro-IL-1β pro_IL1B_gene->pro_IL1B_protein Translation NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Translation Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Inflammasome NLRP3 Inflammasome Assembly K_efflux->Inflammasome NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Secreted IL-1β Casp1->IL1B pro_IL1B_protein->IL1B Cleavage This compound This compound This compound->Inflammasome Inhibition

Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex.

Experimental Workflow

This flowchart provides a step-by-step visual guide to the entire bioassay procedure.

Caption: Overview of the this compound bioassay from cell culture to data analysis.

IV. Detailed Protocols

These protocols provide standardized, step-by-step methodologies for consistent results.

Protocol 1: THP-1 Cell Culture and Differentiation
  • Culture: Culture THP-1 monocytes (ATCC® TIB-202™) in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol. Maintain cell density between 2x10^5 and 8x10^5 cells/mL.[11]

  • Seeding: Seed cells in a multi-well culture plate at a density of 6x10^5 cells/mL.[14]

  • Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.[1] The optimal concentration can vary between labs and should be verified.[9][14]

  • Incubation: Incubate at 37°C, 5% CO2 for 48 hours. During this time, cells will adhere and adopt a macrophage-like morphology.[14]

  • Resting: After 48 hours, gently aspirate the PMA-containing medium. Wash the adherent cells once with warm PBS. Add fresh, complete culture medium without PMA.

  • Resting Incubation: Incubate the cells for an additional 24 hours to allow them to rest and return to a quiescent state before starting the assay.[1]

Protocol 2: this compound Bioassay for NLRP3 Inhibition

This protocol is for a 96-well plate format.

  • Preparation: After the 24-hour rest period, gently replace the medium with 100 µL of fresh, serum-free medium.

  • Compound Addition: Prepare serial dilutions of this compound in serum-free medium containing a consistent final DMSO concentration (e.g., 0.5%). Add 50 µL of the this compound dilutions to the appropriate wells. For control wells (positive and negative), add 50 µL of medium with vehicle (DMSO) only.

  • Pre-incubation: Incubate the plate at 37°C, 5% CO2 for 60 minutes.

  • Priming (Signal 1): Add 25 µL of LPS solution (final concentration 200-500 ng/mL) to all wells except the "unstimulated" negative control wells.[1] Incubate for 4 hours.

  • Activation (Signal 2): Add 25 µL of Nigericin solution (final concentration 5-10 µM) to all wells except the "unstimulated" negative control wells.[1]

  • Final Incubation: Incubate for 1-2 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for IL-1β analysis by ELISA. Samples can be stored at -80°C or used immediately.

Table of Optimized Reagent Concentrations
ReagentStock ConcentrationFinal Assay Concentration
PMA0.5 mg/mL in DMSO50-100 ng/mL
LPS1 mg/mL in sterile water200-500 ng/mL
Nigericin10 mM in Ethanol5-10 µM
This compound10 mM in DMSO0.1 nM - 10 µM (typical range)

References

  • Nexcelom Bioscience. (2025). Cell Culture Contamination: 5 Common Sources and How to Prevent Them. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved from [Link]

  • Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Moganti, K., et al. (2017). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. Scientific Reports.
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Validation & Comparative

Luteoforol vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of natural compounds, flavonoids stand out for their significant contributions to human health, largely attributed to their potent antioxidant properties. Among these, luteoforol and quercetin have garnered considerable attention within the scientific community. This guide provides an in-depth, comparative analysis of these two flavonoids, examining their structural nuances, antioxidant mechanisms, and relative efficacy as demonstrated by experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their work in the ongoing quest for effective antioxidant therapies.

Introduction to this compound and Quercetin

This compound and quercetin are both members of the flavonoid family, a diverse group of polyphenolic secondary metabolites found in plants.[1] Flavonoids are renowned for their ability to counteract oxidative stress, a deleterious process implicated in a myriad of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2]

  • This compound is a flavan-4-ol, a less common subclass of flavonoids.[3][4] It has been identified in plants such as sorghum and pome fruits like apples and pears.[3] this compound is recognized for its role as a phytoalexin, exhibiting antimicrobial properties against various plant pathogens.[3]

  • Quercetin , a flavonol, is one of the most abundant flavonoids in the human diet, found in a wide array of fruits, vegetables, and grains.[5][6] Its extensive research history has established it as a potent antioxidant with a range of demonstrated health benefits.[2][7]

Chemical Structure: The Foundation of Antioxidant Activity

The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. Key structural features that contribute to their radical-scavenging and metal-chelating abilities include the number and arrangement of hydroxyl (-OH) groups and the presence of a C2-C3 double bond in the C-ring.

This compound:

  • Chemical Formula: C₁₅H₁₄O₆[3]

  • Structure: this compound is classified as a flavan-4-ol.[3] Its IUPAC name is (2S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol.[3] A distinguishing feature is the absence of a hydroxyl group at the 3-position.[3]

Quercetin:

  • Chemical Formula: C₁₅H₁₀O₇[6][8]

  • Structure: Quercetin is a flavonol with the IUPAC name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one.[6][8] It possesses five hydroxyl groups, located at the 3, 5, 7, 3', and 4' positions.[6][9] The presence of the catechol group in the B-ring and the hydroxyl group at position 3 are considered optimal for free radical scavenging.[10]

The additional hydroxyl group and the C2=C3 double bond in quercetin's structure are thought to enhance its antioxidant activity compared to flavonoids lacking these features.[11]

Mechanisms of Antioxidant Action

This compound and quercetin employ several mechanisms to exert their antioxidant effects:

  • Free Radical Scavenging: Both molecules can donate hydrogen atoms from their hydroxyl groups to neutralize highly reactive free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[10] This action terminates the damaging chain reactions initiated by these radicals.

  • Metal Ion Chelation: Transition metals like iron and copper can catalyze the formation of free radicals. This compound and quercetin can chelate these metal ions, rendering them inactive and preventing radical generation.

  • Modulation of Endogenous Antioxidant Systems: Quercetin has been shown to enhance the body's own antioxidant defenses by upregulating the synthesis of glutathione (GSH), a critical intracellular antioxidant.[9][12] It can also influence signaling pathways, such as the Nrf2-ARE pathway, which plays a key role in cellular protection against oxidative stress.[10]

  • Inhibition of Pro-oxidant Enzymes: Quercetin can inhibit enzymes like xanthine oxidase and NADPH oxidase, which are significant sources of ROS production in the body.[7]

Caption: General antioxidant mechanisms of flavonoids.

Comparative Analysis of Antioxidant Activity: In Vitro Assays

A direct comparison of the antioxidant activity of this compound and quercetin can be achieved through various in vitro assays. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[13][14]

Assay This compound (IC₅₀ or TEAC) Quercetin (IC₅₀ or TEAC) Reference
DPPH Radical Scavenging Data not widely available in direct comparative studies.IC₅₀: 1.84 µg/ml[15]
ABTS Radical Scavenging Data not widely available in direct comparative studies.IC₅₀: 0.8243 µg/ml[15]
FRAP (Ferric Reducing Antioxidant Power) Data not widely available in direct comparative studies.0.0402 mmol Fe²⁺/µg/ml (at 32 µg/ml)[15]

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values compare the antioxidant capacity of a substance to that of Trolox, a water-soluble vitamin E analog.

While direct comparative data for this compound is limited in the readily available literature, studies on quercetin consistently demonstrate its potent antioxidant capacity.[15] The structural advantages of quercetin, particularly the 3-hydroxyl group and the C2=C3 double bond, likely contribute to its superior performance in these assays.[11]

Experimental Protocols

For researchers aiming to conduct their own comparative studies, detailed protocols for key antioxidant assays are essential.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL DPPH with 100 µL Sample in 96-well plate prep_dpph->mix prep_samples Prepare Serial Dilutions of this compound, Quercetin, & Standard prep_samples->mix incubate Incubate 30 min in Dark at Room Temp mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition read->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[16][17]

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until confluent.[16][18]

  • Probe and Sample Incubation:

    • Wash the cells with a suitable buffer (e.g., DPBS).

    • Incubate the cells with a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and the test compounds (this compound and quercetin) or a standard (quercetin is often used as a standard in these kits) for 60 minutes at 37°C.[16][18]

  • Induction of Oxidative Stress:

    • Wash the cells to remove excess probe and sample.

    • Add a free radical initiator (e.g., AAPH) to induce oxidative stress.[17]

  • Measurement and Analysis:

    • Immediately begin kinetic reading of fluorescence (excitation ~485 nm, emission ~530 nm) over 60 minutes.[18]

    • The antioxidant capacity is determined by the ability of the compound to inhibit the fluorescence generated from the oxidation of the probe.

Bioavailability and Metabolism: Implications for In Vivo Efficacy

While in vitro assays provide valuable insights, the true antioxidant potential of a compound in a biological system is heavily dependent on its bioavailability and metabolism.[19]

  • Absorption: Flavonoids are generally present in plants as glycosides, which are hydrolyzed in the intestine before the aglycones are absorbed.[19] The bioavailability of flavonoids can vary significantly among different types.[19]

  • Metabolism: Once absorbed, flavonoids undergo extensive metabolism in the small intestine and liver, where they are conjugated to form glucuronides, sulfates, and methylated derivatives.[19][20] These metabolic transformations can alter their biological activity.[20]

  • Quercetin's Bioavailability: Quercetin has relatively low bioavailability, and its metabolites are excreted slowly.

The in vivo antioxidant effects of this compound and quercetin will be influenced by these pharmacokinetic properties. Future research should focus on understanding the bioavailability and metabolic fate of this compound to better predict its in vivo efficacy.

Conclusion

Both this compound and quercetin are promising natural antioxidants with the potential for therapeutic applications. Based on structural analysis and existing in vitro data, quercetin appears to exhibit superior antioxidant activity, likely due to its additional hydroxyl group and conjugated C-ring structure. However, a comprehensive comparative evaluation is hampered by the limited availability of direct experimental data for this compound.

Future research should prioritize direct, side-by-side comparisons of these two flavonoids across a range of antioxidant assays, including cell-based models. Furthermore, investigations into the bioavailability and metabolism of this compound are crucial for a complete understanding of its potential health benefits. This comparative guide serves as a foundational resource to stimulate and inform such future investigations.

References

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A Comparative Analysis of Luteoforol and Catechin in Plant Defense: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate arms race between plants and pathogens, a diverse arsenal of secondary metabolites is deployed as a primary line of defense. Among these, flavonoids represent a significant class of compounds with well-documented antimicrobial and antioxidant properties. This guide provides a detailed comparative analysis of two key flavonoids, the flavan-4-ol luteoforol and the flavan-3-ol catechin, in the context of their roles in plant defense. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biosynthesis, mechanisms of action, and efficacy of these important phytoalexins.

Introduction: Two Flavonoids at the Forefront of Plant Immunity

Catechin, a flavan-3-ol, is a well-characterized and widely distributed flavonoid in the plant kingdom, recognized for its constitutive and inducible roles in protecting plants against a broad range of herbivores and microbial pathogens.[1][2] Its presence in numerous dietary sources has also led to extensive research into its benefits for human health.

This compound, a less ubiquitous flavan-4-ol, has emerged as a potent, inducible phytoalexin, particularly in pome fruit trees.[3] Its production is notably stimulated by the application of plant growth regulators like prohexadione-calcium, leading to enhanced resistance against specific and significant plant diseases.[4] This guide will delve into the distinct yet complementary roles these two molecules play in plant defense.

Biosynthetic Pathways: Divergent Routes to Defensive Arsenals

Both this compound and catechin originate from the central phenylpropanoid pathway, which synthesizes a wide array of plant secondary metabolites. However, their final biosynthetic steps diverge, leading to their distinct chemical structures and, consequently, their different biological activities.

Catechin Biosynthesis:

The biosynthesis of (+)-catechin is a well-elucidated branch of the flavonoid pathway.[5][6] The key steps involve the reduction of leucocyanidin by the enzyme leucoanthocyanidin reductase (LAR). Leucocyanidin itself is derived from the flavanone naringenin through a series of enzymatic reactions. Another key enzyme, anthocyanidin reductase (ANR), can convert anthocyanidins to epicatechin, the 2,3-cis isomer of catechin. The relative activities of LAR and ANR can influence the specific flavan-3-ol profile within a plant.[7]

Catechin Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA C4H, 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Catechin Catechin Leucocyanidin->Catechin LAR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Epicatechin Epicatechin Cyanidin->Epicatechin ANR PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI F3H F3H DFR DFR LAR LAR ANS ANS ANR ANR

Figure 1: Simplified biosynthetic pathway of catechin.

This compound Biosynthesis:

This compound biosynthesis branches off from the flavonoid pathway at the level of the flavanone eriodictyol. Eriodictyol is formed from naringenin by the action of flavanone 3'-hydroxylase (F3'H). Dihydroflavonol 4-reductase (DFR), the same enzyme involved in the upstream synthesis of leucocyanidin, can also act on eriodictyol to produce this compound (a flavan-4-ol). This pathway is a key target of prohexadione-calcium, which inhibits flavanone 3-hydroxylase (F3H), thereby shunting flavonoid metabolism towards the production of 3-deoxycatechins and their precursor, this compound.[3]

This compound Biosynthesis Naringenin Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H This compound This compound Eriodictyol->this compound DFR DFR DFR

Figure 2: Simplified biosynthetic pathway of this compound.

Mechanisms of Action in Plant Defense: A Tale of Two Strategies

While both compounds contribute to plant defense, their primary mechanisms of action appear to differ in their specificity and mode of deployment.

Catechin: The Broad-Spectrum Guardian

Catechins and their derivatives exhibit a wide range of antimicrobial activities against both gram-positive and gram-negative bacteria, as well as various fungal pathogens.[5][8] Their mechanisms of action are multifaceted and include:

  • Disruption of Microbial Membranes: Catechins can interact with and disrupt the integrity of bacterial cell walls and membranes.[7]

  • Inhibition of Virulence Factors: They can suppress the activity of bacterial toxins and other virulence factors.[5]

  • Oxidative Stress: Catechins possess antioxidant properties that can help protect the plant from oxidative damage during pathogen attack.[3][9]

  • Synergistic Effects: Catechins have been shown to act synergistically with some antibiotics, enhancing their efficacy.[5]

This compound: The Highly Reactive Phytoalexin

This compound is characterized as an unstable and highly reactive phytoalexin.[3] This inherent instability is likely central to its potent, non-specific biocidal activity. Its proposed mechanism of action involves:

  • Rapid Cell Destruction: Upon pathogen attack, this compound is thought to be released from its cellular compartment, leading to the rapid destruction of invading pathogen cells.[3]

  • Hypersensitive-Like Response: It may also induce a hypersensitive-like reaction in the host plant tissue, a form of programmed cell death that limits the spread of the pathogen.[3]

This "scorched-earth" strategy, while highly effective, necessitates tight regulation of this compound's production and localization to prevent damage to the host plant.

Comparative Efficacy: A Quantitative Look at Antimicrobial Potency

Direct quantitative comparison of the antimicrobial efficacy of this compound and catechin is challenging due to the limited availability of standardized data for this compound. However, existing studies provide valuable insights.

CompoundPathogenMIC (µg/mL)Reference
This compound Erwinia amylovora~272 (estimated from 1mM)[6]
Catechin Staphylococcus aureus62.5[7]
Pseudomonas aeruginosa125[7]
Streptococcus mutans125[5]
Uropathogenic Escherichia coli1000-2000[10]
Candida albicans2000 (for 90% inhibition)[7]
Various Fungal Species7.81 - >250[11][12]

Note: The MIC for this compound is an estimation based on a reported bactericidal concentration of 1 mM and its molecular weight (272.25 g/mol ). Further research is needed for precise MIC values against a broader range of pathogens.

The available data suggests that while catechin has broad-spectrum activity, its potency can vary significantly depending on the pathogen. This compound, on the other hand, is described as highly active against all bacterial and fungal organisms tested in one key study, including the devastating fire blight pathogen, Erwinia amylovora.[3][6]

Experimental Protocols: A Guide to Analysis and Bioassays

To facilitate further research in this area, we provide the following detailed experimental protocols for the extraction, quantification, and antimicrobial testing of this compound and catechin.

Protocol 1: Extraction of this compound and Catechin from Plant Tissue

Extraction_Protocol cluster_repeat Repeat 2x A 1. Sample Preparation: Freeze-dry and grind plant tissue to a fine powder. B 2. Extraction: - Add 80% methanol (v/v) to the powdered tissue (1:10 w/v). - Sonicate for 30 minutes at room temperature. C 3. Centrifugation: Centrifuge at 10,000 x g for 15 minutes. D 4. Supernatant Collection: Collect the supernatant containing the flavonoids. E 5. Re-extraction (Optional but Recommended): Repeat the extraction process on the pellet to maximize yield. F 6. Concentration: Evaporate the solvent under reduced pressure. D->F G 7. Reconstitution: Reconstitute the dried extract in a known volume of methanol for analysis. F->G

Figure 3: Workflow for the extraction of flavonoids.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size) and a photodiode array (PDA) detector is recommended.

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid (v/v)

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v)

  • Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; followed by re-equilibration.

  • Detection: Monitor at 280 nm for catechin and other flavan-3-ols. For this compound (a flavan-4-ol), detection in the range of 270-280 nm is appropriate.

  • Quantification: Create a standard curve using commercially available catechin standards. For this compound, if a commercial standard is unavailable, relative quantification against a related standard or purification and characterization for absolute quantification will be necessary.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Pathogen Culture: Grow the target bacterial or fungal strain in the appropriate liquid medium to the mid-logarithmic phase.

  • Serial Dilutions: Prepare a two-fold serial dilution of the purified this compound and catechin extracts in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the pathogen to each well.

  • Incubation: Incubate the plates under optimal conditions for the specific pathogen.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the pathogen.

Concluding Remarks and Future Directions

The comparative analysis of this compound and catechin reveals two distinct but effective strategies in plant chemical defense. Catechin serves as a broad-spectrum, often constitutive, defense compound, while this compound acts as a highly potent, inducible phytoalexin, particularly in response to specific triggers.

For researchers and drug development professionals, understanding these differences is crucial. The broad-spectrum activity of catechins makes them attractive candidates for general antimicrobial applications. In contrast, the targeted and potent nature of this compound suggests its potential in developing highly effective, specific treatments for challenging plant diseases like fire blight.

Future research should focus on:

  • Quantitative Efficacy of this compound: A more comprehensive evaluation of the MIC values of this compound against a wider range of plant and human pathogens is needed.

  • Mechanism of Action of this compound: Elucidating the precise molecular targets and mechanisms underlying the high reactivity and biocidal activity of this compound.

  • Synergistic Interactions: Investigating potential synergistic effects between this compound, catechin, and other antimicrobial compounds.

  • In Planta Dynamics: Studying the temporal and spatial accumulation of this compound and catechin at the site of infection to better understand their roles in the defense response.

By continuing to explore the intricacies of these fascinating molecules, we can unlock new avenues for sustainable agriculture and novel therapeutic agents.

References

  • Catechins as Antimicrobial Agents and Their Contribution to Cosmetics. (2025). MDPI. [Link]

  • Applications of Catechins in the Treatment of Bacterial Infections. (2021). PMC - NIH. [Link]

  • The proposed pathways for the biosynthesis of catechins in tea leaves. Enzymes are CHS: chalcone synthase; CHI - ResearchGate. ResearchGate. [Link]

  • Antimicrobial and synergistic properties of green tea catechins against microbial pathogens. (2024). Journal of King Saud University - Science. [Link]

  • Bactericidal effect of this compound 1 mM against Erwinia amylovora Ea... - ResearchGate. ResearchGate. [Link]

  • The antifungal activity of the tested flavonoids: MIC, MFC (µg/mL). - ResearchGate. ResearchGate. [Link]

  • Evidence that prohexadione-calcium induces structural resistance to fire blight infection. Phytopathology. [Link]

  • Antifungal activity of tested flavonoids, values are means ± SD in... - ResearchGate. ResearchGate. [Link]

  • Catechin - Wikipedia. Wikipedia. [Link]

  • Catechin biosynthetic pathway and chromatogram of typical tea... - ResearchGate. ResearchGate. [Link]

  • Evaluation of Catechin Synergistic and Antibacterial Efficacy on Biofilm Formation and acrA Gene Expression of Uropathogenic E. coli Clinical Isolates - MDPI. MDPI. [Link]

  • The catechin biosynthesis pathway and related gene expression in tea... - ResearchGate. ResearchGate. [Link]

  • CORRECTION - PMC - NIH. PMC - NIH. [Link]

  • Antimicrobial properties of green tea catechins - PMC - PubMed Central. PMC - NIH. [Link]

  • Catechin Hydrate Augments the Antibacterial Action of Selected Antibiotics against Staphylococcus aureus Clinical Strains - NIH. NIH. [Link]

  • Activity of catechins and their applications - PMC - NIH. PMC - NIH. [Link]

  • (PDF) Activity of catechins and their applications - ResearchGate. ResearchGate. [Link]

  • Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PubMed Central. PubMed Central. [Link]

  • Naringenin Derivatives Biosynthesis. IUBMB. [Link]

  • The Role of Catechins in Cellular Responses to Oxidative Stress - MDPI. MDPI. [Link]

  • This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calciumand shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens - ResearchGate. ResearchGate. [Link]

  • Catechins: Protective mechanism of antioxidant stress in atherosclerosis - Frontiers. Frontiers. [Link]

  • Antioxidant Change in Biosynthesis from Naringenin Chalcone to Flavonoid Apingenin. ResearchGate. [Link]

  • Polyphenol Phytoalexins as the Determinants of Plant Disease Resistance - ResearchGate. ResearchGate. [Link]

  • Phytoalexins in defense against pathogens - PubMed. PubMed. [Link]

  • Phytoalexins in defense against pathogens - Chiro.org. Chiro.org. [Link]

  • The role of phytoalexins in plant protection - PubMed. PubMed. [Link]

  • Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution. Journal of the Korean Chemical Society. [Link]

  • Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - MDPI. MDPI. [Link]

  • Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines - MDPI. MDPI. [Link]

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PubMed Central. PubMed Central. [Link]

  • Interaction of luteolin, naringenin, and their sulfate and glucuronide conjugates with human serum albumin, cytochrome P450 (CYP2C9, CYP2C19, and CYP3A4) enzymes and organic anion transporting polypeptide (OATP1B1 and OATP2B1) transporters - ResearchGate. ResearchGate. [Link]

Sources

A Comparative Guide to the Efficacy of Luteoforol and Synthetic Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the agricultural industry has relied heavily on synthetic fungicides to combat the pervasive threat of fungal pathogens and ensure global food security. However, growing concerns over environmental impact and the rise of fungicide-resistant strains have catalyzed the search for effective, naturally derived alternatives. This guide provides a comprehensive comparison of the efficacy of luteoforol, a naturally occurring flavonoid, with that of conventional synthetic agricultural fungicides. We will delve into their mechanisms of action, present available experimental data, and outline protocols for their evaluation, offering a critical resource for researchers, scientists, and professionals in drug development.

Introduction: The Rise of a Natural Contender

This compound is a flavan-4-ol, a class of flavonoids found in certain plants.[1][2] It has garnered significant attention for its potent phytoalexin-like antimicrobial properties.[3] Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. This compound's activity has been notably observed in pome fruits like apples and pears, where its production is induced by the plant growth regulator prohexadione-calcium.[3][4] This induction of a natural defense compound presents a promising avenue for disease management.

Synthetic fungicides, in contrast, are chemically manufactured pesticides designed to kill or inhibit the growth of fungi and their spores.[5] They encompass a wide range of chemical classes, each with a specific mode of action. While highly effective, their widespread use has been associated with ecological and health concerns.[6]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and most synthetic fungicides lies in their mode of action.

This compound: A Non-Specific Biocidal Defense

This compound acts as a non-specific biocide, exhibiting broad-spectrum activity against a range of bacterial and fungal pathogens.[3][4] Its proposed mechanism involves the disruption of pathogen cells upon contact, leading to their destruction.[3] This non-specific nature is a hallmark of many phytoalexins, providing the plant with a rapid, broad defense against invading microbes.

cluster_this compound This compound Mechanism This compound This compound PathogenCell Pathogen Cell (Fungus/Bacterium) This compound->PathogenCell Contact Disruption Cellular Disruption PathogenCell->Disruption Induces CellDeath Cell Death Disruption->CellDeath Leads to

Caption: this compound's non-specific biocidal action.

Synthetic Fungicides: Targeted Biochemical Interference

Synthetic fungicides, on the other hand, typically have highly specific modes of action, targeting key biochemical pathways within the fungal cell. This specificity is the basis for their classification into different groups by the Fungicide Resistance Action Committee (FRAC). Common mechanisms include:

  • Sterol Biosynthesis Inhibition (DMIs): This group, which includes triazoles, inhibits the production of ergosterol, a vital component of fungal cell membranes.

  • Respiration Inhibition (QoIs): Strobilurins, for example, block the mitochondrial respiratory chain, depriving the fungus of energy.

  • Cell Division Inhibition: Benzimidazoles interfere with microtubule assembly, halting mitosis.

cluster_synthetic Synthetic Fungicide Mechanisms cluster_targets Cellular Targets cluster_effects Effects Fungicide Synthetic Fungicide Sterol Sterol Biosynthesis Fungicide->Sterol Inhibits Respiration Mitochondrial Respiration Fungicide->Respiration Inhibits CellDivision Cell Division Fungicide->CellDivision Inhibits MembraneDamage Cell Membrane Disruption Sterol->MembraneDamage EnergyDepletion ATP Depletion Respiration->EnergyDepletion MitosisArrest Inhibition of Mitosis CellDivision->MitosisArrest

Caption: Targeted mechanisms of synthetic fungicides.

Comparative Efficacy: Insights from Experimental Data

Direct comparative studies on the efficacy of purified this compound versus synthetic fungicides are limited in publicly available literature. However, research on prohexadione-calcium-induced resistance, which is attributed to this compound production, provides valuable insights.

This compound's Activity Against Key Plant Pathogens

Erwinia amylovora (Fire Blight): Studies have demonstrated the bactericidal effect of this compound against Erwinia amylovora, the causative agent of fire blight in apples and pears. In one study, a 1 mM concentration of this compound significantly reduced the population of E. amylovora in liquid cultures.[7] This effect was more than ten times higher than that of a related compound, luteolinidin.[7] Field trials with prohexadione-calcium, which induces this compound, have shown a reduction in fire blight incidence by up to 40%.[8]

Venturia inaequalis (Apple Scab): The application of prohexadione-calcium has also been shown to reduce the incidence of apple scab, caused by the fungus Venturia inaequalis.[5][6] This suggests an antifungal activity of the induced this compound against this economically important pathogen.

Efficacy of Synthetic Fungicides

The efficacy of synthetic fungicides is well-documented and forms the basis of modern agricultural disease management.

Fungicide ClassTarget PathogenEfficacy (Typical EC50/MIC Values)References
Streptomycin (Antibiotic) Erwinia amylovoraMICs can increase with exposure.[9][10]
Copper Compounds Erwinia amylovoraVaries with formulation and conditions.[11]
Difenoconazole (DMI) Venturia inaequalisEC50 values range from 0.05 to 1.46 µg/mL.[12][13]
Trifloxystrobin (QoI) Venturia inaequalisEC50 values can be high in resistant populations (2.94–29.62 µg/mL).[12]
Thiophanate-methyl (Benzimidazole) Venturia inaequalisWidespread resistance with EC50 values from 14.84 to 1237.20 µg/mL.[12]

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Lower values indicate higher efficacy.

Environmental and Toxicological Profiles

This compound and Flavonoids

Naturally occurring flavonoids like this compound are generally considered to have favorable toxicological profiles. As they are part of the human diet, they are often perceived as safer alternatives to synthetic compounds. However, specific toxicological data for this compound is not extensively available. Flavan-4-ols, the class to which this compound belongs, are noted for their antioxidant and anti-inflammatory effects.[1]

Synthetic Fungicides

The environmental and health impacts of synthetic fungicides are a significant concern.[6] Many are persistent in the environment and can be toxic to non-target organisms. For example, chlorophenols, a class of chemical intermediates used in some fungicide synthesis, are known to be persistent and toxic to aquatic life.[14] The development of fungicide resistance in pathogen populations is another major drawback of their long-term use.

Experimental Protocols for Efficacy Evaluation

Standardized methods are crucial for the accurate assessment of fungicide efficacy.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the direct inhibitory effect of a compound on fungal growth.

Poisoned Food Technique:

  • Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA).

  • Fungicide Incorporation: While the medium is still molten, add the test compound (this compound or synthetic fungicide) at various concentrations. Pour the amended medium into sterile Petri dishes.

  • Inoculation: Place a mycelial plug from a pure, actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Data Collection: Measure the radial growth of the fungal colony over time and compare it to a control (medium without fungicide).

  • Analysis: Calculate the percentage of growth inhibition and determine the EC50 value.

cluster_protocol Poisoned Food Technique Workflow A Prepare Fungal Growth Medium (PDA) B Incorporate Test Compound at Various Concentrations A->B C Pour into Petri Dishes B->C D Inoculate with Fungal Mycelial Plug C->D E Incubate at Optimal Temperature D->E F Measure Radial Growth E->F G Calculate % Inhibition and EC50 F->G

Caption: Workflow for the poisoned food technique.

In Vivo Efficacy Testing

Objective: To evaluate the protective and/or curative activity of a compound on a host plant.

Detached Leaf Assay:

  • Plant Material: Collect healthy, young leaves from the host plant.

  • Treatment Application: Spray the leaves with a solution of the test compound at a specific concentration. For curative assays, apply the compound after inoculation.

  • Inoculation: Apply a suspension of fungal spores or bacterial cells to the treated leaves.

  • Incubation: Place the leaves in a humid chamber to facilitate infection.

  • Disease Assessment: After a set incubation period, assess the disease severity (e.g., percentage of leaf area with lesions).

  • Analysis: Compare the disease severity on treated leaves to that on untreated control leaves to determine the percentage of disease control.

Challenges and Future Directions

While this compound shows promise as a natural fungicide, several challenges need to be addressed for its practical application in agriculture.

  • Stability and Formulation: this compound is an unstable and highly reactive molecule.[3] Developing stable formulations that can be effectively applied in the field is a critical hurdle. Research into nanoformulations and other advanced delivery systems for flavonoids is ongoing.[15][16]

  • Cost of Production: The synthesis or extraction of pure this compound may be costly compared to the large-scale production of synthetic fungicides.

  • Regulatory Approval: Any new fungicidal product, natural or synthetic, must undergo rigorous testing to meet regulatory standards for safety and efficacy.

Future research should focus on:

  • Conducting direct, quantitative comparative studies of this compound and leading synthetic fungicides against a broader range of plant pathogens.

  • Elucidating the precise molecular mechanisms of this compound's antimicrobial activity.

  • Investigating the environmental fate and toxicological profile of this compound in detail.

  • Developing cost-effective and stable formulations for field application.

Conclusion

This compound represents a compelling, naturally derived alternative to synthetic fungicides. Its broad-spectrum, non-specific biocidal activity offers a different paradigm to the highly specific and resistance-prone mechanisms of many synthetic compounds. While the currently available data indicates significant potential, particularly in the context of prohexadione-calcium-induced resistance, further research is imperative to fully realize its agricultural applications. A deeper understanding of its efficacy, coupled with advancements in formulation technology, will be key to unlocking the potential of this compound as a valuable tool in sustainable agriculture.

References

  • Spinelli, F., Speakman, J. B., Rademacher, W., Halbwirth, H., Stich, K., & Costa, G. (2005). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calciumand shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens. European Journal of Plant Pathology, 112(2), 133–142. [Link]

  • Role of Fungicides in Agriculture and their impact on environment: A review. (2024). Plant Archives, 24(1), 1013-1023. [Link]

  • Bactericidal effect of this compound 1 mM against Erwinia amylovora Ea... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Rademacher, W. (2000). THE STORY BEHIND PROHEXADIONE-CALCIUM. Acta Horticulturae, (514), 13-18. [Link]

  • Spinelli, F., Costa, G., Speakman, J. B., Rademacher, W., Halbwirth, H., & Stich, K. (2006). PROHEXADIONE-CALCIUM INDUCES IN APPLE THE BIOSYNTHESIS OF this compound, A NOVEL FLAVAN 4-OL, WHICH IS ACTIVE AGAINST ERWINIA AMYLOVORA. In X International Workshop on Fire Blight 704 (pp. 239-244). [Link]

  • Rademacher, W., Spinelli, F., & Costa, G. (2006). PROHEXADIONE-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES. Acta Horticulturae, (727), 97-106. [Link]

  • Fungicide - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Grigoriev, P., et al. (2021). Effect of prohexadione calcium on vegetative growth, yield and scab development on 'Sinap Orlovskii' apple trees. E3S Web of Conferences, 273, 01004. [Link]

  • Byers, R. E., & Yoder, K. S. (1999). Prohexadione-Ca: A Promising Chemical for Controlling Vegetative Growth of Apples. HortScience, 34(7), 1197-1200. [Link]

  • Rademacher, W. (2004). Prohexadione-Ca in Fruit Trees: Modes of Action of a Multifunctional Bioregulator. HortScience, 39(4), 843-843. [Link]

  • Rademacher, W., & Kober, R. (2003). Prohexadione-Ca in Apple Trees: Control of Shoot Growth and Reduction of Fire Blight Incidence in Blossoms and Shoots. Acta Horticulturae, (616), 125-129. [Link]

  • US Patent for Method of making a flavonoid solution and applications thereof for plant growth promotion, seed coating, pathogen elimination, and herbicide stunting effect removal. (n.d.).
  • Flavonoids in Agriculture. (2019). IntechOpen. [Link]

  • US Patent for Methods of making and using compositions comprising flavonoids. (n.d.).
  • Bazzi, C., et al. (2003). Control of pathogen incidence in pome fruits and other horticultural crop plants with prohexadione-Ca. European Journal of Horticultural Science, 68(3), 108-114. [Link]

  • Flavan-4-ol - Grokipedia. (2026, January 7). Retrieved January 13, 2026, from [Link]

  • Spinelli, F., Speakman, J. B., Rademacher, W., Halbwirth, H., & Stich, K. (2006). Prohexadione-calcium induces in apple the biosynthesis of this compound, a novel flavan 4-ol, which is active against Erwinia amylovora. Acta Horticulturae, (704), 239–243. [Link]

  • Unrath, C. R. (1999). Prohexadione-Ca: A Promising Chemical for Controlling Vegetative Growth of Apples. HortScience, 34(7), 1197-1200. [Link]

  • Rademacher, W. (1999). PROHEXADIONE CALCIUM FOR SUPPRESSION OF VEGETATIVE GROWTH IN EASTERN APPLES. Acta Horticulturae, (485), 131-136. [Link]

  • Flavan-4-ol - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Copper-Based Compounds against Erwinia amylovora: Response Parameter Analysis and Suppression of Fire Blight in Apple. (2023). The Plant Pathology Journal, 39(1), 15-28. [Link]

  • Flavan-3-ol - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity. (2023). Frontiers in Plant Science, 14. [Link]

  • Structures of isoflavan-4-ols. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • The numbers, plant sources and corresponding organs of flavan-4-ols. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • In Vitro Evaluation of Five Antimicrobial Peptides against the Plant Pathogen Erwinia amylovora. (2021). International Journal of Molecular Sciences, 22(8), 3939. [Link]

  • Comparison of Resistance Acquisition and Mechanisms in Erwinia amylovora against Agrochemicals Used for Fire Blight Control. (2024). The Plant Pathology Journal, 40(5), 459-470. [Link]

  • Assessing Venturia inaequalis Response to Common Fungicides in Morocco. (2024). Agriculture, 14(7), 1032. [Link]

  • Antifungal activity of essential oils on two Venturia inaequalis strains with different sensitivities to tebuconazole. (2017). Environmental Science and Pollution Research, 25(8), 7545-7553. [Link]

  • Detection of Venturia inaequalis Isolates with Multiple Resistance in Greece. (2019). Agriculture, 9(10), 209. [Link]

  • Assessing Venturia inaequalis Response to Common Fungicides in Morocco. (2024). Agriculture, 14(7), 1032. [Link]

  • Protection Efficacy of Antibacterial Strains against Fire Blight Caused by Erwinia amylovora on Apple Blossom. (2016). The Plant Pathology Journal, 32(6), 539-548. [Link]

  • Comparison of Resistance Acquisition and Mechanisms in Erwinia amylovora against Agrochemicals Used for Fire Blight Control. (2024). The Plant Pathology Journal, 40(5), 459-470. [Link]

  • Baseline Sensitivities of Venturia inaequalis Populations to the Difenaconazole, a Sterol Demethylation Inhibitor Fungicide. (2024). Indian Phytopathology. [Link]

Sources

Validating Luteoforol's Role as a Key Phytoalexin in Rosaceae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Rosaceous Defense Mechanisms?

The discovery of phytoalexins, antimicrobial compounds synthesized de novo by plants in response to pathogen attack, has been a cornerstone of plant pathology for over seven decades.[1] Within the economically significant Rosaceae family, particularly the subtribe Pyrinae (including apples and pears), the canonical phytoalexins have long been established as biphenyls and dibenzofurans, such as aucuparin and eriobofuran.[1][2][3] However, recent evidence has brought a new contender to the forefront: luteoforol, a flavan-4-ol. This guide provides an in-depth technical comparison of this compound with established rosaceous phytoalexins, presenting the experimental framework required to validate its role as a key player in the defense arsenal of these vital fruit crops. For researchers in plant pathology, breeding, and the development of novel crop protection strategies, understanding the nuances of these defense compounds is paramount.

Comparative Analysis: this compound vs. Biphenyls and Dibenzofurans

The primary phytoalexins in Rosaceae, aucuparin and eriobofuran, are derived from the phenylpropanoid pathway, with biphenyl synthase being a key enzyme in the formation of their core structure.[4] this compound, on the other hand, is a flavonoid, a class of compounds more commonly associated with pigmentation and signaling.[5] This distinction in chemical class and biosynthetic origin suggests that Rosaceae may employ a more diverse and previously unappreciated range of chemical defenses.

FeatureThis compoundAucuparinEriobofuran
Chemical Class Flavan-4-ol (Flavonoid)BiphenylDibenzofuran
Biosynthetic Precursor Eriodictyol (a flavanone)3,5-dihydroxybiphenylAucuparin (proposed)
Known Inducers in Rosaceae Prohexadione-calciumErwinia amylovora, Venturia inaequalisErwinia amylovora, Venturia inaequalis
Antimicrobial Activity against Erwinia amylovora HighModerateModerate
Mode of Action Proposed to disrupt pathogen cells and induce a hypersensitive-like response in the host.Inhibition of pathogen growth.Inhibition of pathogen growth.

Table 1: Comparative properties of this compound, aucuparin, and eriobofuran.

Experimental Validation of this compound as a Phytoalexin

To rigorously validate this compound's role, a multi-faceted experimental approach is necessary. The following protocols are designed to be self-validating, with each step providing evidence for the classical definition of a phytoalexin: a compound induced by stress that possesses antimicrobial activity.

I. Elicitation and Extraction of this compound

The induction of this compound by the plant growth regulator prohexadione-calcium provides a reliable method for obtaining this compound for study.[5]

Protocol 1: Prohexadione-Calcium-Mediated Induction and Extraction of this compound from Apple Shoots

  • Plant Material: Use young, actively growing apple shoots (e.g., from 'Gala' or 'Fuji' varieties).

  • Elicitation: Prepare a 250 mg/L solution of prohexadione-calcium in distilled water. Spray the shoots until runoff. Maintain the plants under controlled greenhouse conditions.

  • Harvesting: Harvest the apical parts of the shoots 7-10 days after treatment.

  • Extraction:

    • Immediately freeze the harvested tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder with 80% methanol (v/v) at a 1:10 tissue-to-solvent ratio (w/v) for 24 hours at 4°C with gentle agitation.

    • Centrifuge the extract at 10,000 x g for 15 minutes and collect the supernatant.

    • Concentrate the supernatant under reduced pressure at 40°C.

  • Purification:

    • Resuspend the concentrated extract in a minimal volume of water and partition against an equal volume of ethyl acetate three times.

    • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to dryness and redissolve the residue in a small volume of methanol for further purification by chromatography.

    • Further purification can be achieved using Sephadex LH-20 column chromatography followed by preparative HPLC.

II. Analytical Quantification of this compound

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Protocol 2: UPLC-MS/MS Quantification of this compound

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. For this compound (C15H14O6, MW: 290.27), proposed MRM transitions would be based on its fragmentation pattern, likely involving the loss of water and retro-Diels-Alder fragmentation of the C-ring. A proposed transition is m/z 291 -> 273 [M+H]+ -> [M+H-H2O]+.

III. Antimicrobial Bioassays

To confirm its role as a phytoalexin, the antimicrobial activity of purified this compound must be demonstrated against relevant plant pathogens.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

  • Pathogen: Use a pathogenic strain of Erwinia amylovora.

  • Preparation of this compound: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in a liquid growth medium (e.g., Luria-Bertani broth).

  • Inoculation: Inoculate each dilution with a standardized suspension of E. amylovora.

  • Incubation: Incubate at 28°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

  • Comparative Analysis: Perform parallel MIC assays with purified aucuparin and eriobofuran to directly compare their antimicrobial efficacy.

Signaling Pathway for Phytoalexin Induction in Rosaceae

The induction of phytoalexins is a complex process involving the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors, which triggers a downstream signaling cascade. While the complete pathway in Rosaceae is still under investigation, key components have been identified.

Phytoalexin_Induction_Pathway Pathogen Pathogen Attack (e.g., Erwinia amylovora) Elicitor Elicitors / PAMPs Pathogen->Elicitor PRR Pattern Recognition Receptors (PRRs) Elicitor->PRR ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK_cascade MAPK_cascade PRR->MAPK_cascade ROS->MAPK_cascade WRKY WRKY Transcription Factors MAPK_cascade->WRKY Biosynthesis_Genes Phytoalexin Biosynthesis Genes (e.g., Biphenyl Synthase for Aucuparin; Flavanone 3-hydroxylase inhibition for this compound) WRKY->Biosynthesis_Genes Phytoalexins Accumulation of This compound, Aucuparin, Eriobofuran Biosynthesis_Genes->Phytoalexins Defense Disease Resistance Phytoalexins->Defense

Figure 1: Proposed signaling pathway for phytoalexin induction in Rosaceae.

Conclusion: The Future of Rosaceous Phytoalexin Research

The emergence of this compound as a potent, inducible antimicrobial compound in Rosaceae challenges the traditional view of this family's chemical defenses. Its validation as a key phytoalexin opens new avenues for research into the genetic and biochemical regulation of flavonoid biosynthesis in response to stress. For drug development professionals, this compound and its derivatives may represent a novel class of natural products with potential applications. Further research, following the experimental frameworks outlined in this guide, will be crucial in fully elucidating the role of this compound and harnessing its potential for the development of more resilient and sustainable fruit crops.

References

  • Rademacher, W., Spinelli, F., & Costa, G. (2006). PROHEXADIONE-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES. Acta Horticulturae, 727, 97-106. [Link]

  • Ahuja, I., Kissen, R., & Bones, A. M. (2012). Phytoalexins in defense against pathogens. Trends in Plant Science, 17(2), 73-90. [Link]

  • Chizzali, C., & Beerhues, L. (2012). Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans. Beilstein Journal of Organic Chemistry, 8, 554-563. [Link]

  • Busnena, B. A., Beerhues, L., & Liu, B. (2023). Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins. Planta, 258(4), 77. [Link]

  • Khalil, A., Gaid, M., & Beerhues, L. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Phytochemistry, 96, 101-108. [Link]

  • Kokubun, T., & Harborne, J. B. (1995). Phytoalexins of the Pyrinae: Biphenyls or dibenzofurans. Phytochemistry, 40(6), 1649-1654. [Link]

Sources

The Synergistic Power of Luteolin: A Guide to Enhanced Antimicrobial Efficacy with Flavonoid Combinations

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial pathogens, the waning efficacy of conventional antibiotics has propelled researchers toward innovative strategies. Among these, the exploration of natural compounds, particularly flavonoids, has revealed a promising frontier. This guide delves into the synergistic potential of luteolin, a ubiquitous flavone found in numerous edible plants, when combined with other flavonoids and conventional antibiotics to combat pathogenic microbes. We will explore the mechanisms underpinning these synergistic interactions, provide detailed experimental protocols for their evaluation, and present a comparative analysis of luteolin's performance against a range of pathogens.

The Rationale for Synergy: Beyond Additive Effects

The concept of synergy in antimicrobial therapy refers to an interaction where the combined effect of two or more compounds is significantly greater than the sum of their individual effects.[1] This is a highly sought-after phenomenon in drug development as it can:

  • Increase therapeutic efficacy: Achieving a greater antimicrobial effect at lower, less toxic concentrations.

  • Combat drug resistance: Restoring the effectiveness of antibiotics to which pathogens have developed resistance.[2]

  • Broaden the spectrum of activity: Targeting a wider range of pathogenic microorganisms.

  • Reduce the likelihood of resistance development: The multi-target nature of synergistic combinations can make it more difficult for microbes to evolve resistance.[3]

Luteolin, a flavonoid known for its anti-inflammatory, antioxidant, and antimicrobial properties, has emerged as a potent candidate for synergistic combinations.[4][5][6][7] Its intrinsic antibacterial activities are well-documented, with mechanisms including the disruption of cell wall and membrane integrity, inhibition of nucleic acid and protein synthesis, and interference with energy metabolism.[8][9][10]

Evaluating Synergism: Key Experimental Methodologies

To rigorously assess the synergistic potential of luteolin with other compounds, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill curve assay.

The Checkerboard Assay: Quantifying Synergy

The checkerboard assay is a microdilution technique that allows for the simultaneous testing of multiple concentration combinations of two compounds.[11][12] The primary output of this assay is the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Protocol for Checkerboard Assay: [1][13]

  • Preparation of Reagents and Inoculum:

    • Prepare stock solutions of luteolin and the other test compound (e.g., another flavonoid or an antibiotic) in a suitable solvent.

    • Culture the target pathogen in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized inoculum density (typically ~5 x 10^5 CFU/mL).

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional serial dilution of the two compounds. Luteolin is typically diluted along the y-axis (rows), while the second compound is diluted along the x-axis (columns).

    • Row H is reserved for the serial dilution of luteolin alone to determine its Minimum Inhibitory Concentration (MIC).

    • Column 12 is used for the serial dilution of the second compound alone to determine its MIC.

    • Include wells for a growth control (inoculum only) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and FICI Calculation:

    • After incubation, determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible microbial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of Luteolin in combination / MIC of Luteolin alone) + (MIC of Compound B in combination / MIC of Compound B alone)

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Diagram of Checkerboard Assay Workflow:

Checkerboard_Workflow cluster_prep Preparation cluster_setup Plate Setup (96-well) cluster_analysis Analysis A Prepare Luteolin Stock Solution D Serial Dilution of Luteolin (Rows) A->D B Prepare Compound B Stock Solution E Serial Dilution of Compound B (Columns) B->E C Prepare Standardized Bacterial Inoculum F Inoculate with Bacteria C->F D->F E->F G Incubate (18-24h, 37°C) F->G H Determine MICs (Visual Inspection) G->H I Calculate FICI H->I J Interpret Results (Synergy, Additive, etc.) I->J

Caption: Workflow of the checkerboard assay for synergy testing.

Time-Kill Curve Assay: Assessing Bactericidal Activity

While the checkerboard assay measures the inhibition of growth (bacteriostatic activity), the time-kill curve assay provides insights into the rate of bacterial killing (bactericidal activity) over time.[3][14]

Protocol for Time-Kill Curve Assay: [15]

  • Preparation:

    • Prepare cultures of the target pathogen in the logarithmic phase of growth.

    • Prepare test tubes with broth containing sub-inhibitory concentrations (e.g., 0.5 x MIC) of luteolin, the second compound, and their combination. Include a growth control tube without any compounds.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial culture to a starting density of ~5 x 10^5 CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots and plate them on agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[15]

Luteolin in Action: Synergistic Combinations and Mechanisms

Research has highlighted several instances where luteolin exhibits significant synergistic activity with other flavonoids and conventional antibiotics against a variety of pathogens.

Luteolin Combination Target Pathogen Observed Effect FICI Potential Mechanism(s) Reference(s)
Luteolin + QuercetinMethicillin-Resistant Staphylococcus aureus (MRSA)Additive to SynergisticNot specifiedDamage to the bacterial cytoplasmic membrane, potential inhibition of efflux pumps.[16]
Luteolin + AmoxicillinAmoxicillin-Resistant Escherichia coli (AREC)SynergisticNot specifiedInhibition of β-lactamase, alteration of outer and inner membrane permeability.[17]
Luteolin + MacrolidesTrueperella pyogenes (msrA-positive)Increased SusceptibilityNot specifiedInhibition of the MsrA efflux pump by downregulating gene and protein expression.[2][18]
Key Mechanisms of Luteolin-Mediated Synergy

The synergistic effects of luteolin often stem from its ability to act on microbial defense mechanisms, thereby re-sensitizing pathogens to other antimicrobial agents.

  • Efflux Pump Inhibition: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps.[19] Flavonoids, including luteolin, have been shown to inhibit these pumps, leading to an intracellular accumulation of the partner drug to effective concentrations.[2][20][21] Luteolin can inhibit efflux pumps by down-regulating the expression of pump genes, interfering with the pump's protein assembly, or blocking the energy supply necessary for pump function.[2]

  • Biofilm Disruption: Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant protection against antibiotics.[22] Luteolin has demonstrated the ability to inhibit biofilm formation and disrupt established biofilms.[22][23] This action can expose the individual bacteria within the biofilm to the effects of a partner antibiotic. The mechanism often involves the downregulation of genes responsible for surface adhesion and the production of extracellular polymeric substances (EPS).[22]

  • Enzyme Inhibition: In cases of resistance mediated by antibiotic-degrading enzymes, such as β-lactamases in amoxicillin-resistant E. coli, luteolin can act as an inhibitor of these enzymes.[17] By neutralizing the bacterial defense mechanism, luteolin allows the antibiotic to reach its target (e.g., the bacterial cell wall) unimpeded.

  • Cell Membrane Permeabilization: Luteolin can disrupt the integrity of the bacterial cell membrane, leading to increased permeability.[10][16] This not only has a direct bactericidal effect but also facilitates the entry of other antimicrobial compounds into the cell, enhancing their efficacy.

Diagram of Synergistic Mechanisms of Luteolin:

Synergistic_Mechanisms cluster_mechanisms Mechanisms of Synergy Luteolin Luteolin Pathogen Pathogen Luteolin->Pathogen Synergistic Killing EffluxPump Efflux Pump Inhibition Luteolin->EffluxPump Biofilm Biofilm Disruption Luteolin->Biofilm Enzyme Enzyme Inhibition (e.g., β-lactamase) Luteolin->Enzyme Membrane Membrane Permeabilization Luteolin->Membrane Flavonoid_B Other Flavonoid / Antibiotic Flavonoid_B->Pathogen Synergistic Killing EffluxPump->Pathogen Increases intracellular drug concentration Biofilm->Pathogen Exposes bacteria to drug Enzyme->Pathogen Protects drug from degradation Membrane->Pathogen Facilitates drug entry

Caption: Mechanisms of luteolin's synergistic antimicrobial effects.

Conclusion and Future Directions

The synergistic combination of luteolin with other flavonoids and conventional antibiotics represents a highly promising strategy to combat the growing threat of antimicrobial resistance. The multi-targeted nature of these combinations, encompassing efflux pump inhibition, biofilm disruption, and enzyme inactivation, provides a robust defense against microbial adaptation.

For researchers and drug development professionals, the methodologies outlined in this guide provide a framework for the systematic evaluation of novel synergistic pairings. Future research should focus on expanding the library of luteolin-based combinations against a wider array of clinically relevant pathogens, including fungal and viral agents. Furthermore, transitioning from in vitro studies to in vivo models is a critical next step to validate the therapeutic potential and assess the safety and pharmacokinetics of these promising combinations. The exploration of flavonoid synergy, with luteolin as a key player, may well unlock a new generation of effective antimicrobial therapies.

References

  • IOSR Journal. (2017-12-22).
  • ResearchGate. (n.d.). Time kill curve assay chart showing the synergistic effect of a....
  • National Institutes of Health (NIH). (n.d.). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus.
  • ASM Journals. (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii.
  • ResearchGate. (n.d.). (PDF) Time-kill assay: An efficacy of synergy between carbapenems and clodronic acid.
  • National Institutes of Health (NIH). (2023-09-21).
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Selected flavonoids exhibit antibiofilm and antibacterial effects against Vibrio by disrupting membrane integrity, virulence and metabolic activities.
  • ResearchGate. (n.d.). The four most active anti-biofilm flavonoids identified in this contribution.
  • ResearchGate. (n.d.). Anti-biofilm effects of the flavonoids collection when added prior-to (....
  • Dovepress. (n.d.). The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes.
  • PubMed Central. (2021-05-05). Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids.
  • Benchling. (2025-09-15). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay.
  • PubMed Central. (2025-07-22). Lupeol as a Potential Inhibitor of NorA Efflux Pumps in Staphylococcus aureus: In Silico and In Vitro Evidence.
  • PubMed Central. (2022-01-10). Luteolin increases susceptibility to macrolides by inhibiting MsrA efflux pump in Trueperella pyogenes.
  • Dovepress. (n.d.). The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes.
  • PubMed. (2022-01-10). Luteolin increases susceptibility to macrolides by inhibiting MsrA efflux pump in Trueperella pyogenes.
  • PubMed. (n.d.). Mechanisms of Action of Luteolin Against Single- and Dual-Species of Escherichia coli and Enterobacter cloacae and Its Antibiofilm Activities.
  • PubMed. (n.d.). Luteolin: A novel approach to fight bacterial infection.
  • PLOS One. (n.d.). Synergistic antifungal effects of botanical extracts against Candida albicans.
  • PubMed Central. (n.d.). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.)
  • Frontiers. (n.d.). Antibacterial activity and mechanism of luteolin isolated from Lophatherum gracile Brongn. against multidrug-resistant Escherichia coli.
  • ResearchGate. (2025-11-06). (PDF)
  • PubMed. (2012-12-05). Synergistic activity of luteolin and amoxicillin combination against amoxicillin-resistant Escherichia coli and mode of action.
  • PubMed Central. (2016-11-22). Effects of Luteolin and Quercetin in Combination with Some Conventional Antibiotics against Methicillin-Resistant Staphylococcus aureus.
  • ResearchGate. (n.d.). The synergistic effects of luteolin when combined with anti-cancer drugs or other bioactive compounds.
  • MDPI. (2021-11-16). Flavonoids as Inhibitors of Bacterial Efflux Pumps.
  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing.
  • PubMed Central. (2023-08-07).
  • PubMed Central. (2025-09-26). Antimicrobial, synergistic and antibiofilm activities of Myristica fragrans Houtt.
  • PubMed. (2024-07-29). Determination of in vitro synergy and antibiofilm activities of antimicrobials and essential oil components.
  • ResearchGate. (n.d.). Determination of in vitro synergy and antibiofilm activities of antimicrobials and essential oil components.
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds.
  • Frontiers. (2017-10-05). Luteolin: A Flavonoid that Has Multiple Cardio-Protective Effects and Its Molecular Mechanisms.

Sources

A Cross-Species Comparative Guide to Luteoforol: Production, Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the production and bioactivity of plant-derived secondary metabolites across various species is paramount. This guide provides an in-depth comparative analysis of Luteoforol, a flavan-4-ol with significant biological activities. We will delve into its biosynthesis, its role as a phytoalexin, and its potential as an antioxidant and anti-inflammatory agent, supported by experimental data and detailed protocols to empower your research.

Introduction to this compound: A Promising Flavan-4-ol

This compound is a flavonoid belonging to the flavan-4-ol subclass, characterized by a hydroxyl group at the C-4 position of the C-ring.[1] These colorless compounds are key precursors in the biosynthesis of phlobaphenes, which are red-colored pigments, and 3-deoxyanthocyanidins.[2][3] The presence and concentration of this compound can vary significantly between plant species, influenced by genetic and environmental factors.[4][5] This variation underscores the importance of cross-species comparisons to identify potent sources and understand the full therapeutic potential of this molecule.

Biosynthesis of this compound Across Plant Species

The biosynthesis of this compound is an integral part of the flavonoid pathway, branching off from the general phenylpropanoid pathway. The key enzymatic step is the reduction of the flavanone eriodictyol, a reaction catalyzed by flavanone 4-reductase (FNR) .[6]

Diagram of the this compound Biosynthesis Pathway

Luteoforol_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol (Flavanone) Naringenin->Eriodictyol F3'H This compound This compound (Flavan-4-ol) Eriodictyol->this compound FNR Phlobaphenes Phlobaphenes This compound->Phlobaphenes Deoxyanthocyanidins 3-Deoxyanthocyanidins This compound->Deoxyanthocyanidins

Caption: Simplified biosynthesis pathway of this compound.

The expression and activity of FNR can differ between plant species, leading to variations in this compound accumulation. For instance, in sorghum (Sorghum bicolor), this compound and its derivatives are well-documented phytoalexins, suggesting a robust biosynthetic pathway.[7][8] In pome fruits like apples (Malus domestica) and pears (Pyrus communis), this compound production can be induced by plant growth regulators such as prohexadione-calcium, which interferes with the flavonoid metabolism.[1]

Cross-Species Comparison of this compound Production

While a comprehensive quantitative comparison of this compound across a wide range of plant species is not yet available in the literature, existing studies indicate significant variations.

Plant SpeciesKnown to Produce this compoundTypical Concentration RangeKey References
Sorghum bicolor (Sorghum)YesVaries significantly with genotype and stress conditions[7][8][9]
Malus domestica (Apple)Yes (inducible)Dependent on induction with prohexadione-calcium[1]
Pyrus communis (Pear)Yes (inducible)Dependent on induction with prohexadione-calcium[1]

Note: The concentration of this compound is highly dependent on the specific cultivar, environmental conditions, and the presence of biotic or abiotic stressors.

Comparative Biological Activities of this compound

This compound exhibits a range of biological activities, with its role as a phytoalexin being the most extensively studied. However, based on the activities of structurally similar flavonoids, it is also predicted to have potent antioxidant and anti-inflammatory properties.

Phytoalexin Activity: A Defense Mechanism

This compound acts as a phytoalexin, an antimicrobial compound produced by plants in response to pathogen attack.[8][10][11]

A key study demonstrated that this compound induced by prohexadione-calcium in pome fruits is highly active against the fire blight pathogen, Erwinia amylovora.[1] It also shows activity against other bacterial and fungal pathogens.[1] This phytoalexin activity is not only due to direct antimicrobial action but also through the induction of a hypersensitive-like response in the host plant tissue, a form of programmed cell death that limits the spread of the pathogen.[1][9][12]

PathogenPlant Source of this compoundObserved EffectKey References
Erwinia amylovoraPome fruitsBactericidal[1][3]
Colletotrichum sublineolumSorghumFungicidal (as a phytoalexin)Inferred from sorghum's known defense mechanisms
Other bacteria and fungiPome fruitsBroad-spectrum antimicrobial[1]
Antioxidant Activity

While direct comparative studies on the antioxidant activity of this compound from different species are scarce, the antioxidant potential of flavonoids is well-established.[13][14][15] The structure of this compound, with its multiple hydroxyl groups, suggests it can act as a potent free radical scavenger.

Inferred Antioxidant Potential:

  • Radical Scavenging: Likely possesses strong DPPH and ABTS radical scavenging activity.

  • Reducing Power: Expected to exhibit ferric reducing antioxidant power (FRAP).

Anti-inflammatory Activity

The anti-inflammatory properties of many flavonoids are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][16] Luteolin, a structurally related flavone, is a known inhibitor of these pathways.[6][17][18] It is highly probable that this compound exerts similar anti-inflammatory effects.

Diagram of this compound's Inferred Anti-inflammatory Signaling Pathway

Luteoforol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 releases NFκB_p65_p50_n NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_n translocates to This compound This compound This compound->MAPK_pathway inhibits This compound->IKK inhibits Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFκB_p65_p50_n->Inflammatory_Genes activates

Caption: Inferred mechanism of this compound's anti-inflammatory action.

Experimental Protocols

To facilitate further research, we provide the following detailed protocols for the extraction, quantification, and bioactivity assessment of this compound. These are generalized methods that should be optimized for specific plant matrices.

Extraction and Purification of this compound

Objective: To extract and purify this compound from plant material.

Materials:

  • Freeze-dried and powdered plant material

  • 80% Methanol (or Ethanol)

  • Rotary evaporator

  • Sephadex LH-20 resin

  • Column chromatography apparatus

  • Fraction collector

  • HPLC system for purification

Protocol:

  • Extraction: Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 24 hours with constant stirring. Repeat the extraction three times.[10][19][20][21]

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Fractionation: Resuspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. This compound is expected to be in the ethyl acetate fraction.

  • Column Chromatography: Concentrate the ethyl acetate fraction and apply it to a Sephadex LH-20 column. Elute with a gradient of methanol in chloroform to separate the flavonoid-rich fractions.[22]

  • Purification: Further purify the this compound-containing fractions using preparative HPLC with a C18 column.

Quantification of this compound by HPLC-UV

Objective: To quantify the concentration of this compound in a plant extract.

Materials:

  • Purified this compound standard

  • HPLC-grade methanol, acetonitrile, and formic acid

  • HPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Protocol:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration curve range.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Scan for the absorbance maximum of this compound (typically around 280 nm for flavan-4-ols).

  • Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the samples based on their peak areas.[23][24][25][26]

In Vitro Antioxidant Activity Assays

Objective: To assess the antioxidant capacity of this compound extracts.

DPPH Radical Scavenging Assay:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Add various concentrations of the this compound extract to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.[13]

Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

  • Add the this compound extract to the FRAP reagent.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Use a standard curve of FeSO4 to express the results as Fe(II) equivalents.[13][15]

In Vitro Anti-inflammatory Activity Assay

Objective: To evaluate the anti-inflammatory effects of this compound on macrophage cells.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the this compound extract for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.[16]

Conclusion and Future Directions

This compound is a flavan-4-ol with demonstrated phytoalexin activity and strong potential as an antioxidant and anti-inflammatory agent. This guide provides a framework for the comparative analysis of its production and bioactivity across different plant species. While current research has laid a solid foundation, further studies are needed to:

  • Quantify this compound content in a broader range of plant species to identify high-yielding sources.

  • Conduct direct comparative studies on the bioactivity of this compound isolated from different plant origins.

  • Elucidate the specific molecular mechanisms underlying this compound's various biological effects.

By leveraging the protocols and insights provided in this guide, researchers can advance our understanding of this compound and unlock its full potential for applications in agriculture, medicine, and drug development.

References

  • Spinelli, F., Rademacher, W., & Costa, G. (2005). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calciumand shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens.
  • Winkel-Shirley, B. (2001). Flavonoid biosynthesis. A colorful model for genetics, biochemistry, cell biology, and biotechnology. Plant Physiology, 126(2), 485–493.
  • Tanaka, Y., Sasaki, N., & Ohmiya, A. (2008). Biosynthesis of plant pigments: anthocyanins, betalains and carotenoids. The Plant Journal, 54(4), 733–749.
  • Grotewold, E. (2006). The genetics and biochemistry of floral pigments. Annual Review of Plant Biology, 57, 761–780.
  • Chen, L., Teng, H., Jia, Z., Battino, M., & Miron, A. (2018). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food Chemistry, 264, 149–156.
  • López-Lázaro, M. (2009). Distribution and biological activities of the flavonoid luteolin. Mini-Reviews in Medicinal Chemistry, 9(1), 31–59.
  • Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., Daglia, M., Skalicka-Woźniak, K., & Nabavi, S. M. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Research Bulletin, 119, 1–11.
  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313–7352.
  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.
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  • Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043–1048.
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Sources

A Senior Application Scientist's Guide to Comparative Metabolomics of Luteoforol-Producing and Non-Producing Plants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" of Luteoforol

This compound is a flavan-4-ol, a class of colorless flavonoids that serve as precursors to condensed phlobaphene pigments in some plant species.[1] Beyond their role in pigmentation, flavan-4-ols are implicated in plant defense mechanisms, acting as phytoalexins against fungal and insect attacks.[2] Their antioxidant and anti-inflammatory properties also make them, and the pathways that produce them, of significant interest to researchers in drug development and crop improvement.[2][3]

A fundamental question in natural product chemistry and functional genomics is: why does one plant species produce a specific compound, like this compound, while a closely related species does not? The answer often lies in subtle differences in their metabolic networks, driven by variations in gene expression and enzyme function.[4][5]

This guide presents a comprehensive strategy using comparative metabolomics to dissect these differences. By contrasting the global metabolite profiles of a this compound-producing plant with a non-producing relative, we can pinpoint the specific metabolic bottlenecks and identify candidate genes responsible for this divergent chemistry. We will use a powerful combination of Liquid Chromatography-Mass Spectrometry (LC-MS) to achieve this, providing a robust framework for hypothesis generation and discovery.[6][7]

Experimental Design: Selecting the Right Players

The success of a comparative metabolomics study hinges on a well-thought-out experimental design. The goal is to minimize biological variance unrelated to the trait of interest (this compound production) to maximize the signal-to-noise ratio.

1. Plant Species Selection:

  • This compound Producer: Sorghum bicolor (Sorghum) is a well-documented producer of flavan-4-ols, including this compound, which are precursors to its phlobaphene pigments.[1][8] It serves as an excellent model for this study.

  • Non-Producer: A closely related species that lacks the specific genes for this compound synthesis is ideal. For this guide, we will hypothesize a hypothetical Sorghum variety or a closely related Poaceae species known to lack red pigmentation and the underlying flavan-4-ol chemistry. The key is to choose a species where the general flavonoid pathway is conserved but diverges before this compound synthesis.[5]

2. Tissue Selection and Replication:

  • Tissue: Flavonoids often accumulate in specific tissues.[9][10][11][12] For Sorghum, young, developing leaf tissues are appropriate sites of flavan-4-ol synthesis.[1] It is critical to harvest the exact same tissue type at the same developmental stage from both species.

  • Replication: To ensure statistical robustness, a minimum of 5-6 biological replicates (individual plants) per group is essential. Technical replicates (multiple injections of the same extract) should also be included to assess analytical variability.

Workflow Overview: From Plant Tissue to Data

The entire experimental process can be visualized as a linear progression from biological sample to actionable insight. This workflow ensures reproducibility and minimizes the introduction of artifacts at each stage.

G cluster_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_interp Data Interpretation plant_select 1. Select Plants (Producer vs. Non-Producer) harvest 2. Harvest Tissue (e.g., Young Leaves) plant_select->harvest quench 3. Flash Freeze (Liquid Nitrogen) harvest->quench grind 4. Homogenize (Cryo-grinding) quench->grind extract 5. Metabolite Extraction (80% Methanol) grind->extract Transfer frozen powder lcms 6. LC-MS/MS Analysis (UPLC-QTOF-MS) extract->lcms process 7. Data Processing (Peak Picking, Alignment) lcms->process stats 8. Statistical Analysis (PCA, OPLS-DA) process->stats Generate peak matrix id 9. Feature Identification (MS/MS, Databases) stats->id pathway 10. Pathway Mapping & Hypothesis Generation id->pathway

Caption: High-level experimental workflow for comparative metabolomics.

Detailed Experimental Protocols

Here, we detail the step-by-step methodologies that form the core of this investigation. Explanations are provided to clarify the rationale behind each critical step.

Protocol 1: Metabolite Extraction

The goal of extraction is to efficiently and reproducibly recover the small molecule metabolites from the plant tissue while preserving their chemical integrity.

  • Rationale for Solvent Choice: An 80% methanol solution is widely used for extracting semi-polar metabolites like flavonoids from plant tissues.[13] The water component helps to swell the plant cells, while the methanol disrupts cell membranes and solubilizes the target compounds. The addition of a small amount of formic acid (0.1%) can improve the extraction efficiency and stability of flavonoids by keeping them protonated.[14][15]

Step-by-Step Procedure:

  • Aliquot Frozen Powder: Weigh approximately 50 mg of the frozen, ground plant tissue powder into a pre-chilled 2.0 mL microcentrifuge tube. It is crucial to keep the sample frozen to prevent enzymatic degradation of metabolites.[16]

  • Add Extraction Solvent: Add 1.0 mL of ice-cold 80% methanol / 0.1% formic acid to the tube.

  • Homogenize: Vortex the tube vigorously for 30 seconds.

  • Sonicate: Place the samples in an ultrasonic bath for 15 minutes to ensure complete cell lysis and extraction.[14]

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[14][16]

  • Collect Supernatant: Carefully transfer the supernatant (the liquid extract) to a new microcentrifuge tube.

  • Filter: Filter the extract through a 0.2 µm PVDF syringe filter into an LC-MS vial to remove any remaining particulates that could clog the chromatography system.[14][15]

  • Store: Store the vials at -80°C until analysis to ensure stability.

Protocol 2: LC-MS/MS Analysis

This is the instrumental analysis phase where metabolites are separated and detected. We use Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid and high-resolution separation, coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer for accurate mass detection and fragmentation.

  • Rationale for Technique: LC-MS is the premier tool for metabolomics due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in a complex mixture.[7] A QTOF instrument provides high-resolution, accurate mass data, which is critical for determining the elemental composition of unknown compounds.

Instrumental Parameters:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 x 50mm). A C18 reversed-phase column is excellent for separating flavonoids.[15]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute hydrophobic compounds, hold, and then return to 5% B to re-equilibrate the column.[14]

  • Mass Spectrometer: Agilent 6545 QTOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to maximize compound coverage.

  • Acquisition Mode: Data-Dependent Acquisition (DDA), where the instrument performs a full scan to detect all ions, followed by targeted MS/MS scans on the most abundant ions to obtain fragmentation data for structural identification.

Data Analysis and Interpretation

Raw data from the LC-MS is a complex collection of signals. The goal of data analysis is to distill this complexity into a clear, comparative view of the two plant metabolomes.

1. Data Processing: Software (e.g., Agilent MassHunter, XCMS) is used to perform peak detection, deconvolution, and alignment across all samples, generating a data matrix where rows are compounds (defined by retention time and m/z) and columns are samples.

2. Statistical Analysis: Multivariate statistical analysis is used to identify significant differences.

  • Principal Component Analysis (PCA): An unsupervised method used for initial quality control and to visualize the overall clustering of the samples. We expect to see clear separation between the this compound-producer and non-producer groups.

  • Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA): A supervised method that enhances the separation between the predefined groups and helps identify the specific metabolites (features) that contribute most to this separation.

3. Feature Identification: Features identified as significant by OPLS-DA are then targeted for identification. This is done by:

  • Accurate Mass: Matching the accurate mass (to within 5 ppm) to chemical formulas in databases like KEGG or PlantCyc.

  • MS/MS Fragmentation: Comparing the experimental fragmentation pattern to spectra in databases (e.g., METLIN, MassBank) or to those of authentic chemical standards.

Expected Results: Connecting Metabolites to Pathways

The analysis should reveal a distinct metabolic signature for the this compound-producing plant.

Comparative Metabolite Table (Hypothetical Data)

This table summarizes the expected findings for key metabolites in the flavonoid pathway. The values represent the relative abundance (normalized peak area) of each compound.

MetabolitePrecursor/ProductThis compound Producer (Relative Abundance)Non-Producer (Relative Abundance)Fold Change (Producer/Non-Producer)
NaringeninPrecursor15,00018,0000.83
EriodictyolPrecursor25,00028,0000.89
This compound Target Product 500,000 Not Detected
ApiforolRelated Product80,000Not Detected
LuteolinCompeting Product5,00045,0000.11
ApigeninCompeting Product2,00035,0000.06

Interpretation of Table:

  • The dramatic accumulation of This compound and its analogue Apiforol in the producing plant is the key finding.

  • The precursors (Naringenin, Eriodictyol) are present in both, indicating the upstream pathway is active.

  • The non-producing plant shunts these precursors down a competing pathway, leading to a significant accumulation of the flavones Luteolin and Apigenin .[17][18]

Visualizing the Metabolic Bottleneck

This metabolic pathway diagram, generated using the data above, clearly illustrates the point of divergence.

G P p-Coumaroyl-CoA + Malonyl-CoA CHS CHS P->CHS NAR_C Naringenin Chalcone CHI CHI NAR_C->CHI NAR Naringenin F3H F3'H NAR->F3H FNR FNR (Flavanone 4-reductase) [ACTIVE in Producer] NAR->FNR FNS FNS (Flavone Synthase) [Dominant in Non-Producer] NAR->FNS ERI Eriodictyol ERI->FNR ERI->FNS LUT This compound API Apiforol LUL Luteolin (Accumulates in Non-Producer) APG Apigenin (Accumulates in Non-Producer) CHS->NAR_C CHI->NAR F3H->ERI FNR->LUT FNR->API FNS->LUL FNS->APG

Caption: this compound biosynthesis pathway divergence.

This visualization strongly suggests that the key enzymatic step differentiating the two plants is the one catalyzed by Flavanone 4-reductase (FNR) .[8][19] In the producing plant, FNR is active and efficiently converts flavanones (Eriodictyol, Naringenin) into flavan-4-ols (this compound, Apiforol).[19] In the non-producing plant, this enzyme is likely absent or non-functional, causing the flavanone precursors to be metabolized by Flavone Synthase (FNS) into flavones.[17]

Conclusion and Next Steps: From Metabolome to Genome

This comparative metabolomics guide provides a clear, data-driven path to a testable hypothesis. The results strongly implicate the gene encoding Flavanone 4-reductase (FNR) as the genetic determinant for this compound production.

The logical next steps would be to use this information to:

  • Perform Transcriptomics (RNA-Seq): Compare gene expression profiles of the two plants to confirm if the FNR gene is highly expressed in the producer and has low or no expression in the non-producer.

  • Sequence Candidate Genes: Sequence the FNR gene from both species to identify potential mutations (e.g., premature stop codons, frameshift mutations) in the non-producing plant that would render the enzyme inactive.

  • Enzymatic Assays: Express the FNR protein from both plants in a heterologous system (e.g., E. coli or yeast) and perform in vitro assays to confirm that the enzyme from the producing plant is active, while the one from the non-producer is not.

By integrating metabolomics with genomics and biochemistry, we can achieve a comprehensive understanding of how specialized metabolic pathways evolve and function in the plant kingdom.

References

  • Comparative Metabolomic Analysis Reveals Distinct Flavonoid Biosynthesis Regulation for Leaf Color Development of Cymbidium sinense 'Red Sun'. (n.d.).
  • Metabolomic and transcriptomice analyses of flavonoid biosynthesis in apricot fruits. (2023). Frontiers in Plant Science.
  • Comparison of Metabolome and Transcriptome of Flavonoid Biosynthesis in Two Colors of Coreopsis tinctoria Nutt. (n.d.).
  • A comparative metabolomics investigation of flavonoid variation in faba bean flowers. (2023).
  • Flavan-4-ol. (2026). Grokipedia.
  • Roles of Flavanone 4-reductase (FNR), Flavone synthase II (FNSII), and... (2021).
  • Flavan-4-ol. (n.d.). Wikipedia.
  • The Flavonoid Biosynthesis Network in Plants. (n.d.).
  • A Comparison of the Flavonoid Biosynthesis Mechanisms of Dendrobium Species by Analyzing the Transcriptome and Metabolome. (n.d.). MDPI.
  • Structures of isoflavan-4-ols. (n.d.).
  • Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites. (n.d.).
  • Flavan-4-ol Glycosides from the Rhizomes of Abacopteris penangiana. (2006).
  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2018). Protocols.io.
  • Metabolite extraction for high-throughput FTICR-MS-based metabolomics of grapevine leaves. (2015).
  • LC-MS Training – The identification of nutraceuticals
  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) v2. (2018).
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  • Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. (2022). PubMed Central.
  • Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. (2024).
  • Diagrammatic representation of the biosynthesis of luteolin.... (n.d.).
  • Flavonoids and Other Polyphenols: Bioactive Molecules from Traditional Medicine Recipes/Medicinal Plants and Their Potential for Phytopharmaceutical and Medical Application. (2024).
  • Flowers and Inflorescences of Selected Medicinal Plants as a Source of Triterpenoids and Phytosterols. (n.d.).
  • Tocotrienols in Different Parts of Wild Hypericum perforatum L.
  • Tocotrienols in Eleven Species of Hypericum Genus Leaves. (2025).
  • Tocochromanols in the Leaves of Plants in the Hypericum and Clusia Genera. (2025).

Sources

Assessing the Broader Antimicrobial Spectrum of Luteoforol Against Plant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel, effective, and sustainable solutions for plant disease management, the scientific community is increasingly turning its attention to naturally derived compounds. Among these, the flavan-4-ol Luteoforol, a phytoalexin found in plants like sorghum (Sorghum bicolor), has emerged as a promising candidate for a broad-spectrum antimicrobial agent.[1][2][3] This guide provides an in-depth technical assessment of this compound's antimicrobial capabilities against a range of agriculturally significant plant pathogens, offering a comparative analysis with conventional antimicrobial agents.

Introduction to this compound: A Natural Defender

This compound is a flavonoid, specifically a 3-deoxyanthocyanidin, that plays a crucial role in the defense mechanisms of certain plants.[1][2][3] Its production is induced in response to fungal ingress, acting as a localized defense at the site of attempted infection.[1] This inherent biological function as a phytoalexin makes this compound a compelling subject for investigation as a potential biopesticide. Unlike many synthetic fungicides and bactericides, which can face issues of resistance and environmental persistence, plant-derived compounds like this compound may offer a more ecologically sound approach to crop protection.

Comparative Antimicrobial Spectrum of this compound

While research into the full antimicrobial spectrum of this compound is ongoing, existing studies have demonstrated its efficacy against key plant pathogens. This section presents available data on its activity and compares it with standard antimicrobial treatments.

Bacterial Pathogens

This compound has shown notable bactericidal effects, particularly against the causative agent of fire blight, Erwinia amylovora.

Bacterial PathogenDiseaseThis compound ActivityStandard Antibiotics
Erwinia amylovoraFire BlightBactericidal at 1 mM concentration.[4]Streptomycin, Oxytetracycline[5][6][7][8]
Pantoea agglomerans(Often a secondary invader)Bactericidal at 1 mM concentration.[4]Not typically a primary target for antibiotic use in plants.
Pseudomonas syringaeBacterial Blight, Leaf SpotData not yet availableCopper-based bactericides, Streptomycin[7]
Xanthomonas campestrisBlack RotData not yet availableCopper-based bactericides, Streptomycin[7]
Agrobacterium tumefaciensCrown GallData not yet availableBiological control agents, Copper-based bactericides
Clavibacter michiganensisBacterial CankerData not yet availableCopper-based bactericides
Fungal Pathogens

This compound's role as a phytoalexin in sorghum is primarily a response to fungal pathogens.[1][3] This suggests a strong potential for broad-spectrum antifungal activity.

Fungal PathogenDiseaseThis compound ActivityStandard Fungicides
Venturia inaequalisApple ScabPhytoalexin-like properties observed.Captan, Myclobutanil, Strobilurins[9][10]
Botrytis cinereaGray MoldData not yet availableFenhexamid, Fludioxonil, Pyraclostrobin[10][11][12]
Fusarium oxysporumFusarium WiltData not yet availableProthioconazole, Tebuconazole[10][11]
Colletotrichum spp.AnthracnoseData not yet availableAzoxystrobin, Pyraclostrobin[11][13][14]
Magnaporthe oryzaeRice BlastData not yet availableAzoxystrobin, Tebuconazole[11][13][14]
Puccinia spp.RustsData not yet availablePropiconazole, Tebuconazole[11][13][14]

Note: The table highlights the need for further quantitative research, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a wider array of plant pathogens.

Experimental Protocols

To facilitate further research and validation of this compound's antimicrobial properties, this section provides detailed methodologies for its extraction and for conducting antimicrobial susceptibility testing.

Protocol 1: Extraction and Purification of this compound from Sorghum bicolor

This protocol is based on methods for extracting 3-deoxyanthocyanidins from sorghum.[15][16][17][18][19]

Rationale: Sorghum is a known source of this compound, which exists as a 3-deoxyanthocyanidin.[2][3] The extraction process is designed to efficiently isolate these flavonoids from the plant matrix.

Step-by-Step Methodology:

  • Sample Preparation: Obtain red sorghum bran or leaf sheath, as these tissues are rich in 3-deoxyanthocyanidins.[15] Dry the plant material at 40°C and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered sorghum material in a solution of methanol containing 1% HCl (v/v) at a solid-to-liquid ratio of 1:20 (g/mL).[18][19]

    • Stir the mixture for 130 minutes at 40°C.[18]

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Purification (via High-Performance Liquid Chromatography - HPLC):

    • Dissolve the crude extract in the mobile phase.

    • Inject the dissolved extract into a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Monitor the elution at a wavelength of 280 nm and 480 nm.

    • Collect the fraction corresponding to the this compound peak, identified by comparison with a standard or by mass spectrometry analysis.

    • Lyophilize the collected fraction to obtain purified this compound.

Diagram of this compound Extraction and Purification Workflow:

Luteoforol_Extraction cluster_extraction Extraction cluster_purification Purification sorghum Sorghum bicolor (bran/leaf sheath) grind Grinding sorghum->grind macerate Maceration (Methanol with 1% HCl) grind->macerate filter Filtration macerate->filter concentrate Concentration (Rotary Evaporation) filter->concentrate crude_extract Crude this compound Extract concentrate->crude_extract hplc Reverse-Phase HPLC crude_extract->hplc fraction Fraction Collection hplc->fraction lyophilize Lyophilization fraction->lyophilize pure_this compound Purified this compound lyophilize->pure_this compound

Caption: Workflow for this compound extraction and purification.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

These protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for bacteria (M07-A10) and filamentous fungi (M38-A2).[20][21][22][23][24][25][26][27][28][29]

Rationale: Standardization of susceptibility testing is crucial for obtaining reproducible and comparable results. The broth microdilution method is a quantitative technique that determines the minimum concentration of an antimicrobial agent that inhibits microbial growth.

Step-by-Step Methodology for Bacteria (adapted from CLSI M07-A10):

  • Inoculum Preparation:

    • Culture the bacterial pathogen on a suitable agar medium (e.g., Nutrient Agar) for 18-24 hours at the optimal growth temperature.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound and Control Dilutions:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.

    • Include a positive control (broth with inoculum, no antimicrobial), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).

    • Prepare serial dilutions of a standard antibiotic (e.g., streptomycin) as a comparator.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the microtiter plate at the optimal temperature for the test bacterium for 16-20 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Step-by-Step Methodology for Fungi (adapted from CLSI M38-A2):

  • Inoculum Preparation:

    • Culture the fungal pathogen on Potato Dextrose Agar (PDA) until sporulation is evident.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL in RPMI-1640 medium.

  • Preparation of this compound and Control Dilutions:

    • Follow the same procedure as for bacteria, but use RPMI-1640 medium for dilutions.

    • Use a standard fungicide (e.g., Captan, Azoxystrobin) as a comparator.

  • Inoculation and Incubation:

    • Add the standardized spore suspension to each well.

    • Incubate the plate at the optimal temperature for the test fungus for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

Diagram of Antimicrobial Susceptibility Testing Workflow:

AST_Workflow cluster_prep Preparation cluster_testing Testing pathogen Pathogen Culture (Bacteria or Fungi) inoculum Inoculum Preparation (0.5 McFarland / Spore Suspension) pathogen->inoculum inoculate Inoculation of Microtiter Plate inoculum->inoculate This compound This compound Stock dilutions Serial Dilutions (96-well plate) This compound->dilutions dilutions->inoculate incubate Incubation inoculate->incubate read Visual Reading of Results incubate->read mic Determine MIC read->mic

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Potential Mechanisms of Action

The antimicrobial activity of flavonoids, including this compound, is often attributed to multiple mechanisms. As a flavan-4-ol, this compound's mode of action may involve:

  • Disruption of Microbial Membranes: Flavonoids can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

  • Inhibition of Enzymes: These compounds can inhibit crucial microbial enzymes, such as those involved in cell wall synthesis, DNA replication, and energy metabolism.

  • Metal Chelation: Flavonoids can chelate metal ions that are essential cofactors for microbial enzymes, thereby inactivating them.

Diagram of Potential Antimicrobial Mechanisms:

Mechanisms This compound This compound membrane Membrane Disruption This compound->membrane enzyme Enzyme Inhibition This compound->enzyme chelation Metal Chelation This compound->chelation death Microbial Cell Death membrane->death enzyme->death chelation->death

Caption: Potential antimicrobial mechanisms of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a broad-spectrum antimicrobial agent for plant protection. Its proven efficacy against economically important pathogens like Erwinia amylovora and its inherent role as a phytoalexin underscore its promise. However, to fully realize its potential, further research is imperative. A comprehensive screening of this compound against a wider array of bacterial and fungal plant pathogens, with quantitative determination of MIC and MBC/MFC values, is a critical next step. Elucidating its precise mechanisms of action against different pathogen types will also be crucial for its effective and strategic application in integrated pest management programs. The development of cost-effective and scalable extraction and purification methods will be essential for its commercial viability. As a naturally occurring plant defense compound, this compound represents a valuable avenue of research in the development of next-generation, sustainable plant protection products.

References

  • Dean, R., Van Kan, J. A., Pretorius, Z. A., Hammond-Kosack, K. E., Di Pietro, A., Spanu, P. D., ... & Foster, G. D. (2012). The Top 10 fungal pathogens in molecular plant pathology.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Luteoforol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Luteoforol (CAS No. 24897-98-1), a flavan-4-ol flavonoid.[1][2][3][4] As a biologically active compound with phytoalexin-like properties, including antimicrobial and phytotoxic effects, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory environment.

Understanding this compound: Hazard Profile and Chemical Nature

This compound is a naturally occurring flavan-4-ol, a class of flavonoids.[3][5] Its role as a phytoalexin means it is produced by plants as a defense mechanism against pathogens.[6][7] This inherent biological activity necessitates careful handling and disposal.

Key Characteristics:

  • Chemical Classification: Flavonoid, Flavan-4-ol[2][3][8]

  • Biological Role: Phytoalexin, antimicrobial, phytotoxic

  • Physical State: Likely a solid at room temperature, similar to related flavonoids.[9]

Due to its reactive nature as an unstable intermediate, it should be handled with caution. The potential for its degradation products to exhibit their own toxicological profiles must also be considered.[10][11][12][13][14]

Core Principles of this compound Waste Management

The fundamental principle for managing this compound waste is to prevent its release into the environment and to protect laboratory personnel. This is achieved through a systematic approach of segregation, containment, and appropriate disposal, in accordance with local, regional, and national regulations.[9][15]

The following workflow diagram outlines the decision-making process for this compound disposal.

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn. Based on the handling procedures for similar flavonoid compounds, the following PPE is recommended:[9][16]

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory If handling fine powders, a dust mask or respirator may be necessary.
Waste Segregation

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Includes unused or expired pure this compound, contaminated consumables (e.g., weigh boats, filter paper, pipette tips), and personal protective equipment (PPE).

    • Collect in a dedicated, clearly labeled, leak-proof container. The container should be compatible with the chemical nature of this compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • Includes solutions containing this compound and rinsates from cleaning contaminated glassware.

    • Aqueous Solutions: Collect in a dedicated, labeled, leak-proof container. Do not mix with organic solvent waste.

    • Organic Solvent Solutions: Collect in a dedicated, labeled, solvent-compatible container (e.g., HDPE or glass). Do not mix with aqueous waste. Halogenated and non-halogenated solvent waste should be segregated if required by your institution.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Waste Labeling and Storage

All this compound waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "24897-98-1"

  • The primary hazard(s) (e.g., "Biologically Active Compound," "Phytotoxic").

  • The accumulation start date.

  • The laboratory and principal investigator's name and contact information.

Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.

Decontamination and Spill Management

In the event of a spill, the primary objective is to contain the spill and decontaminate the area without creating additional hazards.

Spill Response Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE as outlined in Section 3.1.

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • For liquid spills: Surround the spill with an absorbent material (e.g., spill pads or vermiculite).

  • Cleanup:

    • Carefully collect the spilled material and absorbent into a designated hazardous waste container.

    • Avoid creating dust if the spill is a solid.

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., 70% ethanol) and paper towels.

    • Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The following diagram illustrates the spill response workflow.

Spill_Response_Workflow spill This compound Spill Occurs alert Alert Personnel & Secure Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Spill & Contaminated Materials into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report to EHS decontaminate->report end Spill Response Complete report->end

Caption: Step-by-step workflow for responding to a this compound spill.

Final Disposal

The ultimate disposal of this compound waste must be conducted through your institution's certified hazardous waste vendor. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your properly segregated and labeled this compound waste.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines for waste segregation, containment, labeling, and disposal, researchers can minimize risks and ensure compliance with safety regulations. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

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  • precisionFDA. (2025). This compound. Retrieved from [Link]

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  • PubMed. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Retrieved from [Link]

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  • ResearchGate. (2025). An efficient approach to flavan-4-ols via radiolysis and their inhibitory activity against cytokine production | Request PDF. Retrieved from [Link]

  • KNApSAcK. (2007). KNApSAcK Metabolite Information - C00008977. Retrieved from [Link]

  • ResearchGate. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). Phytoalexin. Retrieved from [Link]

  • PubMed Central. (n.d.). Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health. Retrieved from [Link]

  • MDPI. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). Retrieved from [Link]

  • PubMed. (2009). Beta-carotene degradation products - formation, toxicity and prevention of toxicity. Retrieved from [Link]

  • Federal Select Agent Program. (n.d.). Guidance on the Inactivation or Removal of Select Agents and Toxins for Future Use. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Luteoforol

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader: As of the date of this publication, "Luteoforol" is understood to be a representative name for a class of novel, potent catecholic flavonoid derivatives used in pre-clinical research. The following guidelines are based on the established best practices for handling potent, cytotoxic, and potentially mutagenic crystalline powders. Researchers must always consult the specific Safety Data Sheet (SDS) for their particular compound and perform a risk assessment prior to beginning any work.

The Foundational Principle: Risk Assessment and Control

Handling potent compounds like this compound demands a paradigm shift from routine laboratory practice. The primary goal is to minimize exposure to the lowest reasonably achievable level. This is accomplished not by a single piece of PPE, but by a multi-layered system of controls known as the "Hierarchy of Controls." PPE, while essential, is the final line of defense.

Our strategy is built on this hierarchy:

  • Elimination/Substitution: In drug development, this is often not possible as the specific molecule is the subject of study.

  • Engineering Controls: These are your primary barrier. All handling of this compound powder must occur within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent aerosol inhalation.

  • Administrative Controls: These are the procedures and training that ensure safe work practices. This guide is a key component of these controls.

  • Personal Protective Equipment (PPE): The last barrier, designed to protect your body from contact in the event of a failure in higher-level controls.

Core PPE Ensemble for this compound Handling

The selection of PPE is not arbitrary; it is a direct response to the specific hazards posed by this compound: a fine, cytotoxic powder soluble in organic solvents like DMSO.

Dermal Protection: Beyond the Single Glove

A single pair of gloves is insufficient when handling potent compounds, especially when solvents are involved. The standard protocol is double-gloving . This practice protects against immediate contamination in case the outer glove is breached and provides a clear protocol for decontamination when exiting the containment area.

Rationale: The outer glove absorbs any initial contamination. The inner glove remains clean, protecting the user during the doffing (removal) process and preventing the contamination of skin and subsequent surfaces.

Glove Selection: Material choice is critical and depends on the solvent used. Nitrile is a common and effective choice for its resistance to a broad range of chemicals and its ability to show punctures.

Solvent/Task Recommended Glove Type Typical Breakthrough Time Key Consideration
Handling this compound Powder (Dry)Powder-Free Nitrile> 480 minutesPrimary concern is particulate containment.
Dissolving in DMSODouble-gloved, Powder-Free Nitrile> 60 minutes (for outer glove)DMSO enhances dermal absorption of other chemicals. Change outer glove immediately upon contact.
Dissolving in EthanolDouble-gloved, Powder-Free Nitrile> 120 minutesLower risk than DMSO, but vigilance is still required.

Data presented are illustrative. Always consult the glove manufacturer's specific chemical resistance guide for your chosen gloves and solvents.

Respiratory Protection: An Essential Safeguard

The primary exposure route for fine powders is inhalation. Engineering controls (like a fume hood) are the main defense, but respiratory protection is mandatory during any task where aerosols could be generated, such as weighing or reconstitution.

For this compound, a fit-tested N95 respirator is the minimum requirement for handling the powder. An N95 respirator is designed to filter at least 95% of airborne particles. If there is a significant risk of aerosol generation that cannot be managed by a fume hood alone, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered.

Eye and Face Protection

ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. However, due to the fine, easily dispersed nature of the powder, indirectly vented chemical splash goggles are strongly recommended. If there is a splash hazard during reconstitution with solvents, a face shield worn over safety goggles is required to protect the entire face.

Protective Clothing

A standard cotton lab coat is insufficient. A disposable, solid-front gown with elastic cuffs is required. This provides a barrier against both powder and potential splashes of contaminated solvent. The elastic cuffs ensure a seal between the gown and the inner glove, a critical detail in preventing skin exposure.

Operational Plans: Step-by-Step PPE Protocols

Trustworthy protocols are self-validating. Following these steps methodically ensures that each layer of protection is correctly implemented and removed, minimizing the risk of cross-contamination.

Donning (Putting On) PPE Workflow

This sequence is designed to progress from the least critical to the most critical items, minimizing contamination of the PPE itself during the donning process.

G start_end start_end step step decision decision start Start: Enter Anteroom step1 1. Don Shoe Covers start->step1 step2 2. Don Inner Gloves step1->step2 step3 3. Don Disposable Gown (Ensure cuffs overlap inner gloves) step2->step3 step4 4. Don N95 Respirator (Perform seal check) step3->step4 step5 5. Don Goggles/Face Shield step4->step5 step6 6. Don Outer Gloves (Ensure cuffs overlap gown sleeves) step5->step6 end_node End: Enter Containment Area step6->end_node

Caption: PPE Donning Sequence for this compound Handling.

Doffing (Removing) PPE Workflow

The doffing procedure is the most critical phase for preventing personal contamination. The guiding principle is "dirty-to-dirty, clean-to-clean." The outside of your PPE is considered contaminated.

  • Decontaminate Outer Gloves: While still in the containment area (e.g., fume hood), wipe down outer gloves with a 70% ethanol solution.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them in the designated cytotoxic waste container.

  • Remove Gown: Untie the gown. Peel it away from your body, rolling it downwards and turning it inside out to contain the contaminated exterior. Dispose of it in cytotoxic waste.

  • Exit Containment Area: Step out of the immediate work area into the designated doffing area.

  • Remove Goggles/Face Shield: Handle by the strap or clean side pieces. Place in a designated area for decontamination.

  • Remove Respirator: Remove the respirator without touching the front. Dispose of it in cytotoxic waste.

  • Remove Inner Gloves: Carefully peel off the inner gloves, turning them inside out. This should be the last piece of PPE removed. Dispose of them in cytotoxic waste.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water for at least 20 seconds.

Disposal Plan: A Closed-Loop System

All materials that come into contact with this compound are considered cytotoxic waste and must be segregated.

G item item container container process process final final item1 Contaminated Gloves, Gown, Respirator container1 Yellow Cytotoxic Waste Bin (Puncture-Proof, Labeled) item1->container1 item2 Pipette Tips, Weigh Boats item2->container1 item3 Solvent Rinsate (e.g., DMSO) container2 Hazardous Liquid Waste (Labeled 'Cytotoxic, DMSO') item3->container2 process1 Securely Seal Containers When 3/4 Full container1->process1 container2->process1 final1 Collection by Certified Hazardous Waste Disposal Vendor process1->final1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.